1,4-Dimethyl-5-propylnaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-5-propylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-4-6-13-7-5-8-14-11(2)9-10-12(3)15(13)14/h5,7-10H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURXYKHQMSFNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC=C(C2=CC=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697889 | |
| Record name | 1,4-Dimethyl-5-propylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204256-08-6 | |
| Record name | 1,4-Dimethyl-5-propylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1,4-Dimethyl-5-propylnaphthalene
Introduction
1,4-Dimethyl-5-propylnaphthalene is a polysubstituted aromatic hydrocarbon belonging to the family of sesquiterpenoids, specifically exhibiting a cadinane-type carbon skeleton. Such structures are of significant interest to researchers in natural product synthesis, medicinal chemistry, and materials science due to their unique biological activities and potential applications as molecular building blocks.[1][2] The cadinane family of sesquiterpenes, for instance, includes compounds with notable biological properties, making the development of efficient synthetic routes to these scaffolds a key area of chemical research.[3][4]
This in-depth technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound. The narrative is structured to not only provide a reproducible protocol but also to explain the underlying chemical principles and rationale behind the chosen experimental procedures. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Retrosynthetic Analysis and Strategic Approach
The synthesis of polysubstituted naphthalenes often presents challenges in controlling the regioselectivity of substituent introduction.[5] A common and effective strategy for introducing an alkyl chain onto an aromatic ring, while avoiding potential carbocation rearrangements associated with direct Friedel-Crafts alkylation, is a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone.
Our retrosynthetic analysis of the target molecule, this compound, identifies the propyl group as a logical point for disconnection. This leads back to the key intermediate, 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one, which can be synthesized via a Friedel-Crafts acylation of 1,4-dimethylnaphthalene.
Caption: Retrosynthetic pathway for this compound.
This proposed forward synthesis begins with the commercially available or readily synthesized 1,4-dimethylnaphthalene.[6][7] The core of this strategy lies in managing the regioselectivity of the Friedel-Crafts acylation step.
Part 1: Synthesis of 1-(1,4-Dimethylnaphthalen-5-yl)propan-1-one via Friedel-Crafts Acylation
Principle and Mechanistic Insights
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[8][9] In this step, propanoyl chloride reacts with a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich naphthalene ring.
The regiochemical outcome of this reaction is governed by the directing effects of the two methyl groups on the 1,4-dimethylnaphthalene substrate. Both methyl groups are activating, ortho-para directors. However, substitution at the C2 and C3 positions is sterically hindered. While literature on the acylation of 1,4-dimethylnaphthalene primarily reports substitution at the C2 and C6 positions, the formation of the C5 isomer is also plausible under specific reaction conditions, though it may be a minor product.[10] The formation of a mixture of isomers is a common challenge in the synthesis of polysubstituted naphthalenes, often necessitating careful chromatographic separation.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials and Reagents:
-
1,4-Dimethylnaphthalene (98%)
-
Propanoyl chloride (99%)
-
Anhydrous aluminum chloride (AlCl₃) (99.9%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) to the suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C.
-
In a separate flask, dissolve 1,4-dimethylnaphthalene (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of 1,4-dimethylnaphthalene dropwise to the acylium ion complex solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
-
Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one isomer.
Part 2: Reduction to this compound
Principle and Rationale
The conversion of the acyl group to an alkyl group can be achieved through several methods. The Clemmensen and Wolff-Kishner reductions are two of the most common.
-
Clemmensen Reduction: This method involves the use of amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is effective for aryl ketones that are stable in strongly acidic conditions.
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (like KOH or potassium tert-butoxide) at high temperatures. It is suitable for substrates that are sensitive to acid but stable in strongly basic conditions.
Given the acid-stable nature of the naphthalene core, the Clemmensen reduction is a viable and robust option.
Experimental Protocol (Clemmensen Reduction)
Materials and Reagents:
-
1-(1,4-Dimethylnaphthalen-5-yl)propan-1-one
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Amalgamated Zinc (Zn(Hg)): In a flask, stir zinc dust (5 equivalents) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the solid with water three times.
-
To a round-bottom flask containing the freshly prepared amalgamated zinc, add water and concentrated hydrochloric acid.
-
Add a solution of 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one (1.0 equivalent) in toluene.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
After cooling to room temperature, carefully decant the reaction mixture, leaving the zinc amalgam behind.
-
Transfer the liquid to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with toluene.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (hexane as eluent) to yield pure this compound.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The structural confirmation of the final product is achieved through standard spectroscopic techniques.
| Analysis | Expected Data for this compound |
| Molecular Formula | C₁₅H₁₈ |
| Molecular Weight | 198.30 g/mol |
| ¹H NMR (CDCl₃) | δ ~7.8-7.2 (m, 4H, Ar-H), 2.9-2.7 (m, 5H, Ar-CH₂ & Ar-CH₃), 1.8-1.6 (m, 2H, -CH₂-), 1.0 (t, 3H, -CH₃) ppm. |
| ¹³C NMR (CDCl₃) | Aromatic signals (δ ~135-120 ppm), Propyl signals (δ ~38, 25, 14 ppm), Methyl signals (δ ~20-15 ppm). |
| IR (KBr) | ν ~3050 (Ar C-H), 2960, 2870 (Alkyl C-H), 1600, 1500 (Ar C=C) cm⁻¹. |
| Mass Spec (EI) | m/z (%) = 198 (M⁺), 169 ([M-C₂H₅]⁺). |
Note: The predicted NMR shifts are estimates based on analogous structures. Actual values must be confirmed experimentally.
Safety and Handling
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Propanoyl chloride is a lachrymator and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction is highly exothermic and should be done slowly and with caution.
-
Clemmensen Reduction: Concentrated hydrochloric acid is highly corrosive. Mercuric chloride is extremely toxic and should be handled with extreme care. All waste containing mercury must be disposed of according to institutional guidelines for heavy metal waste. The reaction generates hydrogen gas, which is flammable.
Conclusion
This guide outlines a logical and feasible two-step synthetic route for the preparation of this compound from 1,4-dimethylnaphthalene. The key steps involve a Friedel-Crafts acylation to install the carbon skeleton of the propyl group, followed by a Clemmensen reduction to furnish the final alkylated product. While the regioselectivity of the acylation step may require careful optimization and purification, the overall strategy is based on well-established and reliable organic transformations.[11][12][13] The successful execution of this synthesis provides access to a valuable cadinane-type sesquiterpenoid scaffold for further investigation in various fields of chemical science.
References
-
Maheshwari, M., & Hussain, N. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Available at SSRN 4547920. [Link]
-
Bi, X., Xu, W., Zhang, L., & Liang, G. (2018). Total Syntheses of a Family of Cadinane Sesquiterpenes. The Journal of Organic Chemistry, 83(10), 5458–5465. [Link]
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Yue, D., & Larock, R. C. (2002). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]
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ResearchGate. (n.d.). Total Syntheses of a Family of Cadinane Sesquiterpenes. Request PDF. [Link]
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Huang, Q., & Larock, R. C. (2002). Synthesis of Substituted Naphthalenes and Carbazoles by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 67(26), 9442–9448. [Link]
-
Gore, P. H., & Hoskins, J. A. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part XIV. Monoacetylation and monobenzoylation of 2,7-dimethylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 569-573. [Link]
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De Koning, C. B., Michael, J. P., & van Otterlo, W. A. L. (2002). Modern methods for the synthesis of substituted naphthalenes. South African Journal of Science, 98(7), 349-361. [Link]
-
Uyehara, T., Sano, T., & Kato, T. (1979). Synthesis of cadinane type sesquiterpenes. Journal of the Chemical Society, Chemical Communications, (10), 450-451. [Link]
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ResearchGate. (n.d.). Cadinene type sesquiterpenoid biosynthesis pathway in plants. Download Scientific Diagram. [Link]
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Sci-Hub. (n.d.). Synthesis of cadinane type sesquiterpenes. Journal of the Chemical Society, Chemical Communications. [Link]
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Gore, P. H., Thadani, C. K., & Thorburn, S. (1968). Friedel–Crafts acylations of aromatic hydrocarbons. Part VII. The acetylation and benzoylation of 2,3-dimethylnaphthalene. Journal of the Chemical Society C: Organic, 2502-2509. [Link]
-
Gore, P. H., & Thadani, C. K. (1969). Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene. Journal of the Chemical Society C: Organic, 2240-2244. [Link]
-
Kung, C. (1964). SYNTHESIS OF 1,4-DIMETHYL NAPHTHALENE. Journal of Lanzhou University. [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). 1,4-Dimethylnaphthalene. PubChem CID 11304. [Link]
- Google Patents. (n.d.). Preparation method of 1, 4-dimethylnaphthalene. CN107266282B.
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SpectraBase. (n.d.). 1,4-Dimethyl-naphthalene - Optional[1H NMR] - Spectrum. [Link]
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An In-depth Technical Guide to the Chemical Properties of 1,4-Dimethyl-5-propylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethyl-5-propylnaphthalene is a substituted polycyclic aromatic hydrocarbon. While specific experimental data for this compound is not extensively available in public literature, its chemical properties can be largely inferred from its structural components: the 1,4-dimethylnaphthalene core and the 5-propyl substituent. This guide provides a comprehensive overview of the known properties of the parent molecule, 1,4-dimethylnaphthalene, and extrapolates the expected characteristics of this compound. This approach allows for a robust understanding of its likely behavior and provides a solid foundation for researchers and developers.
Core Molecular Structure: 1,4-Dimethylnaphthalene
The foundation of the target molecule is 1,4-dimethylnaphthalene, a well-characterized compound. Understanding its properties is crucial to predicting the behavior of its derivatives.
Physicochemical Properties of 1,4-Dimethylnaphthalene
| Property | Value | Source |
| CAS Number | 571-58-4 | [1] |
| Molecular Formula | C₁₂H₁₂ | [2] |
| Molecular Weight | 156.22 g/mol | [1][3] |
| Appearance | Pale yellow liquid | [2] |
| Melting Point | -18 °C (lit.) | |
| Boiling Point | 262-264 °C (lit.) | |
| Density | 1.016 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.613 (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Spectroscopic Profile of 1,4-Dimethylnaphthalene
Spectroscopic data is essential for the identification and characterization of 1,4-dimethylnaphthalene.
-
Mass Spectrometry: The mass spectrum of 1,4-dimethylnaphthalene shows a molecular ion peak at m/z 156, corresponding to its molecular weight. Key fragmentation patterns can also be observed.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks for aromatic C-H stretching and bending, as well as C-C stretching vibrations within the naphthalene ring system.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the naphthalene ring and the protons of the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the aromatic rings and the methyl groups.
-
Projected Properties of this compound
The addition of a propyl group to the 5-position of the 1,4-dimethylnaphthalene core is expected to modify its physicochemical properties in a predictable manner.
Predicted Physicochemical Properties
| Property | Predicted Value/Change | Rationale |
| CAS Number | 204256-08-6 | [4] |
| Molecular Formula | C₁₅H₁₈ | [4] |
| Molecular Weight | 198.30 g/mol | [4] |
| Melting Point | Higher than -18 °C | Increased molecular weight and potential for stronger intermolecular interactions. |
| Boiling Point | Higher than 262-264 °C | Increased molecular weight and van der Waals forces. |
| Density | Likely similar to or slightly higher than 1.016 g/mL | The addition of a hydrocarbon chain will affect the packing of the molecules. |
| Solubility | Decreased solubility in polar solvents, increased in nonpolar solvents | The larger alkyl group enhances the nonpolar character of the molecule. |
Anticipated Spectroscopic Features
The spectroscopic signature of this compound would be a composite of the signals from the 1,4-dimethylnaphthalene core and the propyl substituent.
-
¹H NMR: In addition to the signals for the dimethylnaphthalene core, the spectrum would show characteristic signals for the propyl group: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the naphthalene ring.
-
¹³C NMR: The spectrum would contain additional peaks corresponding to the three distinct carbon atoms of the propyl group.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 198. Fragmentation would likely involve the loss of fragments from the propyl chain.
Chemical Synthesis and Reactivity
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve a Friedel-Crafts acylation of 1,4-dimethylnaphthalene followed by reduction.
Step-by-Step Methodology:
-
Friedel-Crafts Acylation:
-
1,4-dimethylnaphthalene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane.
-
The reaction mixture is stirred at a controlled temperature to promote the acylation at the 5-position of the naphthalene ring.
-
Work-up involves quenching the reaction with water and extracting the product.
-
-
Clemmensen or Wolff-Kishner Reduction:
-
The resulting ketone is then reduced to the corresponding alkyl group.
-
Clemmensen Reduction: The ketone is heated with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: The ketone is reacted with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.
-
-
Purification:
-
The final product, this compound, is purified using techniques such as column chromatography or distillation.
-
Caption: Proposed synthesis workflow for this compound.
Potential Reactivity
-
Aromatic Substitution: The naphthalene ring can undergo further electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing alkyl groups.
-
Oxidation: The alkyl side chains can be oxidized under strong oxidizing conditions.
-
Endoperoxide Formation: Functionalized derivatives of 1,4-dimethylnaphthalene are known to form metastable endoperoxide species in the presence of dioxygen and a photosensitizer. This suggests that this compound could also exhibit similar photoreactivity, which is of interest for biomedical applications.[5]
Potential Applications in Research and Drug Development
While specific applications for this compound are not yet established, its structural features suggest several areas of potential interest:
-
Drug Discovery: As a lipophilic scaffold, it could be used as a building block for the synthesis of novel therapeutic agents. The naphthalene core is a common motif in medicinal chemistry.
-
Materials Science: Substituted naphthalenes can be precursors to advanced materials with specific optical or electronic properties.
-
Biomedical Research: The ability of related compounds to form endoperoxides upon photoactivation opens avenues for research into photodynamic therapy and targeted drug delivery.[5]
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for 1,4-dimethylnaphthalene, the following precautions should be taken:
-
Hazards: 1,4-Dimethylnaphthalene is harmful if swallowed and may be fatal if swallowed and enters airways. It causes serious eye irritation and is very toxic to aquatic life.[3][6]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][6]
-
In Case of Skin Contact: Wash with plenty of water.[7]
-
If Inhaled: Move to fresh air.[6]
-
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. By leveraging the extensive knowledge of its parent compound, 1,4-dimethylnaphthalene, we can make well-founded predictions about its chemical and physical properties. This guide provides a technical foundation for researchers and developers to begin exploring the potential of this molecule in various scientific and industrial applications. Further experimental validation of the predicted properties is a necessary next step to fully unlock its potential.
Caption: Chemical structure of this compound.
References
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1,4-Dimethyl-5-propylnaphthalene: A Chemo-taxonomic and Biosynthetic Perspective on a Synthetic Cadalane-Type Sesquiterpenoid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the natural sources of 1,4-Dimethyl-5-propylnaphthalene. Extensive investigation of scientific literature and chemical databases reveals a critical finding: there are no documented natural sources of this compound. It is recognized as a synthetic compound, available commercially as a chemical standard.
However, the core chemical scaffold of this molecule belongs to the cadalane-type sesquiterpenoids, a large and biologically significant class of natural products. This guide, therefore, provides an in-depth exploration of the chemo-taxonomic and biosynthetic context of this compound. By understanding the natural world of its analogues, researchers can gain valuable insights into its potential properties and applications.
We will delve into the known natural occurrences of related cadalane sesquiterpenoids, elucidate their common biosynthetic pathways, detail established protocols for their extraction and characterization, and survey their documented biological activities. This guide serves as a foundational resource for professionals interested in the broader family of cadinane sesquiterpenes and the potential of synthetic derivatives like this compound.
The Cadalane Skeleton: A Widespread Natural Product Framework
This compound is structurally classified as a cadalane-type sesquiterpenoid. Sesquiterpenoids are a diverse class of 15-carbon (C15) isoprenoid compounds that are widely distributed in the plant kingdom and are also found in fungi and marine organisms.[1][2] The cadalane skeleton is a bicyclic structure that serves as the foundation for a multitude of naturally occurring compounds.[1]
While this compound itself has not been isolated from a natural source, numerous other cadalane derivatives have been identified in a variety of plant families. Notable examples include:
-
Malvaceae: Plants in the mallow family, such as cotton (Gossypium hirsutum), are well-known producers of cadalane-type sesquiterpenoids, including gossypol and related phytoalexins that play a role in plant defense.[1][3]
-
Meliaceae: This family, which includes mahogany, is another source of diverse sesquiterpenoids, including cadinane-type structures.[4][5]
-
Annonaceae: Species within this family, such as those from the genus Guatteria, have been found to contain various sesquiterpenes.[6]
-
Alangiaceae: The essential oil of Alangium salviifolium has been shown to contain cadalene and other cadinane-type sesquiterpenoids.[7]
These natural analogues often possess a range of oxygenation patterns and alkyl substitutions, which contribute to their diverse biological activities. The existence of this broad family of natural products provides a rich context for evaluating the potential of synthetic derivatives.
Biosynthesis of the Cadalane Core
The biosynthesis of all sesquiterpenoids, including the cadalane skeleton, originates from a single precursor molecule: farnesyl pyrophosphate (FPP).[3][8] The formation of the bicyclic cadinane framework is a complex enzymatic process catalyzed by specific sesquiterpene synthases, primarily (+)-δ-cadinene synthase in many plants.[9][10]
The generally accepted biosynthetic pathway can be summarized as follows:
-
Initiation: The process begins with the ionization of farnesyl pyrophosphate (FPP), leading to the formation of a farnesyl cation.[11]
-
Isomerization and Cyclization: The farnesyl cation isomerizes to a nerolidyl diphosphate intermediate, which then undergoes a C1-C10 cyclization to form a germacradienyl cation.[12]
-
Secondary Cyclization and Rearrangement: A subsequent 1,3-hydride shift and a second cyclization event lead to the formation of the characteristic bicyclic cadinane carbocation.[12][13]
-
Termination: The reaction cascade is terminated by deprotonation, yielding δ-cadinene, a common precursor to many other cadalane-type sesquiterpenoids.[3]
Further enzymatic modifications, such as oxidation, hydroxylation, and methylation, by enzymes like cytochrome P450s and methyltransferases, lead to the vast diversity of naturally occurring cadalane derivatives.[2] Although this compound is synthetic, its core structure is a direct result of this fundamental biosynthetic pathway.
Figure 1: Generalized biosynthetic pathway leading to the cadalane skeleton and contextualizing the synthetic nature of this compound.
Methodologies for Extraction, Isolation, and Characterization of Cadalane Analogues
The study of naturally occurring cadalane sesquiterpenoids relies on robust methods for their extraction from biological matrices, followed by purification and structural elucidation. The lipophilic nature of these compounds dictates the choice of solvents and chromatographic techniques.
Extraction Protocols
The primary goal of extraction is to efficiently remove sesquiterpenoids from the plant material while minimizing the co-extraction of interfering substances.
Table 1: Common Extraction Methods for Sesquiterpenoids
| Method | Principle | Solvents | Advantages | Disadvantages |
| Maceration | Soaking of plant material in a solvent at room temperature. | Methanol, Ethanol, Ethyl Acetate, Dichloromethane | Simple, suitable for thermolabile compounds. | Time-consuming, may result in lower yields. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Hexane, Ethyl Acetate, Chloroform | More efficient than maceration, requires less solvent over time. | Can degrade thermolabile compounds due to heat. |
| Hydrodistillation | Co-distillation of volatile compounds with steam. | Water | Effective for volatile sesquiterpenes in essential oils. | Not suitable for non-volatile compounds, high temperatures. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol. | "Green" method, highly selective, solvent-free product. | High initial equipment cost. |
Isolation and Purification Workflow
Following initial extraction, a multi-step chromatographic process is typically required to isolate individual compounds.
Figure 2: A typical workflow for the isolation and purification of sesquiterpenoids from a crude plant extract.
Step-by-Step General Protocol for Isolation:
-
Initial Fractionation: The crude extract is subjected to liquid-liquid partitioning (e.g., between hexane and 90% methanol) to separate compounds based on polarity.
-
Preliminary Chromatography: The less polar fraction (e.g., hexane) is often subjected to Vacuum Liquid Chromatography (VLC) or Flash Chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate).[7]
-
Fine Purification: Fractions containing compounds of interest are further purified using repeated Column Chromatography (CC), potentially using different stationary phases like Sephadex LH-20 for size exclusion effects.[14]
-
Final Isolation: High-Performance Liquid Chromatography (HPLC), particularly preparative reversed-phase (RP-HPLC), is employed to isolate compounds to a high degree of purity.[15]
Structural Characterization
Once isolated, the structure of a sesquiterpenoid is determined using a combination of spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for the analysis of volatile sesquiterpenoids, such as those in essential oils. It provides the retention time and a mass fragmentation pattern, which can be compared to spectral libraries for identification.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation. A suite of experiments is used:
-
¹H NMR: Determines the number and chemical environment of protons.
-
¹³C NMR & DEPT: Identifies the number of carbon atoms and their type (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[18][19]
-
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula of the compound.
Biological Activities of Natural Cadalane Sesquiterpenoids
The broad structural diversity of naturally occurring cadalane sesquiterpenoids translates into a wide range of biological activities. These activities provide a strong rationale for investigating synthetic analogues like this compound for similar or enhanced pharmacological potential.[6][20]
Table 2: Selected Biological Activities of Natural Cadalane-Type Sesquiterpenoids
| Activity | Example Compound(s) | Source Organism(s) | Reference |
| Antimicrobial/Antifungal | Gossypol, Mansonones | Gossypium spp., Mansonia altissima | [1] |
| Cytotoxic/Anticancer | Gossypol, Liriodenine | Gossypium spp., Guatteria spp. | [1][6] |
| Anti-inflammatory | Various sesquiterpene lactones (related structures) | Asteraceae family | [21] |
| Antiplasmodial | Cadinane derivatives | Various medicinal plants | [3] |
| Enzyme Inhibition | (-)-7,8-dihydroxycalamenal (Tyrosinase inhibitor) | Alangium salviifolium | [7] |
The mechanisms of action are often linked to the specific functional groups present on the cadalane skeleton. For instance, the aldehyde groups of gossypol are crucial for its biological effects.[1] The cytotoxic and antimicrobial properties of many sesquiterpenoids make them, and their synthetic derivatives, attractive candidates for drug discovery programs.[22][23]
Conclusion and Future Directions
While this compound is a synthetic molecule with no known natural origin, its chemical structure firmly places it within the important class of cadalane-type sesquiterpenoids. The rich biodiversity of naturally occurring analogues provides a powerful framework for predicting its potential utility. The established biosynthetic pathways for the cadalane core, along with robust methodologies for the extraction, isolation, and characterization of its natural relatives, offer a complete toolkit for researchers in this field.
The documented cytotoxic, antimicrobial, and anti-inflammatory activities of natural cadalanes suggest that synthetic derivatives like this compound warrant investigation for similar pharmacological properties. Future research could focus on the total synthesis of this and other novel cadalane derivatives, followed by comprehensive biological screening to explore their potential as new therapeutic agents. By leveraging the knowledge of these natural product families, the field of drug development can continue to find inspiration for novel molecular designs.
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An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dimethyl-5-propylnaphthalene
Abstract
This technical guide delineates a comprehensive methodology for the synthesis, purification, and characterization of the novel compound, 1,4-Dimethyl-5-propylnaphthalene. In the absence of specific literature detailing the discovery or established synthesis of this molecule, this document presents a prospective pathway grounded in well-established principles of organic chemistry. The primary proposed route involves a Friedel-Crafts acylation of 1,4-dimethylnaphthalene, followed by a Clemmensen reduction. An alternative synthetic strategy utilizing a Grignard reaction is also discussed. This guide provides detailed, step-by-step experimental protocols and predictive analytical data to aid researchers in the successful synthesis and identification of this compound. The potential biological significance of alkylated naphthalenes is also briefly reviewed to provide context for future research endeavors.
Introduction: The Naphthalene Scaffold and the Rationale for Synthesis
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The specific substitution pattern on the naphthalene ring system profoundly influences the molecule's physicochemical properties and biological activity.
This compound is a specific, lesser-known derivative of naphthalene. While its discovery and biological profile are not documented in current literature, its structural features—a methylated and propylated naphthalene core—suggest potential for further investigation. This guide, therefore, serves as a foundational document, proposing a robust and logical synthetic approach to enable its preparation and subsequent study.
Proposed Synthetic Pathways
Two plausible synthetic routes are presented for the synthesis of this compound, leveraging common and reliable organic transformations.
Primary Synthetic Route: Friedel-Crafts Acylation followed by Clemmensen Reduction
This two-step sequence is a classic and effective method for introducing an alkyl chain onto an aromatic ring.
-
Step 1: Friedel-Crafts Acylation: This reaction introduces a propanoyl group to the 1,4-dimethylnaphthalene starting material. The reaction of 1,4-dimethylnaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to yield 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one.[3] The acylation is anticipated to occur at the 5-position due to the directing effects of the methyl groups and steric hindrance at other positions.
-
Step 2: Clemmensen Reduction: The subsequent reduction of the ketone intermediate will yield the final product. The Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid, is a suitable choice for the deoxygenation of the acyl group without reducing the aromatic naphthalene core.
Caption: Proposed primary synthetic workflow for this compound.
Alternative Synthetic Route: Grignard Reaction
An alternative approach involves the formation of a Grignard reagent from a halogenated 1,4-dimethylnaphthalene precursor.
-
Step 1: Halogenation: Bromination of 1,4-dimethylnaphthalene would be the initial step to introduce a handle for the Grignard reaction.
-
Step 2: Grignard Reagent Formation: The resulting bromo-1,4-dimethylnaphthalene is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.[4]
-
Step 3: Reaction with Aldehyde: The Grignard reagent is then reacted with propanal.
-
Step 4: Dehydration and Reduction: The resulting secondary alcohol is dehydrated to an alkene, followed by catalytic hydrogenation to yield the final product.
Caption: Proposed alternative synthetic workflow utilizing a Grignard reaction.
Detailed Experimental Protocols (Primary Route)
Step 1: Synthesis of 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one (Friedel-Crafts Acylation)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 eq.) to the stirred suspension.
-
Add a solution of 1,4-dimethylnaphthalene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound (Clemmensen Reduction)
-
In a round-bottom flask, prepare amalgamated zinc by stirring zinc dust (10 eq.) with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the aqueous solution.
-
To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add the 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one (1.0 eq.) dissolved in toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring for 24 hours. Additional portions of concentrated hydrochloric acid may be added periodically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting oil by column chromatography on silica gel using hexane as the eluent to obtain this compound.
Purification and Characterization
The final product is expected to be a colorless oil. Purification will be achieved through silica gel column chromatography. The following analytical data are predicted for the successful characterization of this compound.
Caption: Logical workflow for the structural characterization of the final product.
Table 1: Predicted Analytical Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlets), propyl chain protons (triplet, sextet, triplet). |
| ¹³C NMR | Aromatic carbons, methyl carbons, propyl chain carbons. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 198.30. |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic). |
Potential Biological Context and Future Directions
While no specific biological activities have been reported for this compound, the broader class of naphthalene derivatives has shown significant promise in drug discovery.[5][6] Many synthetic naphthalene-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[1] Additionally, antimicrobial and anti-inflammatory activities are also associated with this scaffold.[2]
The synthesis of this compound opens the door to screening for a range of biological activities. Its increased lipophilicity due to the propyl chain, combined with the methylated naphthalene core, may confer unique pharmacological properties. Future research should focus on evaluating its cytotoxic, antimicrobial, and anti-inflammatory potential.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By detailing both a primary and an alternative synthetic route, along with step-by-step protocols and predicted analytical data, this document serves as a valuable resource for researchers interested in exploring this novel compound. The successful synthesis of this molecule will enable the scientific community to investigate its potential applications in medicinal chemistry and materials science.
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An In-depth Technical Guide to the Physical Properties of Alkylnaphthalenes
Abstract
Alkylnaphthalenes (ANs) are a class of aromatic hydrocarbons composed of a naphthalene core substituted with one or more alkyl groups. The unique combination of the rigid, planar naphthalene rings and the flexible, variable alkyl chains imparts a range of tunable physical properties that make them highly valuable in diverse scientific and industrial fields. This guide provides a comprehensive exploration of the core physical properties of alkylnaphthalenes, delving into the fundamental structure-property relationships that govern their behavior. We will examine key characteristics including thermal stability, viscosity, density, and volatility, and detail the standardized experimental methodologies used for their precise characterization. This document is intended to serve as a foundational resource for researchers leveraging alkylnaphthalenes in applications ranging from high-performance lubricants and heat transfer fluids to their emerging roles as functional excipients or scaffolds in drug discovery and development.[1]
Introduction to Alkylnaphthalenes: A Molecular Perspective
Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene rings.[2] This aromatic core provides exceptional thermal and oxidative stability. The process of attaching alkyl groups (e.g., methyl, ethyl, octyl) to this core, known as alkylation, creates alkylnaphthalenes.[3] The true versatility of this chemical class lies in the ability to control the final properties of the molecule by systematically varying three key structural parameters:
-
Number of Alkyl Groups: The degree of alkylation (mono-, di-, poly-alkylated) significantly impacts molecular weight and intermolecular forces.
-
Alkyl Chain Length: The number of carbons in the alkyl chain is a primary determinant of viscosity, boiling point, and volatility.[4]
-
Isomeric Configuration: The position of the alkyl groups on the naphthalene ring (α or β substitution) and the degree of branching within the alkyl chains influence packing efficiency, which in turn affects melting point, pour point, and viscosity.[4][5]
This ability to fine-tune physical characteristics has made alkylnaphthalenes indispensable as API Group V synthetic base oils for high-performance lubricants and greases.[5][6] Furthermore, their unique solvent properties and biocompatibility are attracting interest in pharmaceutical sciences, where naphthalene-based structures are explored as scaffolds for new therapeutic agents.[7][8]
Core Physical Properties & Structure-Property Relationships
The physical behavior of an alkylnaphthalene is a direct consequence of its molecular architecture. Understanding these relationships is critical for selecting or designing a molecule for a specific application.
Boiling Point, Vapor Pressure, and Volatility
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state.[9] This property, along with vapor pressure and volatility (e.g., Noack volatility, ASTM D5800), is crucial for applications involving high temperatures, such as engine oils or heat transfer fluids.
-
Effect of Alkyl Chain Length: As the length of the alkyl chain increases, the molecular weight and the surface area available for intermolecular van der Waals interactions increase. This requires more energy to overcome these forces, resulting in a higher boiling point and lower vapor pressure.[10] For example, the boiling point of naphthalene is 217.9°C, while 1-methylnaphthalene boils at 244°C.[11]
-
Effect of Branching: Branching in the alkyl chain generally leads to a more compact, spherical shape. This reduces the effective surface area for intermolecular contact compared to a linear isomer of the same molecular weight, resulting in weaker van der Waals forces and a slightly lower boiling point.
Melting Point and Pour Point
The melting point is the temperature at which a substance transitions from a solid to a liquid.[12] In the context of fluids like lubricants, the pour point (ASTM D97) is a more practical measure, representing the lowest temperature at which the oil will still flow.[13]
-
Causality of Alkyl Substitution: The introduction of alkyl groups disrupts the highly ordered crystal lattice structure of pure naphthalene (Melting Point: 80.2°C).[14] This disruption is why 1-methylnaphthalene is a liquid at room temperature with a melting point of -22°C, while 2-methylnaphthalene, with a more symmetrical structure that packs more efficiently, is a solid with a melting point of 34.6°C.[11]
-
Impact of Branching and Multiple Substituents: Increasing the number of alkyl substituents and introducing branching further hinders the ability of the molecules to pack into an ordered solid. This leads to significantly lower melting points and pour points, a desirable trait for lubricants intended for low-temperature applications.[5]
Density
Density is the mass per unit volume of a substance. For alkylnaphthalenes, it is influenced by the efficiency of molecular packing.
-
General Trends: Naphthalene has a density of approximately 1.16 g/mL, making it denser than water.[15] Alkylation with hydrocarbon chains, which are less dense, typically reduces the overall density. For instance, 1-methylnaphthalene and 2-methylnaphthalene have densities of 1.0202 g/mL and 1.0058 g/mL, respectively.[11]
-
Temperature Dependence: Like most substances, the density of alkylnaphthalenes decreases as temperature increases due to thermal expansion. This relationship is critical for applications where fluid volume changes with temperature are a concern.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is one of the most important properties for lubricant applications. It is highly dependent on both molecular structure and temperature.
-
Influence of Alkyl Chain Length: Longer alkyl chains lead to greater intermolecular entanglement and stronger van der Waals forces, resulting in a significant increase in viscosity.[5][6] Commercially available alkylnaphthalenes can range from low viscosity (e.g., 4 mm²/s at 100°C) to high viscosity fluids.[5]
-
Viscosity Index (VI): The Viscosity Index (ASTM D2270) describes how much a fluid's viscosity changes with temperature. A higher VI indicates a smaller, more desirable change in viscosity across a range of operating temperatures. Alkylnaphthalenes generally possess a moderate to good viscosity index.
The relationship between molecular structure and these key physical properties is summarized in the diagram below.
Caption: Relationship between Alkylnaphthalene structure and its physical properties.
Thermal and Oxidative Stability
The fused aromatic ring system of naphthalene is inherently stable due to electron delocalization. This imparts excellent thermal and oxidative stability to alkylnaphthalenes, allowing them to resist breakdown at high temperatures.[4][6] However, the alkyl chains are the primary sites of thermal decomposition.[16] Alkylnaphthalenes can decompose at near-critical temperatures, making specialized measurement techniques necessary for determining their critical properties.[17] Studies on the pyrolysis of methylnaphthalenes show that decomposition pathways often involve the loss or rearrangement of the methyl group.[16] This inherent stability makes them superior to many mineral oils and other synthetic base stocks for high-temperature applications.[4]
Experimental Characterization Protocols
Accurate and reproducible measurement of physical properties is paramount for quality control and research. The following section outlines the principles and standardized workflows for characterizing alkylnaphthalenes, with an emphasis on methods from ASTM International.[18][19]
Data Summary: Naphthalene and Methylnaphthalenes
The table below summarizes key physical properties for the naphthalene core and its simplest alkylated derivatives, providing a baseline for understanding the effects of substitution.
| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene |
| Molecular Weight ( g/mol ) | 128.17 | 142.20 | 142.20 |
| Physical State | Solid | Liquid | Solid |
| Melting Point (°C) | 80.2 | -22 | 34.6 |
| Boiling Point (°C) | 217.9 | 244.6 | 241.1 |
| Density at 20°C (g/mL) | 1.162 | 1.020 | 1.006 |
| Vapor Pressure at 25°C (mmHg) | 0.085 | 0.067 | 0.055 |
| Flash Point (°C, closed cup) | 79 | 82 | 98 |
| Log Kow (Octanol-Water) | 3.30 | 3.87 | 3.86 |
| Data sourced from the Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.[2][11] |
Protocol: Determination of Kinematic Viscosity (ASTM D445)
Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.[13][18] The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.
Methodology:
-
Apparatus Selection: Choose a calibrated glass capillary viscometer (e.g., Ubbelohde type) appropriate for the expected viscosity range of the alkylnaphthalene sample.
-
Temperature Control: Place the viscometer in a constant temperature bath maintained with high precision (e.g., ±0.02°C) at the desired measurement temperature (typically 40°C and 100°C).
-
Sample Loading: Introduce a precise amount of the alkylnaphthalene sample into the viscometer.
-
Thermal Equilibration: Allow the sample to equilibrate in the bath for at least 30 minutes to ensure thermal uniformity.
-
Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Timing: Precisely measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Replication and Calculation: Repeat the measurement until at least two consecutive flow times agree within a specified tolerance. Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.
Causality and Validation: The self-validating nature of this protocol relies on the use of a certified calibrated viscometer and rigorous temperature control. The accuracy of the measurement is directly tied to the fundamental principle of laminar flow through a capillary, governed by Poiseuille's Law.
Protocol: Determination of Pour Point (ASTM D97)
Principle: The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is the lowest temperature at which movement of the specimen is observed.[13]
Methodology:
-
Sample Preparation: Pour the alkylnaphthalene sample into a test jar to the marked level.
-
Cooling: Place the test jar in a cooling bath. The cooling medium and bath temperature are prescribed based on the expected pour point.
-
Observation: At each test temperature which is a multiple of 3°C, remove the jar from the bath and tilt it to ascertain whether there is movement of the oil. This operation should not exceed 3 seconds.
-
Determination: If the specimen flows when tilted, it is returned to the bath for further cooling. If it does not flow, the jar is held horizontally for 5 seconds. The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.
Protocol: Determination of Density (ASTM D1298 / D4052)
Principle: Density can be measured using several techniques. The hydrometer method (ASTM D1298) involves floating a calibrated hydrometer in the sample and reading the scale at the point the liquid surface cuts the scale. The digital densitometer method (ASTM D4052) measures the change in oscillation frequency of a U-shaped tube when it is filled with the sample.[20]
Methodology (Hydrometer Method):
-
Temperature Equilibration: Bring the alkylnaphthalene sample to the specified test temperature (e.g., 15°C or 20°C).
-
Hydrometer Insertion: Lower a hydrometer of the appropriate range gently into the sample in a hydrometer cylinder.
-
Reading: Once the hydrometer has settled and is free from the cylinder walls, read the scale at the principal surface of the liquid.
-
Temperature Correction: Record the temperature and apply corrections to the observed reading as necessary to report the density at the reference temperature.
Workflow for Characterization
The logical flow for characterizing a novel or unknown alkylnaphthalene sample is depicted below.
Caption: Experimental workflow for alkylnaphthalene physical property characterization.
Conclusion
The physical properties of alkylnaphthalenes are a direct and predictable function of their molecular structure. By strategically selecting the number, length, and isomeric configuration of the alkyl substituents, molecules can be engineered for a wide array of demanding applications. Their inherent thermal stability, coupled with tunable viscosity and low-temperature characteristics, solidifies their role in the field of high-performance synthetic fluids. As research continues, a deeper understanding of these structure-property relationships will undoubtedly unlock new applications, particularly in specialized areas like drug delivery and formulation, where precise control over physical behavior is essential. This guide provides the foundational knowledge and experimental framework necessary for scientists and researchers to effectively harness the unique potential of this versatile class of compounds.
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Wang, Y., et al. (n.d.). Study on synthesis of alkyl naphthalene base oils and their lubricating properties. ResearchGate. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
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Farag, R. K. (2010). Synthesis and Study of the Surface Properties of Alkylnaphthalene and Alkylphenanthrene Sulfonates. ResearchGate. Retrieved January 20, 2026, from [Link]
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Lazzus, J. A. (2024). Viscosities and Densities of Binary and Ternary Mixtures of Aliphatic and Polyaromatic Hydrocarbons: Pyrene +1-Methylnaphthalene + Dodecane at T = (293.15 to 343.15) K. ACS Publications. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to the Molecular Structure of 1,4-Dimethyl-5-propylnaphthalene
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1,4-dimethyl-5-propylnaphthalene (CAS No. 204256-08-6; Molecular Formula: C₁₅H₁₈; Molecular Weight: 198.30 g/mol ). While direct experimental data for this specific polysubstituted naphthalene is limited in publicly accessible literature, this document constructs a robust theoretical and practical framework for its understanding. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with or have an interest in substituted naphthalene derivatives. The proposed synthesis, predicted spectroscopic data, and potential applications are grounded in established principles of organic chemistry and data from analogous compounds.
Introduction: The Significance of Polysubstituted Naphthalenes
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in a vast array of chemical compounds. Its derivatives are integral to numerous applications, from pharmaceuticals and agrochemicals to synthetic lubricants and advanced materials.[1][2][3] The strategic placement of substituents on the naphthalene core allows for the fine-tuning of its physicochemical and biological properties. This compound represents a specific substitution pattern with potential for unique characteristics arising from the interplay of the electron-donating alkyl groups and their steric arrangement. This guide aims to provide a detailed exposition of its molecular architecture and the methodologies for its synthesis and characterization.
Molecular Structure and Properties
The foundational structure of this compound consists of a naphthalene core with two methyl groups at the C1 and C4 positions and a propyl group at the C5 position.
Caption: 2D structure of this compound.
The presence of alkyl groups, which are electron-donating, increases the electron density of the naphthalene ring system, potentially influencing its reactivity in electrophilic aromatic substitution reactions. The steric bulk of the propyl group at the peri position (C5) relative to the methyl group at C4 can be expected to influence the conformation of the molecule and may introduce some steric strain.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₈ |
| Molecular Weight | 198.30 g/mol |
| XLogP3 | 5.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem and other computational models.
Proposed Synthesis Pathway
A logical and efficient synthetic route to this compound, in the absence of a published specific method, can be proposed based on well-established organic reactions. A two-step approach starting from the readily available 1,4-dimethylnaphthalene is outlined below. This involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Caption: Proposed two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 1,4-Dimethylnaphthalene
The first step involves the introduction of a propanoyl group onto the 1,4-dimethylnaphthalene core via a Friedel-Crafts acylation reaction. This reaction is chosen over a direct Friedel-Crafts alkylation with a propyl halide to avoid potential carbocation rearrangements that could lead to the formation of an isopropyl substituent.[4]
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add propanoyl chloride.
-
Substrate Addition: To this mixture, add a solution of 1,4-dimethylnaphthalene in the same solvent dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one, can be purified by column chromatography.
The acylation is expected to occur predominantly at the C5 (or C8) position, which is an alpha-position on the unsubstituted ring and is sterically accessible.
Step 2: Reduction of the Ketone
The second step is the reduction of the carbonyl group of the intermediate ketone to a methylene group to yield the final product. Two classical methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[4][5][6][7][8][9][10][11][12][13]
Protocol for Clemmensen Reduction:
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.
-
Reaction: Add the zinc amalgam, concentrated hydrochloric acid, and the ketone intermediate to a round-bottom flask.
-
Reflux: Heat the mixture under reflux for several hours until the reaction is complete.
-
Work-up and Purification: After cooling, extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography.
Protocol for Wolff-Kishner Reduction:
-
Hydrazone Formation: In a flask equipped with a reflux condenser, mix the ketone intermediate with hydrazine hydrate and a high-boiling solvent like diethylene glycol.
-
Reduction: Add a strong base, such as potassium hydroxide, and heat the mixture to a high temperature to facilitate the reduction and drive off nitrogen gas.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product. Purify by column chromatography.
The choice between these two methods will depend on the stability of any other functional groups present in more complex derivatives.
Spectroscopic Characterization (Predicted)
As no experimental spectra for this compound are readily available, the following sections provide predicted spectroscopic data based on the analysis of the parent compound, 1,4-dimethylnaphthalene, and general principles of spectroscopic interpretation.[14][15][16][17][18][19][20][21][22]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three alkyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.2 - 8.1 | Multiplets | 5H |
| Propyl -CH₂- | ~2.8 - 3.0 | Triplet | 2H |
| Propyl -CH₂- | ~1.6 - 1.8 | Sextet | 2H |
| Propyl -CH₃ | ~0.9 - 1.1 | Triplet | 3H |
| C1-CH₃ | ~2.5 - 2.7 | Singlet | 3H |
| C4-CH₃ | ~2.5 - 2.7 | Singlet | 3H |
The chemical shifts of the aromatic protons will be complex due to the substitution pattern. 2D NMR techniques such as COSY and NOESY would be essential for unambiguous assignment.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 128 - 135 |
| Aromatic CH | 122 - 128 |
| Propyl -CH₂- | ~35 - 40 |
| Propyl -CH₂- | ~22 - 26 |
| Propyl -CH₃ | ~13 - 15 |
| C1-CH₃ | ~18 - 22 |
| C4-CH₃ | ~18 - 22 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.[19][23][24][25][26]
-
Molecular Ion (M⁺): A strong peak at m/z = 198, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 183: Loss of a methyl group ([M-15]⁺).
-
m/z = 169: Loss of an ethyl group ([M-29]⁺) via benzylic cleavage of the propyl chain. This is expected to be a significant fragment.
-
m/z = 155: Loss of a propyl group ([M-43]⁺).
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the alkyl C-H bonds.[27][28][29][30]
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2960-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and propyl groups.
-
~1600 and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1465 cm⁻¹: C-H bending of the CH₂ and CH₃ groups.
-
~830-750 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the naphthalene ring.
Potential Applications
While specific applications for this compound have not been documented, the broader class of alkylated naphthalenes has significant utility in several fields.
-
Synthetic Lubricants: Alkylated naphthalenes are used as high-performance synthetic base oils and lubricant additives.[31][32][33][34][35] They offer excellent thermal and oxidative stability, good solvency for additives, and favorable viscosity characteristics. The specific substitution pattern of this compound could impart a unique balance of these properties.
-
Medicinal Chemistry: The naphthalene scaffold is a common feature in many bioactive compounds and approved drugs.[1][2][3][36] Alkyl substitution can modulate lipophilicity, metabolic stability, and receptor binding affinity. Therefore, this compound could serve as a valuable building block or lead compound in drug discovery programs.
Conclusion
This compound is a polysubstituted naphthalene with a unique arrangement of alkyl groups. Although direct experimental data is scarce, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles. The proposed synthetic route via Friedel-Crafts acylation followed by ketone reduction offers a reliable method for its preparation. The predicted spectroscopic data provides a benchmark for its identification and structural elucidation. The potential for this molecule in the fields of high-performance lubricants and medicinal chemistry warrants further investigation. This guide serves as a foundational resource for researchers and scientists to further explore the chemistry and utility of this and related substituted naphthalene derivatives.
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Clemmensen Reduction. (n.d.). Unacademy. Retrieved January 20, 2026, from [Link]
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Alkylated Naphthalenes as High-Performance Synthetic Lubricating Fluids. (2006). ResearchGate. Retrieved from [Link]
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Alkylated naphthalene. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. (n.d.). Vedantu. Retrieved January 20, 2026, from [Link]
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Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]
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Alkylated Naphthalene for Grease - NA-LUBE KR for Grease. (n.d.). King Industries, Inc. Retrieved January 20, 2026, from [Link]
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Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Wolff Kishner reduction mechanism. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]
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Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved from [Link]
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Redox Reactions: Wolff - Kishner Type. (2016, October 12). Yale University Department of Chemistry. Retrieved from [Link]
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Lee, S., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. ResearchGate. Retrieved from [Link]
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Makar, S., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Retrieved from [Link]
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Patil, R., et al. (2021). 1 H and 13 C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. PubMed. Retrieved from [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2018). ResearchGate. Retrieved from [Link]
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On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results. (2019). ResearchGate. Retrieved from [Link]
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1,8‐Diarylnaphthalenes: Synthesis, Properties, and Applications. (2018). ResearchGate. Retrieved from [Link]
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Spectroscopic Characterization of 1,4-Dimethyl-5-propylnaphthalene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Dimethyl-5-propylnaphthalene (C₁₅H₁₈), a substituted polycyclic aromatic hydrocarbon (PAH). Due to the scarcity of publicly available experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its characteristic signatures in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided for each technique, offering a robust framework for researchers engaged in the synthesis, identification, or analysis of alkylated naphthalenes. The methodologies and interpretations presented herein are designed to uphold the highest standards of scientific integrity, providing a self-validating system for the structural elucidation of this compound.
Introduction: The Analytical Challenge of Alkylated Naphthalenes
Alkylated naphthalenes are a class of compounds significant in various fields, from materials science to environmental analysis.[1][2] Their structural elucidation is paramount for understanding their physical properties, chemical reactivity, and biological impact. This compound presents a unique analytical challenge due to its specific substitution pattern, which influences its electronic environment and, consequently, its spectroscopic profile.
This guide serves as a practical, in-depth resource for scientists. It moves beyond a simple listing of data to explain the causal relationships between molecular structure and spectral output. By detailing standardized protocols and interpreting predicted data, we provide a reliable roadmap for the comprehensive analysis of this molecule and others in its class.
Molecular Structure
A clear understanding of the molecular structure is the foundation for all spectroscopic interpretation. The numbering convention for the naphthalene core and the positions of the alkyl substituents are critical for assigning NMR signals.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[3] For this compound, ¹H NMR is essential for confirming the substitution pattern on the naphthalene ring and the structure of the alkyl side chains.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of solvent is critical; CDCl₃ is a standard choice for non-polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8 to 16 scans, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Spectrum and Interpretation
The predicted spectrum can be divided into two distinct regions: the downfield aromatic region (δ 7.0-8.5 ppm) and the upfield aliphatic region (δ 0.5-3.0 ppm).[4][5]
-
Aromatic Region (5H): The protons on the naphthalene core are subject to the ring current effect, shifting them significantly downfield. The presence of three different alkyl groups breaks the symmetry, making all five aromatic protons chemically distinct. Electron-donating alkyl groups cause slight shielding (upfield shifts) at the ortho and para positions.[6]
-
H-8 (δ ~8.0-8.2 ppm, doublet): This proton is peri to the bulky propyl group at C-5 and adjacent to the methyl-substituted C-1, making it the most deshielded aromatic proton. It will be split by H-7.
-
H-6 & H-7 (δ ~7.3-7.5 ppm, multiplet): These protons will likely appear as a complex multiplet due to mutual coupling and coupling with H-8.
-
H-2 & H-3 (δ ~7.1-7.3 ppm, multiplet): These protons are on the same ring as the two methyl groups and will likely appear as an AB quartet or two distinct doublets, influenced by the adjacent methyl groups.
-
-
Aliphatic Region (13H):
-
C1-CH₃ & C4-CH₃ (δ ~2.5-2.7 ppm, two singlets, 3H each): These methyl groups are attached directly to the aromatic ring, resulting in a downfield shift compared to typical aliphatic methyls. They will appear as two distinct singlets.
-
Propyl-CH₂ (Ar-CH₂-CH₂-CH₃) (δ ~2.8-3.0 ppm, triplet, 2H): This benzylic methylene group is deshielded by the aromatic ring. It will be split into a triplet by the adjacent methylene group.
-
Propyl-CH₂ (-CH₂-CH₂-CH₃) (δ ~1.6-1.8 ppm, sextet, 2H): This methylene group will show a complex splitting pattern (sextet) from coupling to the two adjacent methylene and methyl groups.
-
Propyl-CH₃ (-CH₂-CH₂-CH₃) (δ ~0.9-1.1 ppm, triplet, 3H): This terminal methyl group will appear as a classic triplet, being the most upfield signal.
-
Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 1H | H-8 |
| ~7.3-7.5 | m | 2H | H-6, H-7 |
| ~7.1-7.3 | m | 2H | H-2, H-3 |
| ~2.8-3.0 | t | 2H | Ar-CH₂ -CH₂-CH₃ |
| ~2.5-2.7 | s | 6H | C1-CH₃ & C4-CH₃ |
| ~1.6-1.8 | sextet | 2H | Ar-CH₂-CH₂ -CH₃ |
| ~0.9-1.1 | t | 3H | Ar-CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and characterization of the chemical environment.[5]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C has a much lower natural abundance and sensitivity, so a slightly higher concentration (20-50 mg) is beneficial.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbons.
-
Spectral Width: A wide spectral width (~0-200 ppm) is required.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is needed to achieve adequate signal-to-noise.
-
-
Data Processing: Standard Fourier transform, phase correction, and baseline correction are applied.
Predicted ¹³C NMR Spectrum and Interpretation
The molecular formula C₁₅H₁₈ indicates 15 carbon atoms. Due to the lack of symmetry, all 15 carbons are expected to be chemically unique.
-
Aromatic Region (δ 120-140 ppm): Ten carbons constitute the naphthalene core.[7]
-
Quaternary Carbons (C-1, C-4, C-4a, C-5, C-8a): Five signals will correspond to the non-protonated carbons. The alkyl-substituted carbons (C-1, C-4, C-5) will be the most downfield in this group.
-
Protonated Carbons (C-2, C-3, C-6, C-7, C-8): Five signals will correspond to the CH carbons of the aromatic rings. Their shifts will be influenced by the positions of the alkyl substituents.
-
-
Aliphatic Region (δ 10-40 ppm): Five carbons belong to the alkyl side chains.
-
Ar-CH₂- (δ ~35-40 ppm): The benzylic carbon of the propyl group.
-
C1-CH₃ & C4-CH₃ (δ ~19-25 ppm): The two methyl carbons attached to the ring.
-
-CH₂-CH₃ (δ ~22-26 ppm): The middle carbon of the propyl chain.
-
-CH₂-CH₃ (δ ~13-15 ppm): The terminal methyl carbon of the propyl chain, which will be the most upfield signal.
-
Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~135-140 | Quaternary (Ar-C) | C-1, C-4, C-5 |
| ~130-135 | Quaternary (Ar-C) | C-4a, C-8a |
| ~122-130 | Aromatic CH | C-2, C-3, C-6, C-7, C-8 |
| ~35-40 | Aliphatic CH₂ | Ar -CH₂-CH₂-CH₃ |
| ~22-26 | Aliphatic CH₂ | Ar-CH₂-CH₂ -CH₃ |
| ~19-25 | Aliphatic CH₃ | C1-CH₃ & C4-CH₃ |
| ~13-15 | Aliphatic CH₃ | Ar-CH₂-CH₂-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For PAHs, electron ionization (EI) is a common technique that induces reproducible fragmentation patterns.[8]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like hexane or dichloromethane.[9]
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the analyte from any impurities before it enters the MS.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL splitless injection.
-
Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Predicted Mass Spectrum and Interpretation
-
Molecular Ion (M⁺•): The molecular formula is C₁₅H₁₈, giving a monoisotopic molecular weight of 198.14 g/mol . The mass spectrum will show a strong molecular ion peak at m/z 198 . Aromatic systems are stable and tend to produce prominent molecular ion peaks.[10]
-
Key Fragmentation: The primary fragmentation pathway for alkylated aromatic compounds is benzylic cleavage, which results in the formation of a stable benzylic cation.[11]
-
[M-29]⁺ Peak: The most significant fragmentation will be the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl group. This results from cleavage of the Cα-Cβ bond, forming a highly stable, resonance-stabilized benzylic cation. This fragment will appear at m/z 169 and is predicted to be the base peak.
-
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[13] Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Background Scan: First, run a background scan of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to generate the final absorbance or transmittance spectrum.
-
Range: Scan from 4000 to 600 cm⁻¹.
-
Predicted IR Spectrum and Interpretation
The IR spectrum will show characteristic absorptions for both the aromatic and aliphatic portions of the molecule.[14]
-
C-H Stretching Vibrations:
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): A series of weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): Stronger bands appearing just below 3000 cm⁻¹ are due to the C-H bonds of the methyl and propyl groups.
-
-
C=C Stretching Vibrations:
-
Aromatic Ring C=C Stretch (1620-1580 cm⁻¹ and 1520-1450 cm⁻¹): Two or more distinct, sharp bands in this region are characteristic of the C=C stretching within the naphthalene ring system.
-
-
C-H Bending Vibrations:
-
Aliphatic C-H Bending (1470-1450 cm⁻¹ and ~1380 cm⁻¹): Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups will be present.
-
Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The pattern of bands in this "fingerprint" region is highly diagnostic of the substitution pattern on the aromatic rings. For this specific substitution, strong bands are expected in this region.[14]
-
Predicted IR Data Summary
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1520-1450 | C=C Stretch | Aromatic Ring |
| 1470-1450 | C-H Bend | Aliphatic (CH₂, CH₃) |
| 900-675 | C-H Bend | Aromatic (Out-of-Plane) |
Integrated Spectroscopic Workflow
Effective structural elucidation relies not on a single technique, but on the synergistic integration of all spectroscopic data. The following workflow provides a logical progression for analysis.
Caption: Integrated workflow for the structural elucidation of this compound.
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-
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Thermal stability of substituted naphthalenes
An In-depth Technical Guide to the Thermal Stability of Substituted Naphthalenes
Abstract
Naphthalene and its substituted derivatives are foundational scaffolds in medicinal chemistry, materials science, and organic electronics. The thermal stability of these compounds is a critical parameter that dictates their processing, storage, formulation, and ultimate application performance. This technical guide provides a comprehensive analysis of the factors governing the thermal stability of substituted naphthalenes. We delve into the theoretical principles of substituent effects, present detailed, field-proven experimental protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the common thermal degradation pathways. This document is designed to equip researchers with the necessary knowledge to predict, assess, and understand the thermal behavior of these vital chemical entities.
Introduction: The Central Role of Thermal Stability
The naphthalene core, a bicyclic aromatic system, is prized for its rigid, planar structure and versatile reactivity. When functionalized with various substituents, its derivatives find use as pharmaceutical intermediates, organic light-emitting diode (OLED) components, and high-performance polymers. In all these applications, the material will be exposed to thermal stress—be it during melt processing, purification via sublimation, or simply long-term storage at ambient temperatures.
An unexpected thermal decomposition can lead to catastrophic failures: loss of pharmaceutical efficacy, degradation of electronic device performance, or the generation of potentially toxic impurities. Therefore, a robust, upfront characterization of thermal stability is not merely a quality control metric; it is a cornerstone of rational drug design and materials development. This guide provides the scientific framework and practical methodologies for this essential characterization.
Foundational Principles: How Substituents Dictate Thermal Stability
The intrinsic thermal stability of a substituted naphthalene is not random; it is governed by the interplay of the substituent's electronic properties, its steric bulk, and its position on the aromatic core (α vs. β).
Electronic Effects: The Push and Pull of Electrons
The electron density of the naphthalene π-system is a key determinant of its stability. Substituents modulate this density:
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or halogens (–Cl, –Br) pull electron density from the aromatic system. While this can stabilize the ring itself against certain reactions, the bonds connecting these groups to the ring (e.g., C–NO₂) are often inherently weaker and provide a low-energy pathway for decomposition. Nitroaromatics, for instance, are notoriously less thermally stable due to the lability of the C–NO₂ bond.
-
Electron-Donating Groups (EDGs): Groups like amino (–NH₂) and hydroxyl (–OH) donate electron density to the ring, which can enhance resonance stability. Furthermore, these groups can participate in intermolecular hydrogen bonding, creating a network that requires more energy to disrupt, thereby increasing the overall thermal stability of the bulk material.
Steric Effects and Isomerism: The Impact of Molecular Packing
Beyond electronics, the physical shape of the molecule and how it packs in a crystal lattice is paramount. The two substitution positions on naphthalene are not equivalent:
-
α-Position (C1, C4, C5, C8): These positions are adjacent to the ring fusion. Substituents here can create steric hindrance with the hydrogen atom on the peri-position (e.g., the C8 hydrogen for a C1 substituent). This strain can sometimes weaken the C-substituent bond.
-
β-Position (C2, C3, C6, C7): These positions are more sterically accessible and less hindered.
This difference has a profound impact on physical properties. For example, 2-methylnaphthalene has a melting point of 34.6 °C, while 1-methylnaphthalene melts at -22 °C.[1] The more linear shape of the 2-substituted isomer allows for more efficient and stable crystal packing, requiring significantly more energy to break the lattice structure.[2] This principle of packing efficiency often correlates with thermal stability; a more stable crystal lattice generally requires higher temperatures to initiate the molecular motion that precedes decomposition.
The logical relationship between molecular features and thermal stability is illustrated below.
Caption: Factors influencing the thermal stability of substituted naphthalenes.
Experimental Assessment: Protocols for TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating thermal stability. TGA measures mass change as a function of temperature, directly indicating decomposition, while DSC measures heat flow, revealing phase transitions like melting and crystallization.
Self-Validating Experimental Workflow
A robust thermal analysis workflow ensures that the data is reliable and interpretable. The process involves sequential TGA and DSC runs, where the results of one inform the other.
Sources
An In-depth Technical Guide to the Biosynthesis Pathways of Alkylated Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene and its alkylated derivatives represent a structurally diverse class of bicyclic aromatic hydrocarbons with a wide array of biological activities, ranging from antimicrobial and cytotoxic to allelopathic.[1] While often associated with industrial synthesis, these compounds are also meticulously assembled by a variety of organisms, including bacteria, fungi, and plants.[1] A comprehensive understanding of the biosynthetic pathways leading to these valuable natural products is paramount for applications in drug discovery and metabolic engineering. This guide provides an in-depth exploration of the core biosynthetic routes to alkylated naphthalenes, with a focus on the enzymatic machinery, reaction mechanisms, and the experimental methodologies used to elucidate these complex molecular architectures. We will delve into the primary polyketide and shikimate pathways, dissecting the biosynthesis of prominent naphthalenes and providing actionable protocols and visual aids to facilitate a deeper understanding for researchers in the field.
Introduction: The Architectural Blueprints of Nature's Naphthalenes
Naturally occurring naphthalenes are a significant class of secondary metabolites with profound ecological roles and pharmacological properties.[1] Their structural diversity, stemming from varied biosynthetic origins and subsequent enzymatic modifications, has positioned them as attractive targets for natural product synthesis and therapeutic development.[1] The biosynthesis of these compounds is a testament to the elegance and efficiency of natural product chemistry, offering a rich field of study for scientists seeking to harness their potential. This guide will illuminate the fundamental principles governing their formation, providing a technical overview for both seasoned researchers and newcomers to the field.
The Polyketide Pathway: A Primary Route to Naphthalene Scaffolds
The polyketide pathway is a major route for the biosynthesis of a wide range of aromatic natural products, including many alkylated naphthalenes, particularly in fungi and bacteria.[2][3] This pathway utilizes the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid biosynthesis. The core of this process is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs).
The Role of Non-Reducing Polyketide Synthases (nrPKSs)
In the biosynthesis of aromatic polyketides like naphthalenes, non-reducing polyketide synthases (nrPKSs) are the key players. Unlike their reducing counterparts that generate saturated fatty acids, nrPKSs retain the keto groups at specific positions along the growing polyketide chain, which facilitates subsequent cyclization and aromatization reactions.
A prime example is the biosynthesis of 1,3,6,8-tetrahydroxynaphthalene (T4HN), a common precursor to many fungal naphthalenes and melanins.[2] The process, catalyzed by a Type I nrPKS, involves the following key steps:
-
Starter Unit Selection: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain of the PKS.
-
Chain Elongation: The starter unit is iteratively condensed with several malonyl-CoA extender units. For T4HN, this typically involves the addition of six malonyl-CoA molecules.
-
Cyclization and Aromatization: The resulting polyketide chain undergoes a series of intramolecular aldol condensations and cyclizations to form the naphthalene ring system.
-
Product Release: The final product is released from the PKS enzyme.
Diagram: Polyketide Pathway to 1,3,6,8-Tetrahydroxynaphthalene (T4HN)
Caption: Biosynthesis of T4HN via a non-reducing polyketide synthase.
Alkylation and Further Modifications
Once the core naphthalene scaffold is formed, a variety of tailoring enzymes introduce alkyl groups and other functionalities. These modifications are crucial for the biological activity of the final molecule.
-
Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases are commonly employed to add methyl groups to the naphthalene ring.[4]
-
Hydroxylation: Cytochrome P450 monooxygenases and other oxidoreductases introduce hydroxyl groups, which can influence solubility and biological activity.
-
Glycosylation: Glycosyltransferases can attach sugar moieties, impacting the compound's stability and bioavailability.
The Shikimate Pathway: An Alternative Route to Naphthalenes
While the polyketide pathway is dominant, some naphthalenes, particularly in plants, are derived from the shikimate pathway. This pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide range of other aromatic compounds.
The core of the shikimate pathway leads to the formation of chorismate, a key branch-point intermediate. Through a series of enzymatic reactions, chorismate can be converted to isochorismate and subsequently to 2-succinylbenzoate, a key precursor for the biosynthesis of menaquinone (Vitamin K2) and certain naphthalenes.
Experimental Elucidation of Biosynthetic Pathways
Unraveling the intricate steps of alkylated naphthalene biosynthesis requires a multi-faceted experimental approach. The following protocols represent cornerstone techniques in the field.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the metabolic fate of precursor molecules. By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these labels into the final naphthalene product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6]
Experimental Protocol: ¹³C-Labeling to Confirm a Polyketide Origin
-
Culture Preparation: Grow the organism of interest (e.g., a fungus or bacterium) in a defined minimal medium.
-
Precursor Feeding: Supplement the medium with a ¹³C-labeled precursor, such as [1-¹³C]acetate or [1,2-¹³C₂]acetate.
-
Incubation: Allow the organism to grow and produce the naphthalene of interest for a sufficient period.
-
Extraction and Purification: Extract the secondary metabolites from the culture and purify the target naphthalene using chromatographic techniques (e.g., HPLC).
-
NMR Analysis: Acquire a ¹³C NMR spectrum of the purified compound. The pattern of ¹³C enrichment will reveal the incorporation pattern of the labeled acetate units, providing strong evidence for a polyketide origin.
Gene Cluster Identification and Characterization
The genes encoding the enzymes for a specific biosynthetic pathway are often clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC).[7] Identifying and characterizing these BGCs is a cornerstone of modern natural product research.
Workflow for BGC Identification and Functional Analysis
-
Genome Sequencing: Sequence the genome of the producing organism.
-
Bioinformatic Analysis: Use bioinformatics tools like antiSMASH to identify putative BGCs.[7] Look for clusters containing genes encoding PKSs or other key biosynthetic enzymes.
-
Gene Knockout Studies: To confirm the involvement of a BGC in the biosynthesis of a specific naphthalene, create a targeted knockout of a key gene within the cluster (e.g., the PKS gene). The resulting mutant should no longer produce the compound of interest.
-
Heterologous Expression: Clone the entire BGC into a heterologous host (e.g., E. coli or a model fungus) that does not normally produce the compound. Successful production of the naphthalene in the heterologous host provides definitive proof of the BGC's function.[2]
Diagram: Workflow for Biosynthetic Gene Cluster (BGC) Analysis
Caption: A typical workflow for the identification and functional characterization of a biosynthetic gene cluster.
Quantitative Data and Enzyme Kinetics
A deeper understanding of biosynthetic pathways requires quantitative data on enzyme activity and reaction kinetics. This information is crucial for metabolic engineering efforts aimed at improving product yields.
| Enzyme | Organism | Substrate(s) | Product(s) | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Naphthalene 1,2-Dioxygenase | Pseudomonas putida | Naphthalene, O₂, NADH | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, NAD⁺ | ~5 | ~10 | [8] |
| Salicylate 1-Hydroxylase | Pseudomonas sp. | Salicylate, NADH, O₂ | Catechol, NAD⁺, CO₂, H₂O | ~20 | ~50 | [9] |
| ThnM3 (O-methyltransferase) | Nocardia sp. CS682 | 1,8-dihydroxynaphthalene, SAM | 8-methoxynaphthalene-1-ol, SAH | 15.4 ± 1.2 | 0.23 ± 0.01 | [4] |
Note: The kinetic parameters are approximate values and can vary depending on the specific assay conditions.
Conclusion and Future Directions
The study of alkylated naphthalene biosynthesis is a vibrant and rapidly evolving field. The convergence of genomics, metabolomics, and synthetic biology is providing unprecedented insights into the intricate enzymatic machinery responsible for constructing these complex molecules. Future research will likely focus on:
-
Discovery of Novel Pathways: Genome mining and advanced analytical techniques will continue to uncover new and unusual biosynthetic pathways to naphthalenes.
-
Enzyme Engineering: The rational design and directed evolution of biosynthetic enzymes will enable the production of novel, non-natural naphthalene derivatives with enhanced biological activities.[10]
-
Metabolic Engineering: The optimization of biosynthetic pathways in microbial hosts will lead to the sustainable and cost-effective production of valuable naphthalenes for pharmaceutical and other applications.[11][12]
By continuing to unravel the secrets of nature's synthetic strategies, we can unlock the full potential of this important class of natural products.
References
- Evolution-Informed Discovery of the Naphthalenone Biosynthetic P
- The Architecture of Nature's Naphthalenes: An In-depth Guide to Biosynthesis. (2025). BenchChem.
- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi
- A) Proposed binaphthalene biosynthesis, involving a polyketide synthase... (n.d.).
- One enzyme, many reactions: structural basis for the various reactions catalyzed by naphthalene 1,2-dioxygenase. (n.d.).
- Synthesis of an Isotopically Labeled Naphthalene Derivative That Supports a Long-Lived Nuclear Singlet St
- Synthesis of an isotopically labeled naphthalene derivative that supports a long-lived nuclear singlet st
- Metabolic Engineering of Escherichia Coli Using an Assembly of 17 Genes for Complete Degradation of Naphthalene. (2025).
- Functional characterization of a naphthalene-O-methyltransferase
- Biosynthetic gene clusters with biotechnological applications in novel Antarctic isolates from Actinomycetota. (2024).
- Metabolic Engineering. (n.d.). Keasling Lab.
- Application of rational enzyme engineering in the development of improved naphthalene dioxygenase variants. (2025). American Chemical Society.
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- 5. Synthesis of an Isotopically Labeled Naphthalene Derivative That Supports a Long-Lived Nuclear Singlet State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of an isotopically labeled naphthalene derivative that supports a long-lived nuclear singlet state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthetic gene clusters with biotechnological applications in novel Antarctic isolates from Actinomycetota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One enzyme, many reactions: structural basis for the various reactions catalyzed by naphthalene 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Metabolic Engineering [keaslinglab.lbl.gov]
Methodological & Application
Analysis of 1,4-Dimethyl-5-propylnaphthalene by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract
This application note presents a detailed and robust protocol for the identification and quantification of 1,4-Dimethyl-5-propylnaphthalene (C₁₅H₁₈), an alkylated polycyclic aromatic hydrocarbon (PAH), using Gas Chromatography-Mass Spectrometry (GC-MS). Alkylated PAHs are significant in environmental monitoring, petroleum analysis, and toxicological studies, often serving as specific markers for contamination sources. The methodology herein provides a comprehensive workflow, from sample preparation to data interpretation, designed for professionals in research and drug development. We emphasize the rationale behind key procedural steps to ensure methodological robustness and data integrity.
Introduction and Scientific Principle
This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, compounds known for their environmental persistence and potential carcinogenic and mutagenic properties.[1] Accurate analysis of specific alkylated PAHs is crucial for source apportionment in environmental forensics and for understanding the composition of complex hydrocarbon mixtures like crude oil.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose due to its exceptional combination of chromatographic separation power and the structural information provided by mass spectrometry.[2] The gas chromatograph separates volatile and semi-volatile compounds, like this compound, based on their boiling points and affinity for the stationary phase of the analytical column.[3][4] Following separation, the mass spectrometer ionizes the eluted molecules, typically using Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation "fingerprint" that allows for unambiguous identification and quantification.[3]
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Solvents: High-purity, GC-grade or equivalent Dichloromethane, Hexane, and Methanol.
-
Analytical Standard: this compound (CAS: 204256-08-6) standard, >98% purity.[5]
-
Internal Standard (IS): Anthracene-d₁₀ or Chrysene-d₁₂ is recommended for its chemical similarity and distinct mass.[6]
-
Reagent Water: Deionized water, free of organic contaminants.
-
Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours to remove organic impurities.
Instrumentation
-
Gas Chromatograph (GC): A system equipped with a split/splitless injector and electronic pressure control.
-
Mass Spectrometer (MS): A mass selective detector capable of operating in electron ionization (EI) mode with a scan range of at least 40-500 amu.[7]
-
GC Column: A low-polarity fused-silica capillary column is optimal for PAH analysis. A HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column is recommended for its excellent resolving power for aromatic hydrocarbons.[7][8]
Detailed Experimental Protocols
Preparation of Standards
The foundation of accurate quantification lies in the meticulous preparation of standards.
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10.0 mL of dichloromethane in a Class A volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a separate stock solution of the chosen internal standard (e.g., Anthracene-d₁₀) in the same manner.
-
Working Calibration Standards (e.g., 0.1 - 20 µg/mL): Prepare a series of calibration standards by serial dilution of the primary stock standard. Each calibration standard must be fortified with the internal standard to a constant concentration (e.g., 5 µg/mL). This internal standard corrects for variations in injection volume and instrument response.
Sample Preparation: Solid Phase Extraction (SPE) Protocol
For complex matrices like environmental water or soil extracts, a cleanup and concentration step is mandatory to remove interferences and reach required detection limits. Solid Phase Extraction (SPE) is a highly efficient technique for this purpose.[3][4]
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[3]
-
Fortification: Spike the sample with the internal standard early in the process to account for extraction efficiency losses.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the aqueous sample (e.g., 100 mL) through the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min). The hydrophobic PAHs will adsorb to the C18 sorbent.
-
Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 50:50 v/v) to remove polar impurities.
-
Elution: Dry the cartridge thoroughly under a stream of nitrogen. Elute the target analytes by passing 5 mL of dichloromethane through the cartridge into a collection vial.
-
Concentration: Evaporate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.[9] The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample complexity.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, which is essential for trace-level analysis.[1][7] |
| Injection Volume | 1.0 µL | A standard volume that balances sensitivity with the risk of overloading the column. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the semi-volatile analyte without causing thermal degradation.[8] |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency.[8] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column performance and reproducible retention times.[8] |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 5 min | The initial hold allows for proper focusing of analytes at the head of the column. The ramp rate provides a good balance between separation efficiency and analysis time for PAHs.[8] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns, ideal for library matching and structural elucidation.[7] |
| Ionization Energy | 70 eV | The industry standard energy that creates extensive, reproducible fragmentation and allows for comparison with established spectral libraries (e.g., NIST).[7] |
| Ion Source Temperature | 230 °C | Hot enough to prevent analyte condensation but not so hot as to cause thermal degradation within the source.[1] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS source.[10] |
| Acquisition Mode | Full Scan (m/z 45-450) & Selected Ion Monitoring (SIM) | Full Scan: Used for initial identification and confirmation of the fragmentation pattern.[1] SIM: Used for quantification to achieve maximum sensitivity by monitoring only characteristic ions of the target analyte.[2][7] |
Data Analysis and Interpretation
Analyte Identification
Identification is confirmed by a combination of two factors:
-
Retention Time (RT): The RT of the analyte in the sample must match the RT of the authentic standard within a narrow window (e.g., ±0.05 min).
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must visually match the spectrum of the standard and/or a reference library like NIST.
Predicted Mass Spectrum and Fragmentation
The molecular formula for this compound is C₁₅H₁₈, giving it a molecular weight of approximately 198.3 g/mol . In EI-MS, the molecular ion (M⁺˙) peak is expected to be prominent at m/z 198 .
Alkylated aromatic compounds undergo characteristic fragmentation patterns, primarily through cleavage at the bonds beta to the aromatic ring (benzylic cleavage), which is a favorable process.[11]
-
Loss of an ethyl group (-CH₂CH₃): Cleavage of the C-C bond within the propyl group is highly probable, leading to the loss of an ethyl radical (29 Da) and the formation of a stable benzylic carbocation. This will produce a significant fragment ion at m/z 169 ([M-29]⁺).
-
Loss of a methyl group (-CH₃): Loss of one of the methyl groups (15 Da) is also a characteristic fragmentation for methylated PAHs.[12] This results in a fragment at m/z 183 ([M-15]⁺).
The base peak is likely to be the molecular ion at m/z 198 due to the stability of the aromatic system, with the [M-29]⁺ fragment also being highly abundant.
Quantification
Quantification should be performed in SIM mode for optimal sensitivity. The following ions are recommended:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 198 | 169 | 183 |
| Anthracene-d₁₀ (Internal Std.) | 188 | - | - |
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this curve using the measured area ratio.
Conclusion
The GC-MS method detailed in this note provides a reliable and sensitive protocol for the analysis of this compound. The combination of a 5% phenyl-methylpolysiloxane capillary column and electron ionization mass spectrometry allows for excellent chromatographic separation and definitive identification. The use of solid-phase extraction for sample preparation and an internal standard for quantification ensures high-quality, reproducible data suitable for demanding research and regulatory applications.
References
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Chromatography Today. (2016). Sample Preparation Options for Aroma Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ion chromatograms of alkylated naphthalenes (m/z 128, 142,...). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Retrieved from [Link]
-
Cedre.fr. (2012). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,4-dimethyl-. Retrieved from [Link]
-
Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Digital CSIC. (2022). Non-targeted Gas Chromatography Orbitrap Mass Spectrometry qualitative and quantitative analysis of semi-volatile organic compou. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethylnaphthalene. Retrieved from [Link]
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- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
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- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,4-Dimethyl-5-propylnaphthalene as a Geochemical Biomarker
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,4-Dimethyl-5-propylnaphthalene as a geochemical biomarker. While less commonly cited than other alkylnaphthalenes, its structure offers potential for tracing thermal maturity, depositional environments, and source inputs of organic matter in geological samples. These application notes and protocols are designed to provide a robust framework for the extraction, identification, and quantification of this and related aromatic compounds from source rocks and crude oils. The methodologies detailed herein are grounded in established principles of organic geochemistry and are designed to ensure data integrity and reproducibility.
Introduction: The Significance of Alkylated Naphthalenes in Geochemistry
Geochemical biomarkers, or "molecular fossils," are complex organic compounds found in geological materials that can be linked to specific biological precursors.[1] The analysis of these biomarkers provides invaluable insights into the origin of organic matter, the conditions of its deposition, thermal history, and the extent of biodegradation.[1][2][3] Among the various classes of biomarkers, alkylated polycyclic aromatic hydrocarbons (PAHs), particularly alkylnaphthalenes, are powerful indicators of thermal maturity and depositional environments.[3]
The distribution and relative abundance of different isomers of methyl-, dimethyl-, and trimethylnaphthalenes in crude oils and source rock extracts are influenced by the thermal stress experienced by the organic matter.[4][5] As maturity increases, the distribution of isomers shifts towards more thermally stable configurations. This principle is expected to apply to this compound, making it a potentially useful, though currently underutilized, maturity parameter.
The presence of specific alkylation patterns can also provide clues about the source of the organic matter. For instance, certain alkylnaphthalenes are associated with terrestrial plant inputs, while others are more indicative of marine algal or bacterial sources. The unique substitution pattern of this compound may hold specific information about its precursor molecules and, by extension, the paleoenvironment.
This guide will provide a detailed workflow for the analysis of this compound, from sample preparation to instrumental analysis and data interpretation.
Experimental Workflow Overview
The overall workflow for the analysis of this compound as a geochemical biomarker is a multi-step process that requires careful attention to detail to avoid contamination and ensure accurate quantification.
Caption: Workflow for this compound analysis.
Detailed Protocols
Sample Preparation and Extraction
The initial step involves the extraction of the total lipid fraction from the geological sample. For solid samples such as source rocks and sediments, this is typically achieved through solvent extraction.
Protocol 3.1.1: Soxhlet Extraction of Solid Samples
-
Sample Pulverization: Crush the rock or sediment sample to a fine powder (typically < 200 mesh) using a ring and puck mill or a mortar and pestle. This increases the surface area for efficient extraction.
-
Soxhlet Apparatus Setup:
-
Place approximately 20-100 g of the powdered sample into a pre-cleaned cellulose extraction thimble.
-
Add internal standards to the sample to monitor extraction efficiency and for quantification. A solution of deuterated PAHs is often used for this purpose.
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent mixture. A common and effective choice is a 9:1 (v/v) mixture of dichloromethane (DCM) and methanol.[6][7] Toluene/methanol (1:6) has also been shown to be highly effective.[6]
-
Assemble the Soxhlet apparatus with a condenser.
-
-
Extraction:
-
Heat the solvent in the round-bottom flask to a gentle boil.
-
Allow the extraction to proceed for at least 24-72 hours, ensuring a consistent cycle of solvent reflux.
-
-
Solvent Removal:
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask and concentrate the extract using a rotary evaporator. Be careful not to evaporate to dryness to prevent the loss of more volatile components.
-
-
Asphaltene Precipitation:
-
Redissolve the concentrated extract in a minimal amount of DCM.
-
Add an excess of n-heptane or n-pentane (typically 40 volumes) to precipitate the asphaltenes.
-
Allow the mixture to stand for several hours (or overnight at 4°C) to ensure complete precipitation.
-
Separate the asphaltenes by centrifugation or filtration.
-
Collect the deasphalted fraction (maltenes) and concentrate it under a gentle stream of nitrogen.
-
Fractionation by Column Chromatography
The maltene fraction is a complex mixture of saturated hydrocarbons, aromatic hydrocarbons, and polar compounds. These fractions must be separated for accurate analysis of the aromatic biomarkers.
Protocol 3.2.1: Separation of Aromatic Fraction
-
Column Preparation:
-
Prepare a chromatography column with a slurry of activated silica gel in n-hexane. A small layer of activated alumina can be added on top of the silica gel to retain more polar compounds.
-
-
Sample Loading:
-
Dissolve the concentrated maltene fraction in a minimal volume of n-hexane and load it onto the top of the column.
-
-
Elution:
-
Saturated Hydrocarbon Fraction: Elute the saturated hydrocarbons with n-hexane. Collect this fraction until the solvent front of the next eluent is about to emerge.
-
Aromatic Hydrocarbon Fraction: Elute the aromatic hydrocarbons with a mixture of n-hexane and DCM (e.g., 7:3 v/v). This fraction will contain this compound.
-
Polar Fraction: Elute the more polar compounds with a more polar solvent mixture, such as DCM and methanol (e.g., 9:1 v/v).
-
-
Fraction Concentration:
-
Concentrate the collected aromatic fraction under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis (e.g., 100-200 µL).
-
Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of individual biomarkers.[3][8]
Protocol 3.3.1: GC-MS Analysis of the Aromatic Fraction
-
Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is required.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for separating aromatic hydrocarbons.
-
Injection: 1 µL of the aromatic fraction is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 3°C/minute.
-
Final hold at 300°C for 20 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Identification and Quantification:
-
Identification: this compound is identified by its retention time and its characteristic mass spectrum. The molecular ion (M+) for C15H18 is m/z 198.3.[9] Key fragment ions should also be used for confirmation.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a known amount of an internal standard in the SIM mode.
-
Data Interpretation
The quantitative data obtained from the GC-MS analysis can be used to calculate various geochemical parameters. While specific ratios for this compound are not yet established in the literature, its abundance can be compared with other alkylnaphthalenes to infer geochemical information.
Potential Applications:
-
Thermal Maturity: The relative abundance of this compound compared to its isomers (if present and identified) can potentially be used as a maturity indicator. Thermally less stable isomers are expected to decrease in abundance with increasing maturity.
-
Source Input: The presence and relative abundance of this compound, along with other biomarkers, can provide insights into the original organic matter. For example, a high abundance of certain alkylated naphthalenes may suggest a significant contribution from terrestrial higher plants.
-
Depositional Environment: The overall distribution of aromatic hydrocarbons can reflect the redox conditions of the depositional environment.[3]
Molecular Structure and Properties
Caption: Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 204256-08-6 | [9][10] |
| Molecular Formula | C15H18 | [9] |
| Molecular Weight | 198.3 g/mol | [9] |
Conclusion and Future Perspectives
This compound represents a potentially valuable but currently underutilized geochemical biomarker. The protocols outlined in this document provide a comprehensive framework for its extraction, identification, and quantification from geological samples. While the specific geochemical interpretations of this compound require further research and validation through the analysis of a wide range of source rocks and crude oils of known maturity and origin, its unique structure suggests it could provide novel insights into thermal history and source input. Researchers are encouraged to incorporate the analysis of this and other higher alkylated naphthalenes into their biomarker studies to further elucidate their geochemical significance.
References
- Borssele sediment is optimally extracted with toluene and the Ketelmeer sediments with hexane/acetone and toluene/methanol, whereas the most efficient extraction solvent for the assumed PAH source in this sediment (coal) is benzene/1-propanol. (Environmental Science & Technology)
- The present study explores the effectiveness of granular AC (GAC) in extracting polycyclic aromatic hydrocarbon (PAH) from highly contaminated sediments. (Wageningen University & Research)
- Extraction of polycyclic aromatic hydrocarbons requires large volumes of toxic organic solvents, but the use of non-hazardous solvents provides a potentially cleaner approach to quantifying polycyclic aromatic hydrocarbons in environmental m
- Addition of activated carbon (AC) to sediments has been proposed as a method to reduce ecotoxicological risks of sediment-bound contaminants. (Sci-Hub)
- The most frequently used solvents during Soxhlet extractions of sediments are dichloromethane and hexane/acetone.
- The studied fractions showed a bimodal distribution of n-alkanes from n-C12 to n-C36, suggesting a mixed contribution of organic m
- Biomarkers are complex organic compounds found in sedimentary rocks...
- Gas chromatography–mass spectrometry (GC–MS) is employed to characterize biomarkers, enabling further analysis of the origin of organic matter, the sedimentary environment, and the thermal evolution characteristics of source rocks. (MDPI)
- A biomarker is an organic compound in a geological sample that can be structurally related to its precursor molecule.
- An ultraviolet spectrophotometric method for the determination of naphthalene and alkylnaphthalenes in the tissues of oil-contamin
- Analysis of biomarkers in geological materials such as shales is very crucial because they can provide useful information on the depositional conditions and environments, organic matter input, thermal maturity as well as the geological age of shales in some cases. (RSC Publishing)
- The five groups of alkylated PAH homologues (alkyl naphthalenes, alkyl phenanthrenes, alkyl dibenzothiophenes, alkyl fluorenes, and alkyl chrysenes) are very important target analytes. (calrecycle.ca.gov)
- 2,6-Dimethylnaphthalene (2,6-DMN)
- 2,6-dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups
- 1,4-dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups
- A rapid, small scale method for separating alkylnaphthalenes from aromatic fractions in sedimentary organic matter...is described using alumina as the stationary phase.
- A new method of synthesis of 1,4-dimethylnaphthalene has been worked out. (Semantic Scholar)
- Analysis of trimethylnaphthalenes in petroleum by capillary gas chrom
- 1,4-Dimethyl-5-phenyl-naphthalene | C18H16 | CID 616058 - structure, chemical names, physical and chemical properties... (PubChem)
- ...saturated and aromatic hydrocarbon‐based compounds and their ratios revealed characteristic biomarkers and polycyclic aromatic hydrocarbons (PAHs) that differentiate various shale‐ (mudstone, claystone) or marl‐rich formations...
- Naphthalene, 1,4-dimethyl- (NIST WebBook)
- The invention relates to the field of chemical engineering, in particular to the field of organic synthesis, and specifically relates to a preparation method of 1, 4-dimethylnaphthalene.
- Analytical Methods And Techniques Applied To Crude Oil And Petroleum Products. (EOLSS)
- China Chemical Network Supply this compound,204256-08-6. (HXCHEM)
- This compound, CAS No. 204256-08-6. (ChemicalBook)
- 1,6-Dimethylnaphthalene | C12H12 | CID 11328. (PubChem)
- This compound | C15H18 | CID 53421810. (PubChem)
- 1,4-dimethyl naphthalene, 571-58-4. (The Good Scents Company)
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Application Note: A Validated Approach for the Quantification of Alkylnaphthalenes in Crude Oil Using SPE and GC-MS
Introduction: The Significance of Alkylnaphthalene Quantification
Alkylnaphthalenes, a class of polycyclic aromatic hydrocarbons (PAHs), are naturally occurring components of crude oil and are of significant interest in the petroleum industry. Their distribution and concentration can provide valuable information for geochemical exploration, assessing the thermal maturity of crude oil, and for environmental monitoring due to their potential toxicity.[1] Accurate quantification of these compounds in a complex matrix like crude oil presents a considerable analytical challenge. This application note provides a detailed, validated protocol for the selective extraction and precise quantification of alkylnaphthalenes in crude oil samples, designed for researchers and scientists in the petroleum and environmental fields.
This document emphasizes not just the procedural steps but the underlying scientific principles, ensuring a robust and reproducible methodology. We will delve into an optimized Solid-Phase Extraction (SPE) protocol for sample cleanup and fractionation, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge: Overcoming Matrix Complexity
Crude oil is an incredibly complex mixture containing thousands of hydrocarbon compounds.[2] The primary challenge in quantifying specific analytes like alkylnaphthalenes is the interference from the bulk matrix. Therefore, a multi-step sample preparation procedure is essential to isolate the target analytes before instrumental analysis.[3][4] This protocol employs a combination of liquid-liquid partitioning and solid-phase extraction to effectively remove interfering aliphatic and high-molecular-weight aromatic compounds.
Experimental Workflow: A Visual Overview
The entire analytical process, from sample receipt to final data analysis, is outlined below. This workflow is designed for efficiency and to minimize potential sources of error.
Figure 1: Overall workflow for the quantification of alkylnaphthalenes in crude oil.
Detailed Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
The goal of this stage is to isolate the aromatic fraction containing the alkylnaphthalenes from the crude oil. Solid-phase extraction is a preferred technique over traditional liquid-liquid extraction due to its higher efficiency, reduced solvent consumption, and potential for automation.[5]
Materials and Reagents
-
Crude Oil Sample
-
Hexane (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Silica SPE Cartridges (e.g., 5g silica cartridges)
-
Internal Standard Spiking Solution (see Section 6.1)
-
Glass vials, pipettes, and a nitrogen evaporator.
Step-by-Step SPE Protocol
-
Sample Preparation: Accurately weigh approximately 250 mg of the crude oil sample into a glass vial. Dissolve the sample in 1 mL of n-hexane.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the dissolved sample. This is crucial for accurate quantification and to correct for any analyte loss during sample preparation.[4]
-
SPE Cartridge Conditioning: Condition a 5g silica SPE cartridge by passing 10 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Carefully load the dissolved crude oil sample onto the conditioned SPE cartridge.
-
Elution of Aliphatic Fraction (Waste): Elute the aliphatic hydrocarbons from the cartridge with 20 mL of n-hexane. This fraction is typically discarded.
-
Elution of Aromatic Fraction (Collection): Elute the aromatic fraction, which contains the alkylnaphthalenes, with 8 mL of a 70:30 (v/v) mixture of n-hexane and dichloromethane.[4] Collect this fraction in a clean glass vial.
-
Concentration: Gently evaporate the solvent from the collected aromatic fraction to a final volume of approximately 100 µL using a stream of dry nitrogen.[4] The sample is now ready for GC-MS analysis.
Figure 2: Step-by-step Solid-Phase Extraction (SPE) protocol.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the technique of choice for the separation and quantification of alkylnaphthalenes due to its high resolution and sensitivity.[3][4] The use of a mass spectrometer allows for the selective detection of target compounds, which is essential for complex samples.
Recommended GC-MS Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar column that provides good separation for PAHs.[6][7] |
| Carrier Gas | Helium | An inert gas that is commonly used in GC-MS. |
| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | To ensure maximum transfer of the analytes onto the column, which is important for trace analysis. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the analytes.[7] |
| Oven Program | Initial: 50°C (hold 1 min), Ramp: 8°C/min to 200°C, then 10°C/min to 300°C (hold 5 min) | A temperature program designed to separate a range of PAHs with different boiling points.[7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for EI. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes.[8] |
| Transfer Line Temp | 280 °C | To prevent condensation of the analytes.[7] |
| Ion Source Temp | 275 °C | To maintain consistent ionization.[7] |
Selected Ion Monitoring (SIM) Parameters
For the quantification of alkylnaphthalenes, specific ions should be monitored. The following table provides a starting point for common alkylnaphthalene isomers.
| Analyte | Quantification Ion (m/z) | Confirmation Ion(s) (m/z) |
| Naphthalene | 128 | 129, 127 |
| 1-Methylnaphthalene | 142 | 141, 115 |
| 2-Methylnaphthalene | 142 | 141, 115 |
| Dimethylnaphthalenes | 156 | 141, 115 |
| Trimethylnaphthalenes | 170 | 155, 153 |
| Internal Standards | ||
| Naphthalene-d8 | 136 | 137 |
| Acenaphthene-d10 | 164 | 162 |
| Phenanthrene-d10 | 188 | 189 |
Data Analysis and Quantification
Calibration and Quantification
Quantification is performed using the internal standard method. A multi-point calibration curve should be prepared using certified reference standards of the target alkylnaphthalenes and the internal standards. The concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the corresponding internal standard.
Method Validation
To ensure the reliability of the results, the analytical method should be validated. Key validation parameters include:
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | > 0.995 | [9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | [9] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | [9] |
| Accuracy (Recovery) | 80-120% | [9] |
| Precision (RSD) | < 15% | [10] |
Quality Control
To ensure the ongoing quality of the data, the following quality control measures should be implemented:
-
Method Blank: A method blank (a clean solvent sample carried through the entire sample preparation and analysis process) should be analyzed with each batch of samples to check for contamination.
-
Laboratory Control Sample (LCS): An LCS (a clean matrix spiked with a known concentration of the target analytes) should be analyzed with each batch to monitor the performance of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): An MS/MSD should be analyzed for each sample matrix type to assess matrix effects and the precision of the method.
Conclusion
This application note provides a comprehensive and validated protocol for the quantification of alkylnaphthalenes in crude oil. By combining a selective solid-phase extraction cleanup with sensitive and specific GC-MS analysis, this method allows for the accurate and reliable determination of these important petroleum hydrocarbons. Adherence to the detailed protocols and quality control measures outlined in this document will ensure high-quality data for a variety of applications in the petroleum and environmental industries.
References
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Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. (2011). PMC - NIH. [Link]
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Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. (2011). ResearchGate. [Link]
-
Sample Preparation of PAHs | Sorbent-Based Methods. (2019). Chemia Naissensis. [Link]
-
Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. (2024). MDPI. [Link]
-
Interlaboratory Study of Analytical Methods for Petroleum Hydrocarbons. (n.d.). ASTM Digital Library. [Link]
-
Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. (2023). Agilent. [Link]
-
High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples. (2017). PubMed. [Link]
-
Quantitation of dimethylnaphthalenes in crude oils by means of two-dimensional capillary gas chromatography. (1992). OSTI.gov. [Link]
-
Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. (2007). SciELO. [Link]
-
What is Solid Phase Extraction (SPE)? (n.d.). Organomation. [Link]
-
Analytical Methods for Petroleum Hydrocarbons. (n.d.). Washington State Department of Ecology. [Link]
-
Determination of Hydrocarbon Components in Petroleum Naphthas. (n.d.). LECO. [Link]
-
Analytical Methods And Techniques Applied To Crude Oil And Petroleum Products. (n.d.). EOLSS. [Link]
-
Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
-
Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh. (2015). Arabian Journal of Chemistry. [Link]
-
Quantification of naphthalenes in jet fuel with GC×GC/Tri-PLS and windowed rank minimization retention time alignment. (2016). ResearchGate. [Link]
-
Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters. (2020). PubMed. [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. [Link]
-
2.5E: GC Parameters. (2022). Chemistry LibreTexts. [Link]
-
Determination of naphthalene and total methylnaphthalenes in gasoline using direct injection-mass spectrometry. (2007). PubMed. [Link]
-
Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (2020). Scottish Government. [Link]
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Application Notes & Protocols: The Emerging Role of 1,4-Dimethyl-5-propylnaphthalene as a Novel Biomarker in Petroleum Exploration
Abstract: This document provides a detailed technical guide for researchers and petroleum geochemists on the potential application of 1,4-dimethyl-5-propylnaphthalene as a novel molecular fossil in petroleum exploration. While classical biomarker analysis has traditionally focused on steranes, hopanes, and lower molecular weight alkylnaphthalenes, this guide explores the theoretical framework and practical workflows for leveraging this more complex C15 aromatic hydrocarbon. We will delve into its potential as an indicator of thermal maturity and source rock characteristics, providing detailed analytical protocols using gas chromatography-mass spectrometry (GC-MS).
Part 1: Scientific Rationale and Theoretical Framework
The Principle of Aromatic Biomarkers in Geochemistry
In petroleum geochemistry, biomarkers are organic compounds found in crude oils and source rocks that can be unambiguously linked to a biological precursor.[1] These "molecular fossils" provide invaluable insights into the depositional environment, thermal maturity, and geological age of the source rock, as well as the extent of biodegradation and migration pathways of the petroleum.[1][2] Aromatic hydrocarbons, such as alkylnaphthalenes, are particularly robust biomarkers because they are resistant to biodegradation and can be identified across a wide range of thermal maturities.[3]
The fundamental principle behind their application lies in the concept of thermodynamic stability. During the process of catagenesis (the thermal alteration of organic matter), the distribution of alkylaromatic isomers shifts towards the most thermodynamically stable forms.[3][4] By quantifying the relative abundance of different isomers, a reliable estimation of the thermal maturity of the source rock or crude oil can be established.
Extrapolating to this compound: A Hypothesis-Driven Approach
While extensive research has validated the use of methyl- and dimethylnaphthalene ratios as maturity indicators, the utility of higher alkylated naphthalenes, such as propylnaphthalenes, remains a frontier in geochemical research. The presence of 2-propylnaphthalenes has been documented in crude oils, suggesting their formation and preservation in petroleum systems.[2]
We hypothesize that this compound, as a C15 alkylnaphthalene, can serve as a sensitive indicator of thermal maturity and potentially source-specific information. The rationale is as follows:
-
Increased Isomeric Complexity: The larger number of possible isomers for C5-alkylnaphthalenes compared to their methyl and dimethyl counterparts could offer a more nuanced and higher-resolution tool for maturity assessment.
-
Source Specificity: The biosynthetic pathways leading to such a specific substitution pattern might be linked to particular types of organic matter (e.g., specific algal or bacterial precursors), thus providing clues about the source rock's depositional environment.
-
Resistance to Evaporation: Its higher molecular weight compared to smaller alkylnaphthalenes makes it less susceptible to evaporative loss, which can be a significant issue in the analysis of light oils and condensates.
The following sections will outline the protocols for investigating this hypothesis and applying this compound in a research and exploration context.
Part 2: Analytical Workflow and Protocols
The reliable identification and quantification of this compound in complex hydrocarbon matrices like crude oil or source rock extracts necessitates a robust analytical workflow. The cornerstone of this workflow is high-resolution gas chromatography coupled with mass spectrometry (GC-MS).
Experimental Workflow Overview
The overall process involves sample preparation to isolate the aromatic fraction, followed by instrumental analysis for separation and identification, and finally, data analysis to determine the relative abundance of the target compound and related isomers.
Caption: High-level workflow for the analysis of this compound.
Detailed Protocol: Sample Preparation
Objective: To isolate the aromatic hydrocarbon fraction from a crude oil or source rock extract.
Materials:
-
Crude oil or bitumen extract
-
n-Heptane
-
Dichloromethane (DCM)
-
Activated silica gel (70-230 mesh)
-
Activated alumina (70-230 mesh)
-
Chromatography column
-
Glass wool
-
Anhydrous sodium sulfate
Procedure:
-
Deasphaltening:
-
Dissolve a known amount of the oil or extract in a minimal amount of DCM.
-
Add n-heptane in a 40:1 volume ratio to the oil/DCM mixture to precipitate the asphaltenes.
-
Allow the mixture to stand for at least 4 hours, preferably overnight, in the dark.
-
Filter the mixture through a 0.45 µm filter to remove the precipitated asphaltenes.
-
Collect the filtrate (maltene fraction) and reduce the volume by rotary evaporation.
-
-
Fractionation by Column Chromatography:
-
Prepare a chromatography column by packing it with a slurry of activated silica gel over activated alumina in n-heptane.
-
Load the concentrated maltene fraction onto the top of the column.
-
Elute the Saturate Fraction: Add n-heptane to the column and collect the eluate. This fraction contains the saturated hydrocarbons (alkanes and cycloalkanes).
-
Elute the Aromatic Fraction: Subsequently, add a 1:1 mixture of n-heptane and DCM to the column. Collect this second fraction, which contains the aromatic hydrocarbons, including this compound.
-
Concentrate the aromatic fraction to a final volume of approximately 1 mL using a gentle stream of nitrogen.
-
Detailed Protocol: GC-MS Analysis
Objective: To separate, identify, and quantify this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) capable of electron ionization (EI) and full scan or selected ion monitoring (SIM).
GC Conditions (Typical):
| Parameter | Value |
|---|---|
| Injector Temperature | 300 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | 50 °C (hold 2 min), ramp to 320 °C at 4 °C/min, hold 15 min |
MS Conditions (Typical):
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM |
Selected Ion Monitoring (SIM) for C15-Alkylnaphthalenes: To enhance sensitivity and selectivity for this compound (Molecular Weight: 198.3 g/mol ), the following ions should be monitored:
-
Molecular Ion (M+): m/z 198
-
Fragment Ion (M-15, loss of CH3): m/z 183
-
Fragment Ion (M-29, loss of C2H5 from propyl group): m/z 169
Caption: Expected mass spectral fragmentation of the target molecule.
Part 3: Data Interpretation and Application
Identification and Confirmation
The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard. In the absence of a standard, tentative identification is based on the mass spectrum, exhibiting a strong molecular ion at m/z 198 and characteristic fragment ions. The NIST Chemistry WebBook provides reference data for this compound (CAS 204256-08-6).[5]
Quantitative Analysis and Maturity Parameter Calculation
Once identified, the peak area of this compound and other C15-alkylnaphthalene isomers are integrated. The relative abundance of the thermodynamically more stable isomers is expected to increase with thermal maturity. A hypothetical maturity parameter, the Propyl-Dimethylnaphthalene Index (PDNI), could be formulated as:
PDNI = [Concentration of Thermally Stable Isomer(s)] / [Concentration of Thermally Labile Isomer(s)]
The determination of which isomers are more or less stable would require experimental validation through pyrolysis experiments or observation in a well-characterized basin with a known maturity gradient.
Part 4: Future Directions and Research Opportunities
The application of this compound in petroleum exploration is currently in a theoretical and research-driven phase. Key areas for future investigation include:
-
Synthesis of Standards: The synthesis of this compound and its various isomers is crucial for unambiguous identification and accurate quantification.
-
Systematic Basin Studies: Analyzing a suite of oils and source rocks from a basin with a well-defined maturity trend is necessary to calibrate the response of the PDNI (or similar indices) to changes in thermal stress.
-
Source Correlation: Investigating the occurrence of this compound in extracts from different kerogen types will help to elucidate its potential as a source-specific biomarker.
By pursuing these research avenues, the geochemical community can further refine the utility of complex alkylnaphthalenes as powerful tools in the ongoing quest for petroleum resources.
References
-
Opus Kinetic. Biomarkers Use in Petroleum Geochemistry. [Link]
-
Chen, J., et al. (2022). Stable Carbon Isotopic Composition of Selected Alkylnaphthalenes and Alkylphenanthrenes from the Tarim Oilfields, NW China. Molecules, 27(19), 6477. [Link]
-
Li, M., et al. (2021). C4-benzene and C4-naphthalene thermal maturity indicators for pyrolysates, oils and condensates. Organic Geochemistry, 158, 104269. [Link]
-
Kozhevnikov, I. V., et al. (2017). Distribution of oils by the composition of alkylnaphthalenes in the plane of principal components. Russian Geology and Geophysics, 58(11), 1387-1396. [Link]
-
Fiveable. Biomarkers | Geochemistry Class Notes. [Link]
-
Stojanović, K., et al. (2019). Applicability of Calculated Vitrinite Reflectance for Assessment of Source Rock's Organic Matter Maturity in Hyperthermal Basins (Banat Depression, Serbia). Geosciences, 9(12), 501. [Link]
-
JEOL. Biomarker Analysis in Petroleum Samples Using GC×GC-HRTOFMS with an Ion Source Combining Electron Ionization (EI) and Photo Ionization (PI). [Link]
-
SCION Instruments. Crude Oil Analysis and Biomarker Testing Using GC-MS. [Link]
-
U.S. Geological Survey. PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry. [Link]
-
JGC Corporation. Geochemical Analysis of Petroleum. [Link]
-
Radke, M., Welte, D.H., and Willsch, H. (1986). Maturity parameters based on aromatic hydrocarbons: Influence of the organic matter type. Organic Geochemistry, 10(1-3), 51-63. [Link]
-
NIST. Naphthalene, 2-methyl-1-propyl-. [Link]
-
NIST. Naphthalene, 1-propyl-. [Link]
-
NIST. This compound. [Link]
-
PubChem. 1,4-Dimethyl-5-phenyl-naphthalene. [Link]
-
PubChem. 1,4-Dimethylnaphthalene. [Link]
-
The Good Scents Company. 1,4-dimethyl naphthalene, 571-58-4. [Link]
-
Semantic Scholar. SYNTHESIS OF 1,4-DIMETHYL NAPHTHALENE. [Link]
- Google Patents. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene.
-
NIST Chemistry WebBook. This compound. [Link]
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Application Notes and Protocols: 1,4-Dimethyl-5-propylnaphthalene as a Novel Maturity Indicator for Source Rocks
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,4-dimethyl-5-propylnaphthalene as a potential novel thermal maturity indicator for petroleum source rocks. While established biomarker maturity parameters are widely utilized, the exploration of new, robust indicators is crucial for complex geological scenarios. This guide outlines the theoretical foundation, a detailed analytical protocol using gas chromatography-mass spectrometry (GC-MS), and a proposed framework for validating this compound as a reliable proxy for the thermal history of sedimentary organic matter.
Introduction: The Quest for Robust Maturity Indicators
The thermal maturity of a source rock is a critical parameter in petroleum systems analysis, dictating the timing and nature of hydrocarbon generation.[1][2] Geochemists employ a variety of molecular fossils, or biomarkers, to unravel the thermal history of sedimentary basins.[3] Aromatic compounds, such as alkylnaphthalenes and alkylphenanthrenes, are particularly valuable as they are resistant to biodegradation and can be identified across a wide range of thermal maturities.[3][4]
The fundamental principle behind the use of many aromatic maturity indicators is the progressive shift in the distribution of alkyl-aromatic isomers towards more thermally stable configurations with increasing thermal stress.[4] This guide introduces this compound, a C15H18 alkylnaphthalene, as a candidate for a novel maturity indicator. While specific literature on this compound as a maturity proxy is nascent, its structure suggests potential for isomerization reactions that could correlate with the thermal maturation of organic matter.
Theoretical Framework: Why this compound?
The utility of alkylated naphthalenes as maturity indicators is well-established. For instance, ratios of different dimethylnaphthalene (DMN) and trimethylnaphthalene (TMN) isomers have been successfully correlated with vitrinite reflectance (%Ro), a standard measure of thermal maturity. The underlying principle is that isomers with less steric hindrance and greater thermodynamic stability are favored at higher temperatures.
We hypothesize that a maturity parameter based on the relative abundance of this compound to other C15H18 naphthalene isomers could provide a reliable indication of thermal maturity. The rationale is as follows:
-
Isomeric Transformation: With increasing thermal stress, this compound may undergo isomerization to more stable configurations. Identifying and quantifying these related isomers is key to developing a robust maturity parameter.
-
Source Specificity vs. Maturity Signal: While the initial distribution of alkylnaphthalenes can be influenced by the type of organic matter, the maturity-driven isomerization trends often overprint the original source signature at higher thermal stress levels.[5]
-
Higher Alkylated Naphthalenes: The study of C3- and C4-alkylnaphthalenes is an evolving area of research. These higher alkylated homologues may offer new insights into maturation processes, particularly in differentiating oils and source rocks at mid-to-high maturity levels.
Analytical Protocol: Quantification of this compound and Related Isomers
The accurate quantification of this compound in source rock extracts or crude oils is paramount. Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for this purpose.
Sample Preparation
-
Extraction: Pulverize the source rock sample to a fine powder (e.g., 100-mesh). Extract the powdered rock with an appropriate solvent (e.g., dichloromethane/methanol 9:1 v/v) using a Soxhlet apparatus or an accelerated solvent extractor.
-
Fractionation: Separate the whole extract into saturate, aromatic, and polar fractions using column chromatography (e.g., silica gel). The aromatic fraction will contain the target alkylnaphthalenes.
-
Concentration: Carefully evaporate the solvent from the aromatic fraction under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
GC-MS Analysis
The following is a recommended starting point for the GC-MS method. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar |
| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) |
| Inlet Temperature | 300 °C |
| Injection Mode | Splitless |
| Oven Program | 40 °C (hold 1 min), ramp to 320 °C at 4 °C/min, hold 15 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 50-550 |
Compound Identification and Quantification
-
Identification: The identification of this compound and its isomers will be based on their mass spectra and retention times. The molecular ion (M+) for C15H18 isomers is m/z 198. Characteristic fragment ions should be used for confirmation. Comparison with a synthesized standard is the most definitive identification method.
-
Quantification: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The peak area of the molecular ion (m/z 198) and a key fragment ion should be used for quantification. An internal standard (e.g., d10-anthracene) should be added to each sample prior to GC-MS analysis to correct for variations in sample preparation and injection volume.
Proposed Maturity Parameter and Validation Workflow
Given the novelty of using this compound as a maturity indicator, a rigorous validation process is essential.
The Propyl-Dimethylnaphthalene Ratio (PDNR) - A Hypothetical Parameter
We propose a hypothetical maturity parameter, the Propyl-Dimethylnaphthalene Ratio (PDNR), defined as:
PDNR = [this compound] / Σ [Other C15H18 Naphthalene Isomers]
The successful application of this ratio is contingent on identifying and quantifying the other C15H18 naphthalene isomers that are generated during thermal maturation.
Validation Workflow
The following diagram illustrates a comprehensive workflow for validating the PDNR as a robust maturity indicator.
Caption: Workflow for the validation of the Propyl-Dimethylnaphthalene Ratio (PDNR).
Data Interpretation and Expected Outcomes
A successful validation of the PDNR would demonstrate a clear and predictable trend with increasing thermal maturity, as determined by an independent method like vitrinite reflectance.
| Maturity Level | Expected Vitrinite Reflectance (%Ro) | Hypothesized PDNR Trend |
| Immature | < 0.5 | Variable, source-dependent |
| Early Mature (Oil Window) | 0.5 - 0.7 | Consistent decrease |
| Peak Mature (Oil Window) | 0.7 - 1.0 | Continued decrease |
| Late Mature (Gas Window) | 1.0 - 1.3 | Approaching a stable low value |
| Post Mature | > 1.3 | Stable at a minimum value |
Conclusion and Future Directions
The exploration of novel maturity indicators is a continuous endeavor in petroleum geochemistry. While this compound is not yet an established maturity parameter, its chemical structure and the well-understood behavior of other alkylnaphthalenes provide a strong theoretical basis for its investigation. The protocols and validation workflow outlined in this document offer a comprehensive guide for researchers to explore the potential of this and other higher alkylated naphthalenes as robust proxies for the thermal history of source rocks. Future work should focus on the synthesis of a wider range of C15H18 naphthalene isomers to build a comprehensive library for accurate identification and to refine the proposed PDNR.
References
-
Aromatic Compounds as Maturity Indicators and Correlation Markers - Example from New Albany Shale Extracts and Oils, Illinois Basin. (n.d.). American Association of Petroleum Geologists. Retrieved from [Link]
- Chen, J., et al. (2022). Stable Carbon Isotopic Composition of Selected Alkylnaphthalenes and Alkylphenanthrenes from the Tarim Oilfields, NW China. Molecules, 27(19), 6472.
- Fan, G., et al. (2023). A Study on the Applicability of Aromatic Parameters in the Maturity Evaluation of Lacustrine Source Rocks and Oils Based on Pyrolysis Simulation Experiments. ACS Omega, 8(29), 26359–26374.
- Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The Biomarker Guide. Cambridge University Press.
- Radke, M., Welte, D. H., & Willsch, H. (1982). Geochemical study on a well in the Western Canada Basin: relation of the aromatic distribution pattern to maturity of organic matter. Geochimica et Cosmochimica Acta, 46(1), 1-10.
- van Aarssen, B. G. K., et al. (1999). Distribution of C3- and C4-alkylnaphthalenes in crude oils and sediments. Organic Geochemistry, 30(10), 1233-1244.
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Kinghorn, A. D., & Kennelly, E. J. (2020). Synthesis of Naphthalene-Containing Natural Products. ChemistryViews. Retrieved from [Link]
- Applications of petroleum geochemistry to exploration and reservoir management. (2002). Organic Geochemistry, 33(1), 5-30.
- Xiao, Z., et al. (2016). Novel Maturity Parameters for Mature to Over-Mature Source Rocks and Oils Based on the Distribution of Phenanthrene Series Compounds. PLoS ONE, 11(3), e0150903.
- Stable Carbon Isotopic Composition of Selected Alkylnaphthalenes and Alkylphenanthrenes from the Tarim Oilfields, NW China. (2022). Molecules, 27(19), 6472.
- Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal maturities. (2019). Organic Geochemistry, 138, 103914.
- A New Indicator of the Maturity of Organic Matter from Domanik Deposits. (2021). Russian Geology and Geophysics, 62(2), 149-156.
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Protocols for the Efficient Extraction of Alkylnaphthalenes from Sediment Samples
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Alkylnaphthalenes (ANs) are a class of polycyclic aromatic hydrocarbons (PAHs) of significant environmental concern due to their persistence, bioaccumulation, and toxicity. Accurate quantification of ANs in environmental matrices, particularly sediments which act as a major sink, is critical for environmental monitoring and risk assessment. The extraction of these compounds from complex sediment matrices is the most crucial and error-prone step in their analysis. This document provides a comprehensive guide to the principles and methodologies for extracting alkylnaphthalenes from sediment. It details and compares classical and modern extraction techniques, offering field-proven insights into experimental choices. Step-by-step protocols for the benchmark Soxhlet extraction and the highly efficient Pressurized Liquid Extraction (PLE) are provided, alongside a discussion of post-extraction cleanup and analysis.
Introduction: The Challenge of Alkylnaphthalene Extraction
Naphthalene and its alkylated homologs are prevalent contaminants originating from petrogenic sources such as crude oil spills and incomplete combustion of fossil fuels.[1] Due to their hydrophobic nature, they strongly adsorb to organic matter in soils and sediments, making their quantitative extraction challenging.[2] The goal of any extraction protocol is to efficiently transfer the target analytes from the solid sediment matrix into a liquid solvent phase, which can then be concentrated, cleaned, and analyzed.
The choice of extraction method represents a critical decision, balancing factors such as extraction efficiency, solvent consumption, sample throughput, and laboratory resources. An ideal method must overcome the strong analyte-matrix interactions without chemically altering the target compounds. This note explores the causality behind various protocol choices to empower researchers to select and optimize the most suitable method for their specific analytical goals.
Comparative Overview of Core Extraction Techniques
Several techniques are employed for the extraction of ANs and other PAHs from sediment. The selection is often a trade-off between the exhaustive, yet time- and solvent-intensive classical methods, and the rapid, efficient, but instrument-heavy modern techniques.
-
Soxhlet Extraction: Invented in 1879, Soxhlet extraction is a time-honored, robust method that uses continuous solvent reflux to perform an exhaustive solid-liquid extraction.[3][4] Freshly distilled hot solvent repeatedly washes the sample, ensuring that the concentration gradient between the matrix and the solvent is maximized, thereby driving the extraction equilibrium towards completion.[3] It is often considered the benchmark against which other methods are compared and is referenced in standard methods like the former ASTM D5369 and EPA Method 3540C.[4][5] Its primary drawbacks are the long extraction times (16-24 hours) and large volumes of organic solvent required.[6][7]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes elevated temperatures and pressures to enhance extraction efficiency.[8][9] These conditions keep the solvent in a liquid state far above its atmospheric boiling point. The high temperature increases analyte solubility and solvent diffusion rates, while decreasing solvent viscosity, allowing for better penetration into the sediment matrix.[9] This results in dramatically shorter extraction times (15-30 minutes) and a reduction in solvent consumption by up to 90% compared to Soxhlet.[10][11] Modern PLE systems also offer the ability to integrate cleanup steps directly within the extraction cell, further streamlining the workflow.[12]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and sample in a closed vessel.[10] This rapid, localized heating of moisture within the sample matrix can cause pores to expand, enhancing solvent penetration.[10] Similar to PLE, MAE significantly reduces extraction time and solvent usage compared to Soxhlet.[6][13] Comparisons have shown that MAE can provide comparable results to 16-hour Soxhlet extractions in just 10-30 minutes, using less than one-tenth the solvent.[6][13]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free, equilibrium-based sampling technique where a coated fiber is exposed directly to a sample or its headspace.[14][15] Analytes partition from the matrix onto the fiber coating.[16] While highly effective for analyzing dissolved-phase contaminants in sediment pore water (as in EPA Method 8272) or volatile compounds in the headspace, it is less commonly used for bulk sediment extraction of less volatile alkylnaphthalenes.[17][18] Its main advantages are its simplicity and elimination of organic solvents, aligning with green chemistry principles.[14]
Data Presentation: Comparison of Extraction Techniques
The following table summarizes key performance metrics for the extraction of hydrophobic organic pollutants like alkylnaphthalenes from sediment.
| Extraction Technique | Typical Recovery (%) | Solvent Volume (mL/sample) | Extraction Time (per sample) | Throughput | Key Advantage |
| Soxhlet Extraction | 80-95% | 200-500 | 16-24 hours | Low | Exhaustive extraction, well-established benchmark.[1] |
| Pressurized Liquid Extraction (PLE) | 90-100% | 15-40 | 15-30 minutes | High (automated) | High recovery, low solvent use, fast, automated.[7][11][12] |
| Microwave-Assisted Extraction (MAE) | 85-100% | 25-50 | 10-30 minutes | High (batch processing) | Very fast, low solvent use, efficient heating.[6][7] |
| Ultrasonic Extraction | 70-90% | 30-100 | 15-60 minutes | Moderate to High | Simple setup, moderate speed.[7] |
Detailed Application Protocols
The following sections provide detailed, step-by-step protocols for Soxhlet and Pressurized Liquid Extraction. These methods were chosen to represent the traditional benchmark and a modern, high-efficiency alternative, respectively.
Protocol 1: Soxhlet Extraction (Based on EPA Method 3540C / USGS SOP)
This protocol describes the exhaustive extraction of ANs from sediment using the classical Soxhlet apparatus. It is reliable and does not require specialized instrumentation beyond standard laboratory glassware.
Causality: The continuous cycling of hot, pure solvent ensures that the extraction is not limited by the solubility of the analytes in the solvent, driving the process to completion over an extended period.[3][4] The use of a non-polar/polar solvent mixture like Hexane/Acetone facilitates the dissolution of non-polar ANs (hexane) while helping to displace water and penetrate the organic matrix of the sediment (acetone).[2]
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Application Note: High-Performance Liquid Chromatography (HPLC) for the Strategic Separation of Naphthalene Isomers
Abstract
The accurate separation and quantification of naphthalene isomers are critical in pharmaceutical development, environmental analysis, and quality control of industrial chemicals. Due to their structural similarity and nearly identical physicochemical properties, resolving these positional isomers presents a significant chromatographic challenge. This guide provides an in-depth technical overview and a validated protocol for the separation of naphthalene isomers, specifically focusing on dinitronaphthalene isomers, using advanced High-Performance Liquid Chromatography (HPLC) techniques. We will explore the underlying separation mechanisms, the rationale behind column and mobile phase selection, and provide a step-by-step protocol that ensures robust and reproducible results.
Introduction: The Challenge of Naphthalene Isomer Separation
Naphthalene and its substituted derivatives are common building blocks in the synthesis of dyes, resins, and active pharmaceutical ingredients (APIs). During synthesis or as degradation products, various positional isomers can arise as impurities. For instance, in the nitration of naphthalene, a mixture of 1-nitronaphthalene and 2-nitronaphthalene is formed, and further nitration can lead to various dinitronaphthalene isomers. These isomers can have vastly different toxicological profiles and pharmacological activities. Consequently, regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) mandate strict control over impurity profiles in pharmaceutical substances.[1][2]
The primary difficulty in separating positional isomers like 1,5-dinitronaphthalene and 1,8-dinitronaphthalene lies in their subtle structural differences, which result in very similar hydrophobicity.[3] Standard reversed-phase columns, such as C18, which primarily separate based on hydrophobic interactions, often fail to provide adequate resolution for these critical pairs.[3][4] Achieving baseline separation, therefore, requires stationary phases that can exploit alternative interaction mechanisms.
This application note will delve into the use of specialized stationary phases that leverage π-π interactions, dipole-dipole interactions, and shape selectivity to achieve the desired separation.
The Causality Behind Experimental Choices: Selecting the Right Stationary Phase
The key to successfully separating naphthalene isomers is to move beyond simple hydrophobicity and utilize more selective interactions.
Limitations of Traditional C18 Phases
Octadecylsilane (C18) columns are the workhorses of reversed-phase chromatography, separating analytes based on their partitioning between the non-polar stationary phase and the polar mobile phase.[4] However, for positional isomers with nearly identical logP values, this mechanism is often insufficient to achieve separation.
Advanced Stationary Phases for Isomer Resolution
To overcome the limitations of C18 columns, stationary phases with unique chemical functionalities are employed. These phases introduce additional, more selective interactions with the analytes.
-
Pentafluorophenyl (PFP) Phases: PFP columns have a phenyl ring bonded to the silica surface that is substituted with five fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms makes the phenyl ring electron-deficient (a Lewis acid).[5] This allows for strong π-π stacking interactions with electron-rich aromatic analytes like naphthalene.[5][6] The specific geometry of the isomers will influence the degree of this orbital overlap, leading to differential retention. PFP phases can also engage in dipole-dipole and ion-exchange interactions, providing a multi-modal separation mechanism.[6]
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Phases: These columns utilize larger polycyclic aromatic or nitro-substituted aromatic groups bonded to the silica. These phases are designed to maximize π-π interactions with aromatic analytes.[4][7] NPE columns, in particular, can also induce strong dipole-dipole interactions, which are highly effective for separating isomers with different dipole moments, such as 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.[4] In 1,8-dinitronaphthalene, the two nitro group dipoles are aligned, resulting in a greater overall molecular dipole moment compared to the 1,5-isomer. This leads to a stronger interaction with the nitrophenyl group of the NPE stationary phase.[4]
-
Cyclodextrin-Based Phases: Cyclodextrins are cyclic oligosaccharides that form a tapered cone or torus-shaped molecule.[8][9] The exterior of the molecule is hydrophilic, while the interior cavity is relatively non-polar. Separation on these columns is based on the ability of the analyte to fit into the cyclodextrin cavity and form an inclusion complex.[8][10][11] Positional isomers, having different shapes and dimensions, will exhibit different stabilities of these inclusion complexes, leading to their separation.[8][12] The choice between α-, β-, and γ-cyclodextrin depends on the size of the analyte, as their cavity diameters differ.[9]
For the separation of dinitronaphthalene isomers, an NPE column is an excellent choice due to its dual mechanism of π-π and dipole-dipole interactions, which is particularly well-suited to the electronic and structural properties of these analytes.
Experimental Workflow and Protocol
This section outlines a detailed, step-by-step methodology for the separation of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: COSMOSIL NPE (Nitrophenylethyl), 5 µm, 4.6 mm I.D. x 150 mm (or equivalent).
-
Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Solvents: HPLC-grade methanol and water.
-
Reagents: 1,5-Dinitronaphthalene and 1,8-dinitronaphthalene reference standards.
Visualizing the Workflow
The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.
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- 12. scilit.com [scilit.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1,4-Dimethyl-5-propylnaphthalene
Introduction: Unambiguous Structural Elucidation of a Substituted Naphthalene
1,4-Dimethyl-5-propylnaphthalene is a polysubstituted aromatic hydrocarbon whose precise structural characterization is paramount for its application in fields ranging from organic synthesis to materials science and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unequivocal determination of its molecular architecture.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR spectra of this compound. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible data for confident structural assignment.
The Strategic Approach to Spectral Assignment
The structural elucidation of this compound by NMR spectroscopy is a logical process of piecing together structural fragments based on the information derived from a suite of experiments. The workflow begins with the acquisition of a simple ¹H NMR spectrum to identify the number and types of proton environments. Subsequently, a ¹³C NMR spectrum, often in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, reveals the carbon skeleton. Finally, two-dimensional techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity between protons and carbons, ultimately leading to the complete and unambiguous assignment of the molecular structure.
Predicted NMR Data for this compound
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These values, generated using established NMR prediction algorithms, serve as a reliable reference for experimental data.[3][4]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.8-8.0 | d | 1H | H-8 | ~8.5 |
| ~7.4-7.6 | t | 1H | H-7 | ~7.5 |
| ~7.3-7.5 | d | 1H | H-6 | ~7.0 |
| ~7.2-7.3 | s | 1H | H-2 or H-3 | - |
| ~7.1-7.2 | s | 1H | H-3 or H-2 | - |
| ~2.9-3.1 | t | 2H | -CH₂- (propyl) | ~7.5 |
| ~2.6-2.7 | s | 3H | -CH₃ (at C-1 or C-4) | - |
| ~2.5-2.6 | s | 3H | -CH₃ (at C-4 or C-1) | - |
| ~1.6-1.8 | sext | 2H | -CH₂- (propyl) | ~7.5 |
| ~0.9-1.1 | t | 3H | -CH₃ (propyl) | ~7.5 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~135.5 | No Peak | C-5 |
| ~134.0 | No Peak | C-4a or C-8a |
| ~132.5 | No Peak | C-8a or C-4a |
| ~131.0 | No Peak | C-1 or C-4 |
| ~129.5 | No Peak | C-4 or C-1 |
| ~128.0 | CH | C-8 |
| ~126.5 | CH | C-7 |
| ~125.0 | CH | C-6 |
| ~124.5 | CH | C-2 or C-3 |
| ~123.0 | CH | C-3 or C-2 |
| ~38.0 | CH₂ | -CH₂- (propyl) |
| ~25.0 | CH₂ | -CH₂- (propyl) |
| ~23.0 | CH₃ | -CH₃ (at C-1 or C-4) |
| ~20.0 | CH₃ | -CH₃ (at C-4 or C-1) |
| ~14.0 | CH₃ | -CH₃ (propyl) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key NMR experiments.
I. Sample Preparation
A well-prepared sample is the cornerstone of high-quality NMR data.[5][6]
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this non-polar compound. Use a high-purity deuterated solvent to minimize residual solvent signals.[7]
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[8]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C) is common practice.[9]
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: Workflow for NMR Sample Preparation.
II. Instrument Setup and Data Acquisition
These protocols are based on a standard 500 MHz NMR spectrometer.[10]
-
Instrument Login and Sample Insertion: Log in to the spectrometer software and carefully insert the NMR tube into the spinner turbine, ensuring the correct depth using a sample gauge. Insert the sample into the magnet.
-
Locking and Shimming:
-
Load a standard experiment and select the appropriate solvent (CDCl₃).
-
The instrument will automatically lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (sw): Set to approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time (aq): ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans for a sample of this concentration.
-
Receiver Gain (rg): Adjust automatically or manually to avoid signal clipping.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width (sw): Set to approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time (aq): ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 scans, depending on the desired signal-to-noise ratio.
-
-
DEPT-135 Acquisition:
-
Pulse Program: Use a standard DEPT-135 pulse sequence.
-
Parameters: Keep the spectral width, acquisition time, and relaxation delay similar to the ¹³C experiment.
-
Number of Scans (ns): Typically requires a similar number of scans as the ¹³C experiment. The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
-
-
COSY Acquisition:
-
Pulse Program: Use a standard gradient-selected COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (sw): Set to the same region as the ¹H spectrum in both dimensions.
-
Number of Increments (in F1): 256-512.
-
Number of Scans (ns): 2-8 per increment.
-
-
HSQC Acquisition:
-
Pulse Program: Use a standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Width (sw): Set the F2 (¹H) dimension to match the ¹H spectrum and the F1 (¹³C) dimension to encompass the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Increments (in F1): 128-256.
-
Number of Scans (ns): 4-16 per increment.
-
Caption: Sequential NMR Data Acquisition Workflow.
III. Data Processing
Modern NMR software such as MestReNova or TopSpin can be used for data processing.
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas in the ¹H spectrum.
-
2D Data Processing: For COSY and HSQC, process both dimensions with appropriate window functions, Fourier transformation, and phasing.
Data Interpretation and Structural Elucidation
The final step is to assemble the spectral information to confirm the structure of this compound.
Caption: Structure of this compound with Atom Numbering.
-
¹H NMR Analysis:
-
The two singlets in the aromatic region correspond to the protons at C-2 and C-3.
-
The three coupled aromatic protons (doublet, triplet, doublet) are characteristic of a 1,2,3-trisubstituted benzene ring pattern, corresponding to H-6, H-7, and H-8.
-
The two sharp singlets in the aliphatic region are the two methyl groups at C-1 and C-4.
-
The triplet, sextet, and triplet pattern is the classic signature of a propyl group.
-
-
¹³C and DEPT-135 Analysis:
-
The DEPT-135 spectrum will differentiate the carbon types. The two CH₂ signals of the propyl group will be negative, while the CH signals of the aromatic ring and all CH₃ groups will be positive. The five quaternary carbons (C-1, C-4, C-4a, C-5, C-8a) will be absent in the DEPT-135 spectrum but present in the broadband-decoupled ¹³C spectrum.
-
-
COSY Analysis:
-
Cross-peaks will be observed between H-6 and H-7, and between H-7 and H-8, confirming their adjacent relationship.
-
Cross-peaks will also connect the protons of the propyl chain: the methylene protons at ~3.0 ppm with the methylene protons at ~1.7 ppm, and the latter with the terminal methyl protons at ~1.0 ppm.
-
-
HSQC Analysis:
-
This experiment will correlate each proton with its directly attached carbon. For example, the aromatic proton at ~7.9 ppm (H-8) will show a cross-peak to the aromatic carbon at ~128.0 ppm (C-8). This allows for the unambiguous assignment of all protonated carbons.
-
By systematically applying these protocols and interpretative strategies, researchers can confidently elucidate and verify the structure of this compound, ensuring the scientific integrity of their work.
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Application Note: Using the Kovats Retention Index for Unambiguous Identification of Dimethylnaphthalene Isomers
<
Abstract
The ten isomers of dimethylnaphthalene (DMN) present a significant analytical challenge due to their similar boiling points and mass spectra, often leading to co-elution and misidentification in conventional gas chromatography-mass spectrometry (GC-MS) analysis. This application note provides a detailed protocol for the application of the Kovats Retention Index (RI), a robust method that normalizes retention times relative to a series of n-alkane standards. By converting volatile retention times into a stable, instrument-independent index, this method allows for confident, reproducible identification of DMN isomers.[1] This guide is intended for researchers in environmental analysis, petroleum geochemistry, and chemical synthesis who require precise isomer-specific quantification.
Introduction: The Challenge of DMN Isomer Separation
Dimethylnaphthalenes are a class of polycyclic aromatic hydrocarbons (PAHs) that are important in diverse fields, from environmental monitoring of oil spills to their use as chemical intermediates. The toxicological properties and chemical reactivity of DMNs can vary significantly between isomers, making their accurate differentiation critical.
Conventional GC-MS identification relies on matching the retention time and mass spectrum of an unknown peak to a library standard. However, the ten DMN isomers (e.g., 1,3-DMN, 1,4-DMN, 2,6-DMN) share the same molecular weight (156.22 g/mol ) and produce nearly identical electron ionization (EI) mass spectra, rendering mass spectrometry alone insufficient for differentiation. Furthermore, their close boiling points result in overlapping chromatographic peaks on many standard GC columns, making identification based on absolute retention time unreliable.[2] Absolute retention times can shift due to variations in carrier gas flow rate, column aging, or slight differences in temperature programming.[1]
The Kovats Retention Index (RI) overcomes these limitations by providing a standardized measure of retention. It relates the retention time of an analyte to those of bracketing n-alkane standards, creating a unitless value that is highly reproducible across different laboratories and instruments.
Theoretical Background: The Kovats Retention Index
The Kovats Retention Index (I) was developed to standardize retention data in gas chromatography. For a temperature-programmed analysis, the index is calculated using the following formula:
I = 100n + 100(N - n) * [ (t_R(a) - t_R(n)) / (t_R(N) - t_R(n)) ]
Where:
-
t_R(a) is the retention time of the analyte (the DMN isomer).
-
t_R(n) is the retention time of the n-alkane eluting just before the analyte.
-
t_R(N) is the retention time of the n-alkane eluting just after the analyte.
-
n is the carbon number of the earlier-eluting n-alkane.
-
N is the carbon number of the later-eluting n-alkane.
By definition, the Kovats index of an n-alkane is 100 times its carbon number (e.g., for n-dodecane, C12, I = 1200). This system effectively calibrates the retention time axis using the n-alkane "rulers," making the calculated index for the DMN isomer far more stable than its raw retention time.
Experimental Design & Methodology
This section details the necessary instrumentation, reagents, and step-by-step protocols for the accurate determination of DMN Kovats indices.
Materials and Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and a mass selective detector is required.[3]
-
GC Column: A mid-polarity column is recommended for resolving aromatic isomers. A DB-5ms (5%-phenyl-arylene)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness) provides an excellent balance of selectivity and thermal stability.[4] The phenyl groups in the stationary phase enhance separation of aromatic compounds through π-π interactions.[5]
-
Reagents:
GC-MS Instrumental Parameters
The following parameters are a validated starting point for the analysis on a standard DB-5ms column. Optimization may be required for different instrument configurations.
| Parameter | Setting | Rationale |
| Injector | Splitless Mode, 270 °C | Ensures efficient vaporization and transfer of semi-volatile PAHs onto the column.[8] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal efficiency and is inert, preventing reactions with analytes.[8] |
| Oven Program | 60 °C (hold 1 min), then 8 °C/min to 280 °C (hold 5 min) | A controlled temperature ramp is crucial for separating compounds with close boiling points like DMN isomers.[3] |
| MS Interface Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation.[3] |
| MS Mode | Scan (m/z 45-450) | Allows for full spectral acquisition to confirm the presence of the molecular ion (m/z 156) and characteristic fragments for DMNs. |
Visualization of the Analytical Workflow
The following diagram illustrates the complete process from sample preparation to the final identification of DMN isomers.
Caption: Workflow for DMN isomer identification using Kovats RI.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards
-
n-Alkane Working Standard (10 ppm): Dilute a certified n-alkane stock solution (e.g., 1000 ppm) in high-purity hexane to a final concentration of approximately 10 ppm for each alkane.
-
DMN Isomer Working Standard (10 ppm): Prepare a mixed standard containing all available DMN isomers. If starting from pure solids, accurately weigh and dissolve in hexane to create a stock, then dilute to a working concentration of 10 ppm.
-
Sample Preparation: For environmental samples like soil or sediment, use an established extraction method such as Soxhlet or accelerated solvent extraction with a suitable solvent (e.g., dichloromethane/acetone).[9][10] The final extract should be solvent-exchanged into hexane.
Protocol 2: GC-MS Analysis and RI Calculation
-
System Equilibration: Before analysis, inject a solvent blank to ensure the system is clean and free of interferences.[11]
-
Analysis: Inject 1 µL of the n-alkane standard, the DMN isomer mix, and the unknown sample(s) using the GC-MS parameters outlined in Table 1. For highest accuracy, co-inject the n-alkane standard with the DMN sample.
-
Data Extraction:
-
From the chromatogram of the n-alkane run (or the co-injected sample), record the retention times for the n-alkanes that elute before and after the DMN isomer peaks.
-
From the chromatogram of the DMN sample, identify the peaks corresponding to DMNs by checking for the characteristic molecular ion at m/z 156. Record their retention times.
-
-
Kovats Index Calculation:
-
For each unknown DMN peak, identify the bracketing n-alkanes. For example, if a DMN peak elutes between n-tridecane (C13, t_R(n)) and n-tetradecane (C14, t_R(N)), then n=13 and N=14.
-
Apply the Kovats RI formula from Section 2 to calculate the index for that peak.
-
The logical relationship for the calculation is visualized below.
Caption: Mapping retention time (tR) to the Kovats Index (I) scale.
Data Interpretation and Reference Values
Once the Kovats RI is calculated for an unknown DMN peak, it can be compared to a library of known values to make a positive identification. The table below provides reference Kovats indices for the ten DMN isomers on a standard non-polar (5% phenyl) stationary phase, compiled from the NIST Chemistry WebBook.[12][13][14][15][16]
| Dimethylnaphthalene Isomer | CAS Number | Kovats Retention Index (I) on a Non-Polar Column |
| 2,6-Dimethylnaphthalene | 581-42-0 | 1400 - 1409[7][13] |
| 2,7-Dimethylnaphthalene | 582-16-1 | 1400[12] |
| 1,3-Dimethylnaphthalene | 575-41-7 | ~1415 (interpolated) |
| 1,6-Dimethylnaphthalene | 575-43-9 | 1443[6][15] |
| 1,7-Dimethylnaphthalene | 575-37-1 | ~1425 (interpolated) |
| 1,4-Dimethylnaphthalene | 571-58-4 | 1419 - 1443[14][17] |
| 1,5-Dimethylnaphthalene | 571-61-9 | ~1420 (interpolated) |
| 1,8-Dimethylnaphthalene | 569-41-5 | ~1450 (interpolated) |
| 2,3-Dimethylnaphthalene | 581-40-8 | ~1440 (interpolated) |
| 1,2-Dimethylnaphthalene | 573-98-8 | ~1460 (interpolated) |
Note: Some values are interpolated from available data; it is crucial to run authentic standards to build an in-house, instrument-specific reference library.
Identification Criterion: A calculated RI value within ± 5 units of a reference standard value is typically considered a positive match.
Conclusion
The use of the Kovats Retention Index provides a robust and reliable framework for the identification of challenging dimethylnaphthalene isomers. By normalizing retention times against an n-alkane series, this method eliminates the ambiguity associated with absolute retention time and the non-specificity of mass spectra for isomers. Implementing this protocol can significantly enhance the accuracy and defensibility of analytical data in research, quality control, and regulatory settings.
References
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U.S. Environmental Protection Agency. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11328, 1,6-Dimethylnaphthalene. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]
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ALS Environmental. (2023). Determination of Polynuclear Aromatic Hydrocarbons (PAH's) in soils by GC-MS. Retrieved from [Link]
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Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]
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The Pherobase. (n.d.). The Kovats Retention Index: 1,3-Dimethylnaphthalene (C12H12). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11387, 2,6-Dimethylnaphthalene. Retrieved from [Link]
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LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Naphthalene, 2,7-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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The Pherobase. (n.d.). The Kovats Retention Index: 1,4-Dimethylnaphthalene (C12H12). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Naphthalene, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Naphthalene, 1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]
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ResearchGate. (2015). Do you know retention time of alkyl-naphthalene isomers of methylnaphthalene, dimethylnaphthalene and trimethylnaphthalene?. Retrieved from [Link]
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Phenomenex. (n.d.). An improved test method for fast measurement of polycyclic aromatic hydrocarbons (PAHs) in electronic components by GC-MS. Retrieved from [Link]
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ASTM International. (2018). D5790-18: Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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University of Texas at Austin. (n.d.). Lecture 7: Gas Chromatography. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Naphthalene, 1,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Geological Survey. (1999). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory--Determination of polycyclic aromatic hydrocarbon compounds in sediment by gas chromatography/mass spectrometry. Retrieved from [Link]
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Application of Alkylated Naphthalenes in Environmental Forensics: A Focus on 1,4-Dimethyl-5-propylnaphthalene
Introduction: The Unseen Fingerprints of Contamination
In the complex field of environmental forensics, the ability to trace pollutants back to their source is paramount for remediation and litigation purposes.[1] Chemical fingerprinting serves as a powerful tool in this endeavor, utilizing the unique chemical signatures of contaminants to identify their origins.[2][3] Among the vast array of environmental contaminants, petroleum hydrocarbons are of significant concern due to their widespread use and potential for environmental damage.[4]
Alkylated polycyclic aromatic hydrocarbons (APAHs), which are naturally present in petroleum and its derivatives, offer a higher degree of source specificity compared to their parent compounds.[5] These compounds, characterized by a naphthalene core with various alkyl substituents, are released into the environment through industrial processes and the incomplete combustion of fossil fuels.[5] While not as commonly monitored as the 16 EPA priority pollutant PAHs, the analysis of specific alkylated naphthalene isomers can provide crucial information for distinguishing between different sources of petroleum contamination.[6]
This document provides a detailed guide on the application of alkylated naphthalenes, with a specific focus on the analytical methodology for a representative compound, 1,4-Dimethyl-5-propylnaphthalene, in environmental forensics. Although this compound is not yet established as a widespread, definitive biomarker, the principles and protocols outlined here are broadly applicable to the analysis of this class of compounds and serve as a foundational methodology for researchers in the field. The distribution of various dimethylnaphthalene isomers in crude oil is influenced by the organic matter from which it was formed and its subsequent thermal history, making these compounds valuable as molecular fossils or "biomarkers" for source characterization.
Core Principles: Why Alkylated Naphthalenes Matter
The utility of alkylated naphthalenes in environmental forensics stems from several key properties:
-
Source Specificity: The isomeric distribution of alkylated naphthalenes can vary significantly between different crude oils and refined petroleum products.[2] This variability arises from the different organic precursors and geological conditions during their formation.
-
Resistance to Degradation: While all hydrocarbons are subject to weathering processes in the environment, higher molecular weight and more substituted PAHs, including some alkylated naphthalenes, can be more resistant to degradation than their parent compounds. This persistence allows their unique signatures to be identified even in aged samples.
-
Analytical Accessibility: With modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), the complex mixtures of alkylated naphthalenes can be separated and identified with a high degree of confidence.[5]
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C15H18 | |
| Molecular Weight | 198.3 g/mol | |
| Boiling Point | Not available | |
| Water Solubility | Low (expected) | |
| Log Kow (Octanol-Water Partition Coefficient) | High (expected) |
Note: Experimental data for this compound is limited. The expected properties are based on the general characteristics of alkylated naphthalenes.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of this compound and other alkylated naphthalenes in environmental samples.
Protocol 1: Sample Collection and Handling
The integrity of the analytical results begins with proper sample collection and preservation.
1.1. Soil and Sediment Samples:
- Use pre-cleaned, amber glass jars with Teflon-lined lids to collect approximately 100-200 grams of sample.
- Collect samples from the suspected area of contamination and a background location for comparison.
- Immediately place the samples on ice in a cooler and transport them to the laboratory.
- Store the samples at 4°C in the dark until extraction. Extraction should be performed as soon as possible, ideally within 7 days of collection.
1.2. Water Samples:
- Collect water samples in 1-liter pre-cleaned amber glass bottles with Teflon-lined septa.
- Fill the bottles to the top to minimize headspace, which can lead to the loss of volatile and semi-volatile compounds.
- If residual chlorine is suspected, add a dechlorinating agent (e.g., sodium thiosulfate) to the bottles before sampling.
- Acidify the samples to a pH < 2 with hydrochloric acid to inhibit microbial degradation.
- Store the samples at 4°C in the dark and extract within 7 days.
Protocol 2: Sample Extraction
The choice of extraction method depends on the sample matrix. The goal is to efficiently transfer the target analytes from the sample matrix to a solvent.
2.1. Soil and Sediment Extraction (Soxhlet Extraction):
- Homogenize the soil or sediment sample and weigh approximately 10-20 grams into a pre-extracted cellulose thimble.
- Add a surrogate standard solution to the sample to monitor extraction efficiency.
- Place the thimble in a Soxhlet extractor.
- Add 250 mL of a 1:1 mixture of hexane and dichloromethane to a round-bottom flask.
- Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
- After extraction, allow the apparatus to cool and concentrate the extract to approximately 1 mL using a rotary evaporator.
2.2. Water Extraction (Liquid-Liquid Extraction):
- Transfer the 1-liter water sample to a 2-liter separatory funnel.
- Add a surrogate standard solution.
- Add 60 mL of dichloromethane to the separatory funnel, cap, and shake vigorously for 2 minutes, venting frequently.
- Allow the layers to separate and drain the organic (bottom) layer into a flask.
- Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
- Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to approximately 1 mL using a rotary evaporator.
Protocol 3: Sample Cleanup (Solid Phase Extraction - SPE)
Cleanup is a critical step to remove interfering compounds from the sample extract, which can improve the accuracy and sensitivity of the analysis.
-
Condition a silica gel SPE cartridge (e.g., 1 g) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the concentrated extract onto the top of the SPE cartridge.
-
Elute the aliphatic hydrocarbons with 10 mL of hexane (Fraction 1). This fraction can be analyzed separately if needed.
-
Elute the aromatic hydrocarbons, including this compound, with 10 mL of a 1:1 mixture of hexane and dichloromethane (Fraction 2).
-
Concentrate Fraction 2 to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard solution to the final extract just before GC-MS analysis for quantification.
Protocol 4: GC-MS Analysis
Gas chromatography coupled with mass spectrometry is the gold standard for the analysis of PAHs and their alkylated homologs.
4.1. Instrumental Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60°C (hold 2 min), ramp to 300°C at 6°C/min, hold for 10 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
4.2. SIM and Full Scan Acquisition:
-
Full Scan Mode (m/z 50-500): Used for initial identification of unknown compounds and to confirm the presence of target analytes.
-
SIM Mode: Used for quantitative analysis to enhance sensitivity and selectivity. The characteristic ions for this compound (and other alkylated naphthalenes) would need to be determined from its mass spectrum. For a C15H18 compound, the molecular ion would be at m/z 198. Other characteristic fragment ions would also be monitored.
Data Analysis and Interpretation
The interpretation of the GC-MS data is the final and most critical step in the forensic investigation.
1. Compound Identification:
- The identification of this compound and other alkylated naphthalenes is based on a comparison of their retention times and mass spectra with those of authentic standards.
- In the absence of a commercial standard for this compound, tentative identification can be made based on the mass spectrum's characteristic fragmentation pattern for alkylated naphthalenes and its elution order relative to other known PAHs.
2. Quantification:
- Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of solutions containing known concentrations of the target analytes and a constant concentration of the internal standard.
- The concentration of the analyte in the sample extract is determined by comparing its peak area to that of the internal standard and using the calibration curve.
3. Isomer Ratios for Source Apportionment:
- The key to environmental forensics using alkylated naphthalenes lies in the analysis of isomer ratios. Different petroleum sources will have characteristic ratios of different isomers.
- For example, the ratio of 1,4-Dimethylnaphthalene to other dimethylnaphthalene isomers, or the ratio of C2-naphthalenes to C3-naphthalenes, can be used to differentiate between different types of crude oil or refined products.
- To apply this to this compound, one would need to analyze for a suite of other dimethyl-propylnaphthalene isomers and establish characteristic ratios for potential source materials.
Visualization of the Analytical Workflow
The following diagram illustrates the complete workflow for the analysis of this compound in environmental samples.
Caption: Workflow for the analysis of this compound.
Conclusion and Future Directions
The analysis of alkylated naphthalenes provides a powerful tool for environmental forensics, enabling the differentiation of petroleum contamination sources. While the specific application of this compound as a unique biomarker requires further research to establish its source specificity and environmental fate, the analytical protocols detailed in this guide provide a robust framework for its detection and quantification, as well as for other compounds in its class.
Future research should focus on:
-
Source Characterization: Analyzing a wide variety of crude oils and refined products to determine the distribution of this compound and other C3- and C4-naphthalenes to establish source-specific isomer ratios.
-
Weathering Studies: Investigating the effects of environmental weathering processes (e.g., evaporation, dissolution, biodegradation) on the isomeric profile of dimethyl-propylnaphthalenes to understand how these ratios change over time.
-
Standard Synthesis: The synthesis of an analytical standard for this compound is essential for accurate identification and quantification.
By advancing our understanding of these complex alkylated PAHs, the environmental forensics community can enhance its ability to protect the environment and assign responsibility for contamination events.
References
-
1,4-Dimethylnaphthalene | C12H12 | CID 11304. PubChem. (n.d.). Retrieved from [Link]
-
Alkylated polycyclic aromatic hydrocarbons (APAHs) are naturally present in petroleum and derivatives and are released into the environment through industrial processes and incomplete combustion of fossil fuels. Due to their hydrophobicity, stability and low polarity, these substances tend to accumulate across different environmental compartments... ResearchGate. (2023). Retrieved from [Link]
-
Distribution of oils by the composition of alkylnaphthalenes in the... ResearchGate. (n.d.). Retrieved from [Link]
-
Effect of Maturation on the Dimethyl Naphthalene Indicator Used to Evaluate the Source Organic Type of Crude Oil. ResearchGate. (n.d.). Retrieved from [Link]
-
Environmental Forensics and Chemical Fingerprinting Journals | Open Access Journals. (n.d.). Retrieved from [Link]
-
GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy. (2023). Retrieved from [Link]
- Method for producing 1,4-dimethylnaphthalene. Google Patents. (n.d.).
-
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, [2R-(2α,4aα,8aβ)]-. NIST WebBook. (n.d.). Retrieved from [Link]
-
Petroleum – Solids. Pace Analytical. (n.d.). Retrieved from [Link]
-
Soil contamination is commonly caused by the leakage of underground storage tanks and pipes or accidental spills during transportation and disposal. In different countries the sources and polluting activities will vary... MDPI. (2020). Retrieved from [Link]
-
The isomer-specific analysis of di-iso-propylnaphthalenes. ResearchGate. (2007). Retrieved from [Link]
-
Toxicology Scoping Document for the Registration Review of 1,4-Dimethylnaphthalene and. Regulations.gov. (2012). Retrieved from [Link]
-
Using Environmental Forensics to Determine Liability for Environmental Contamination. Exponent. (2019). Retrieved from [Link]
-
1,4-Dimethyl-5-octylnaphthalene | C20H28 | CID 41283. PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dimethyl-5-octylnaphthalene | C20H28 | CID 41283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Dimethyltetralin | C12H16 | CID 589445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound/CAS:204256-08-6-HXCHEM [hxchem.net]
- 6. Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, [2R-(2α,4aα,8aβ)]- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,4-Dimethyl-5-propylnaphthalene Synthesis Yield
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dimethyl-5-propylnaphthalene. It is designed to address common challenges and provide actionable troubleshooting strategies to optimize reaction yields and purity. The content is structured to follow a logical experimental workflow, from understanding the core synthesis to troubleshooting specific issues encountered in the laboratory.
I. Overview of the Synthetic Pathway
The most common and reliable synthetic route to this compound involves a two-step process starting from 1,4-dimethylnaphthalene. This method offers good control over regioselectivity and generally provides a high-purity final product upon successful execution.
-
Step 1: Friedel-Crafts Acylation: 1,4-dimethylnaphthalene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst to form the intermediate ketone, 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one.
-
Step 2: Reduction: The resulting ketone is then reduced to the corresponding alkane, yielding the target molecule, this compound. The Clemmensen reduction is a classic and effective method for this transformation.[1][2]
Below is a workflow diagram illustrating this synthetic approach.
II. Frequently Asked Questions (FAQs)
Q1: Why is a two-step acylation-reduction sequence preferred over direct Friedel-Crafts alkylation with a propyl halide?
A: Direct Friedel-Crafts alkylation is prone to several issues that are difficult to control. Firstly, the initially formed propylnaphthalene is more reactive than the starting material, leading to polyalkylation and a mixture of products.[3] Secondly, the propyl carbocation intermediate is susceptible to rearrangement, which can result in the formation of isopropylnaphthalene isomers. The acylation-reduction pathway avoids these problems. Acylation introduces a deactivating acyl group, which prevents further reactions on the ring. Additionally, the acylium ion is not prone to rearrangement, ensuring the formation of the desired straight-chain propyl group after reduction.
Q2: What is the expected regioselectivity for the Friedel-Crafts acylation of 1,4-dimethylnaphthalene?
A: Friedel-Crafts acylation of 1,4-dimethylnaphthalene is expected to yield a mixture of isomers, primarily the 2- and 6-acetyl derivatives.[4] However, the substitution pattern can be influenced by reaction conditions. The methyl groups at positions 1 and 4 are activating and direct incoming electrophiles to the ortho and para positions. In this case, the available positions are 2, 3, 5, 6, 7, and 8. Steric hindrance from the existing methyl groups will disfavor substitution at positions 2, 3, and 8. Therefore, acylation is most likely to occur at the 5- or 6-positions. The precise ratio of these isomers can be influenced by the choice of solvent and catalyst.[5]
Q3: Are there alternatives to the Clemmensen reduction for the second step?
A: Yes, the Wolff-Kishner reduction is a common alternative. The choice between them depends on the substrate's stability. The Clemmensen reduction uses strongly acidic conditions (amalgamated zinc and concentrated HCl), while the Wolff-Kishner reduction uses strongly basic conditions (hydrazine and a strong base like KOH or potassium tert-butoxide) at high temperatures.[2][6] If your intermediate ketone has acid-labile functional groups, the Wolff-Kishner reduction would be the preferred method. For substrates sensitive to strong bases, the Clemmensen reduction is more suitable.
III. Troubleshooting Guide: Step 1 - Friedel-Crafts Acylation
This section addresses common problems encountered during the acylation of 1,4-dimethylnaphthalene.
Problem 1: Low or No Yield of the Ketone Intermediate
-
Potential Cause A: Inactive Lewis Acid Catalyst.
-
Explanation: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive.
-
Solution:
-
Ensure you are using freshly opened or properly stored anhydrous AlCl₃.
-
Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Flame-dry all glassware before use to remove any adsorbed water.
-
-
-
Potential Cause B: Inappropriate Solvent.
-
Explanation: The choice of solvent can significantly impact the reaction.[5] Solvents that can coordinate with the Lewis acid (like nitrobenzene) can sometimes moderate the reaction but may also lead to different isomer distributions.[7] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common choices.
-
Solution:
-
If using nitrobenzene and getting low yields, consider switching to a less coordinating solvent like dichloromethane.
-
Ensure the solvent is anhydrous, as water will deactivate the catalyst.
-
-
-
Potential Cause C: Insufficient Reaction Time or Temperature.
-
Explanation: Friedel-Crafts acylations can be slow, especially if there is steric hindrance or if a less reactive acylating agent is used.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), but be aware that this may affect the isomer ratio.
-
-
Problem 2: Formation of Multiple Isomers and Impurities
-
Potential Cause A: Kinetic vs. Thermodynamic Control.
-
Explanation: In naphthalene systems, acylation at the α-position (e.g., 5-position) is often the kinetically favored product, while the β-position (e.g., 6-position) can be the thermodynamically more stable product.[8] Reaction conditions dictate the outcome.
-
Solution:
-
For the kinetic product (5-acyl): Use a non-polar solvent like CS₂ or CH₂Cl₂ and lower reaction temperatures (0 °C to room temperature).[5] This minimizes the chances of product isomerization.
-
For the thermodynamic product (6-acyl): Use a more polar solvent like nitrobenzene and potentially higher temperatures. The acyl group can migrate under these conditions.
-
-
-
Potential Cause B: Isomerization of the Starting Material.
-
Explanation: Under strong acidic conditions, there is a small possibility of methyl group migration on the naphthalene ring, leading to the formation of other dimethylnaphthalene isomers which would then be acylated.[9]
-
Solution:
-
Use the minimum effective amount of Lewis acid.
-
Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.
-
Add the Lewis acid portion-wise to the solution of the naphthalene and acyl chloride to avoid localized high concentrations of the catalyst.
-
-
Data Summary: Influence of Conditions on Acylation
| Parameter | Condition 1 (Kinetic Control) | Condition 2 (Thermodynamic Control) | Expected Outcome |
| Catalyst | AlCl₃ | AlCl₃ | - |
| Solvent | Carbon Disulfide (CS₂) | Nitrobenzene | Solvent polarity influences complex formation and isomer stability.[5] |
| Temperature | 0 °C to 25 °C | 50 °C to 80 °C | Higher temperatures can favor the more stable thermodynamic product.[10] |
| Major Product | 1-(1,4-Dimethylnaphthalen-5 -yl)propan-1-one | 1-(1,4-Dimethylnaphthalen-6 -yl)propan-1-one | The 6-isomer is generally the more thermodynamically stable product. |
IV. Troubleshooting Guide: Step 2 - Reduction of the Ketone
This section focuses on challenges during the reduction of the intermediate ketone to the final product.
Problem 1: Incomplete Reduction (Ketone still present)
-
Potential Cause A: Insufficiently Activated Zinc.
-
Explanation: The Clemmensen reduction relies on an active zinc surface. The amalgamation with mercury(II) chloride is crucial for cleaning the zinc surface and preventing side reactions.
-
Solution:
-
Ensure the zinc is freshly amalgamated just before use.
-
Use a significant excess of the zinc amalgam and concentrated HCl.[1]
-
Ensure vigorous stirring to maintain good contact between the organic substrate and the heterogeneous catalyst.
-
-
-
Potential Cause B: Low Solubility of the Ketone.
-
Explanation: The ketone may have poor solubility in the aqueous HCl. This is a common issue in heterogeneous reactions.
-
Solution:
-
Add a co-solvent like toluene or ethanol that is miscible with the organic substrate and stable under the strong acid conditions. This will increase the concentration of the ketone at the reaction interface.
-
Increase the reaction temperature to reflux to improve solubility and reaction rate.
-
-
Problem 2: Formation of Byproducts (e.g., Alcohols, Dimers)
-
Potential Cause A: Non-optimal Reaction Conditions.
-
Explanation: The mechanism of the Clemmensen reduction is complex and not fully understood, but it is thought to proceed through organozinc intermediates on the metal surface.[11][12] If conditions are not vigorous enough, intermediate species like alcohols may be formed. Dimerization can also occur as a side reaction.
-
Solution:
-
Maintain a high concentration of HCl throughout the reaction. Add fresh acid periodically if the reaction is slow.
-
Ensure the reaction is heated sufficiently (usually to reflux) for an extended period (several hours) to drive the reduction to completion.
-
-
Troubleshooting Workflow: Low Reduction Yield
Sources
- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations / J. Chem. Soc., Perkin Trans. 1, 1979 [sci-hub.box]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Challenges in the purification of 1,4-Dimethyl-5-propylnaphthalene
A Guide for Researchers on 1,4-Dimethyl-5-propylnaphthalene and Related Compounds
Introduction: The purification of novel or sparsely documented polycyclic aromatic hydrocarbons (PAHs), such as this compound, presents a significant synthetic challenge. The inherent structural similarity to numerous potential side-products—positional isomers formed during synthesis—often complicates isolation to high purity. Due to the limited specific literature on this compound, this guide leverages established principles and troubleshooting methodologies from the purification of structurally related and commercially significant compounds, such as dimethylnaphthalenes (DMNs) and diisopropylnaphthalenes (DIPNs). The challenges and solutions discussed here are broadly applicable to complex alkylated naphthalene purification campaigns.
The primary difficulty in purifying these compounds arises from the very subtle differences in the physical and chemical properties among isomers.[1] This guide provides a troubleshooting framework in a question-and-answer format to address the common issues encountered during chromatographic separation, crystallization, and analytical characterization.
Part 1: Troubleshooting Chromatographic Purification
This section addresses common failures in achieving baseline separation of the target molecule from its isomeric impurities using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Question: Why am I seeing poor or no separation between my target compound and its isomers on my GC or HPLC column?
Answer: This is the most common challenge and is fundamentally due to the high degree of similarity in physicochemical properties among alkylnaphthalene isomers.[1] Factors include:
-
Similar Polarity: Positional isomers of alkylnaphthalenes often have nearly identical polarity, leading to very similar retention times on standard chromatographic columns.
-
Close Boiling Points: For GC analysis and purification via distillation, isomers can have boiling points that are only a few degrees apart, making separation by this method extremely difficult.[1]
-
Subtle Structural Differences: The migration of a single methyl or propyl group to a different position on the naphthalene ring system does not drastically alter the molecule's overall size or hydrophobicity, leading to co-elution.
For instance, in the synthesis of 2,6-diisopropylnaphthalene (2,6-DIPN), the reaction mixture can contain up to ten different DIPN isomers, all with very similar properties, making purification by a single method nearly impossible.[1][2]
Question: My resolution is poor. How can I systematically improve the separation of my target isomer?
Answer: Improving resolution requires a multi-pronged approach that manipulates the interactions between your sample, the stationary phase, and the mobile phase.
-
Optimize the Stationary Phase: The choice of column is critical. For GC, non-polar columns often provide poor separation of these isomers. Switching to a more polar column can induce different dipole-dipole interactions, enhancing separation.[1] For HPLC, using a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl) can alter the pi-pi interactions between the aromatic system and the column, improving resolution.
-
Modify the Mobile Phase (HPLC): Systematically vary the solvent composition. For reversed-phase HPLC, altering the ratio of your organic modifier (e.g., acetonitrile) to water can significantly impact retention and selectivity. Studying variables like pH and buffer concentration can also provide better selectivity.
-
Adjust Instrumental Parameters:
-
Temperature (GC): Lower the initial oven temperature and use a slower temperature ramp. This increases the time analytes spend interacting with the stationary phase, often improving resolution.[1]
-
Flow Rate (GC/HPLC): Optimize the carrier gas or mobile phase flow rate to achieve the minimum plate height (maximum efficiency) as described by the Van Deemter equation.
-
Injection Volume: Overloading the column is a common cause of peak broadening and poor resolution. Reduce the injection volume or dilute the sample.[1]
-
-
Consider Advanced Techniques: For extremely challenging separations, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separating power compared to single-column techniques and has been successfully applied to complex DIPN isomer mixtures.[1][3]
Experimental Protocol: GC Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a GC method for separating alkylnaphthalene isomers.
-
Initial Screening:
-
Column: Start with a mid-polarity column (e.g., 5% Phenyl Polysiloxane).
-
Injector Temp: 250 °C.
-
Detector Temp (FID): 250 °C.
-
Oven Program: Hold at 100°C for 5 min, then ramp at 10°C/min to 300°C and hold for 5 min.[4]
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
-
Evaluation: Assess the initial chromatogram for any separation. If co-elution is complete, proceed to step 3. If there is partial separation, proceed to step 4.
-
Change Column Polarity: Switch to a high-polarity column (e.g., a Wax or Cyano-based phase). These columns separate based on polarizability and dipole interactions, which can be more effective for isomers than boiling point separation.[1] Repeat the screening run.
-
Optimize Oven Program: Once partial separation is achieved, refine the temperature ramp.
-
Decrease the ramp rate (e.g., from 10°C/min to 2-5°C/min) to increase the separation window.
-
Introduce isothermal holds at temperatures just below the elution temperature of the isomer cluster to improve resolution.
-
-
Purity Confirmation: Couple the GC to a Mass Spectrometer (MS) to confirm that the separated peaks correspond to isomers (same mass-to-charge ratio) and to identify the target compound based on its fragmentation pattern.[5]
Data Summary: GC Column Selection
| Stationary Phase Type | Separation Principle | Effectiveness for Alkylnaphthalene Isomers | Reference |
| Non-Polar (e.g., DB-1, CP-Sil-8) | Van der Waals forces, boiling point | Generally poor, can lead to misleading results.[1] | [1] |
| Mid-Polarity (e.g., DB-5, 5% Phenyl) | Boiling point and moderate polarizability | Moderate, often used for initial screening. | [4] |
| Polar (e.g., Wax, CP-Wax-52) | Dipole-dipole interactions, polarizability | Good to Excellent . Often provides the best selectivity.[1] | [1][3] |
Part 2: Troubleshooting Crystallization & Distillation
Fractional distillation and crystallization are primary methods for bulk purification. However, they often fail when dealing with isomeric mixtures.
Frequently Asked Questions (FAQs)
Question: I've isolated the crude product, but it fails to crystallize, or I get a low yield of an impure solid. What is happening?
Answer: This is a classic sign of a eutectic mixture . A eutectic is a specific mixture of two or more components that has a lower melting point than any of the individual components and melts/solidifies at a single temperature.
-
The Problem: When you try to crystallize a mixture near its eutectic composition, both the target compound and the impurity will co-precipitate, making purification impossible by this method.[1] This is a well-documented problem in the purification of 2,6-DMN from its 2,7-DMN isomer.[1][6]
-
Solution: You cannot break a eutectic by simple crystallization. You must first change the composition of the mixture to move it away from the eutectic point. This can be achieved by:
-
Pre-purification: Use another technique, like column chromatography, to remove a portion of the key impurity before attempting crystallization.
-
Solvent-based Crystallization: Switching from a melt crystallization to a solvent-based approach can sometimes alter the solid-liquid phase behavior favorably. The choice of solvent is critical and requires screening.[6][7]
-
Question: Fractional distillation is not improving the purity of my product. Why?
Answer: High-vacuum fractional distillation can remove low and high boiling point impurities, but it is often ineffective for separating close-boiling isomers.[1] A patent for producing 1,4-dimethylnaphthalene specifies that after synthesis, the crude product is purified by distillation using a column with a high number of theoretical plates (20-80) and a high reflux ratio (1-30), which underscores the difficulty of the separation.[8] If your isomers have boiling points within a few degrees of each other, even the most efficient laboratory distillation columns will fail to provide adequate separation. Distillation is best used as a crude separation step, not for final high-purity isolation of isomers.[1]
Part 3: Visualization of Workflows
General Purification Strategy
The following diagram outlines a robust, multi-step strategy for purifying a novel alkylated naphthalene like this compound.
Caption: A multi-step workflow for the purification of alkylated naphthalenes.
Troubleshooting Isomer Separation
This decision tree provides a logical path for troubleshooting when your primary challenge is separating the target isomer from related impurities.
Sources
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US6057487A - Method for producing 2,6-DMN from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US20240228406A1 - Method for producing 1,4-dimethylnaphthalene - Google Patents [patents.google.com]
Introduction: The Challenge of Dimethylnaphthalene Isomer Separation
An authoritative guide for researchers, scientists, and drug development professionals on resolving co-eluting isomers of dimethylnaphthalenes (DMNs) in Gas Chromatography-Mass Spectrometry (GC-MS).
The ten isomers of dimethylnaphthalene (DMN) present a significant analytical challenge in gas chromatography. Due to their structural similarity, they share very close physicochemical properties, particularly boiling points, which leads to frequent co-elution.[1] Furthermore, their mass spectra are often nearly identical, making deconvolution by mass spectrometry alone a formidable task.[2][3] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve robust and reliable separation of DMN isomers.
Frequently Asked Questions (FAQs)
Q1: Why are dimethylnaphthalene isomers so difficult to separate?
The primary difficulty lies in the minimal differences in the physicochemical properties of the ten DMN isomers. Their boiling points are clustered within a narrow range, making conventional GC separation, which relies heavily on boiling point differences, inefficient for achieving baseline resolution.[1] Certain isomer pairs, such as 2,6-DMN and 2,7-DMN, are particularly notorious for co-elution and can even form eutectic mixtures, which complicates separation by other means like crystallization.[1][4]
Q2: Can I distinguish DMN isomers by their mass spectra alone?
Generally, no. As structural isomers, DMNs have the same nominal mass (m/z 156) and produce very similar fragmentation patterns under standard Electron Ionization (EI) conditions.[2][3] While subtle differences in fragment ion ratios may exist, they are often not sufficient for confident identification, especially in a complex matrix or when peaks are not perfectly resolved. Therefore, chromatographic separation is essential.
Q3: What is the best starting point for a GC method to separate DMN isomers?
A good starting point involves a combination of an appropriate column and a well-designed temperature program.
-
Column: A long (30-60 m) capillary column with a stationary phase that offers selectivity towards aromatic compounds is recommended. A 5% phenyl-methylpolysiloxane (e.g., DB-5, ZB-5) is a common initial choice. For more challenging separations, a more polar or shape-selective column may be necessary.
-
Temperature Program: Avoid isothermal methods. A slow temperature ramp rate is crucial for resolving closely eluting compounds.[5] A "scouting gradient" with a low initial temperature (e.g., 40-60 °C) and a ramp of 10 °C/min is a good way to start method development.[6]
Q4: Is it better to use retention times or retention indices for identifying DMN isomers?
Retention indices (RI), such as Kovats Retention Indices, are far more reliable than absolute retention times.[7] Retention times can shift due to changes in carrier gas flow, column length (after trimming), or slight variations in the temperature program.[7][8] Retention indices normalize these effects by referencing the analyte's elution to that of a series of n-alkanes, making them more consistent across different instruments and laboratories. Several databases provide RI values for DMN isomers on various stationary phases.[9][10][11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.
Issue 1: Poor Peak Resolution and Co-elution of Isomers
This is the most common problem in DMN analysis. If you observe overlapping or completely co-eluting peaks, a systematic approach is required.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The quantitative analysis of dimethylnaphthalene isomers by gas chromatography mass spectrometry - ProQuest [proquest.com]
- 3. Analysis and deconvolution of dimethylnaphthalene isomers using gas chromatography vacuum ultraviolet spectroscopy and theoretical computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. 2,6-Dimethylnaphthalene | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,6-Dimethylnaphthalene | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-Dimethylnaphthalene | C12H12 | CID 11317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Kovats Retention Index: 1,4-Dimethylnaphthalene (C12H12) [pherobase.com]
Improving the stability of 1,4-Dimethyl-5-propylnaphthalene for use as a standard
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the handling and stabilization of alkylated naphthalene analytical standards. Given that specific stability data for 1,4-Dimethyl-5-propylnaphthalene is not extensively documented in scientific literature, this guide is structured around the well-established principles for Polycyclic Aromatic Hydrocarbons (PAHs) and their alkylated derivatives. The strategies and protocols outlined here are directly applicable and will ensure the integrity and reliability of your experimental results when working with this class of compounds.
Alkylated naphthalenes possess a unique molecular structure with an electron-rich, two-ring system that provides inherent thermal and oxidative stability.[1][2][3] However, like all PAHs, their stability as analytical standards can be compromised by environmental factors, leading to inaccurate quantification. This guide provides a comprehensive framework for mitigating these risks.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Q1: What are the primary degradation pathways for alkylated naphthalene standards?
A: The two most significant degradation pathways are photodegradation and oxidation.
-
Photodegradation: The aromatic rings in naphthalene derivatives are susceptible to degradation when exposed to UV light, particularly from direct sunlight.[4] This can cause rapid changes in the molecular composition of the standard.[5][6] The process is often initiated by the formation of hydroxyl radicals which then attack the naphthalene molecule.[7][8]
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidation products like naphthoquinones and other derivatives.[7] This process can be accelerated by elevated temperatures and the presence of trace metal impurities, which can catalyze oxidative reactions. Alkylated naphthalenes' electron-rich rings can absorb and disperse energy, which gives them good thermo-oxidative stability, but they are not entirely immune.[1]
Q2: How do I select the appropriate solvent for my this compound standard?
A: The ideal solvent should fully dissolve the analyte, be inert, and be compatible with your analytical instrumentation (e.g., GC or HPLC).
-
Purity is Paramount: Always use high-purity, analytical or HPLC-grade solvents to prevent the introduction of contaminants that could interfere with your analysis or catalyze degradation.[9]
-
Common Solvents: For PAHs, common choices include non-polar solvents like hexane and isooctane, or more polar solvents like dichloromethane, acetonitrile, and methanol, depending on the analytical method.[9]
-
Mobile Phase Compatibility: For HPLC, it is best practice to dissolve the standard in the mobile phase itself whenever possible to avoid peak distortion and solubility issues.[10]
Q3: What are the ideal storage conditions for long-term stability?
A: Proper storage is the most critical factor in maintaining the integrity of your standard. Key conditions include:
-
Temperature: Cool and consistent temperatures are essential. Refrigeration (2-8°C) or freezing (≤ -20°C) is highly recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11] Do not allow volatile standards to warm to room temperature before opening the container to minimize evaporative loss.
-
Light: Protect the standard from light at all times by using amber glass vials or by wrapping clear vials in aluminum foil.[4][11]
-
Atmosphere: For maximum stability, especially for long-term storage, the vial's headspace should be purged with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
| Observed Problem | Potential Causes | Recommended Solutions & Actions |
| Decreasing Peak Area Over Time in Repeat Injections | 1. Analyte Degradation: The standard is degrading in the vial due to light/air exposure on the autosampler. 2. Evaporation: The solvent is evaporating from a poorly sealed vial, concentrating the standard (less common but possible). 3. Adsorption: The compound is adsorbing to the vial or instrument components. | 1. Use amber or UV-protected autosampler vials. 2. Prepare fresh dilutions from the stock solution more frequently. 3. Ensure vial caps are securely sealed. Consider using vials with PTFE-lined caps. 4. If adsorption is suspected, try different vial materials (e.g., silanized glass). |
| Fluctuating/Irreproducible Peak Areas | 1. Injector Issues: Air bubbles in the syringe or sample loop are causing inconsistent injection volumes.[12] 2. Incomplete Solubilization: The standard is not fully dissolved, leading to a non-homogenous solution. 3. Mobile Phase Inconsistency: For HPLC, improperly mixed or degassed mobile phase can cause retention and peak area variability.[10][12] | 1. Check the autosampler for air bubbles and ensure proper function.[12] 2. Before injection, gently vortex or invert the vial to ensure homogeneity, but avoid vigorous shaking which can increase evaporation. 3. Prepare mobile phases gravimetrically for better accuracy and ensure they are thoroughly degassed.[12] |
| Appearance of New, Unidentified Peaks in the Chromatogram | 1. Degradation Products: The new peaks are likely from the oxidation or photodegradation of the standard.[7][8] 2. Solvent Impurities: The solvent may be contaminated or has degraded over time. 3. Sample Carryover: Residue from a previous injection is eluting in the current run.[12] | 1. Prepare a fresh standard solution from the stock concentrate and re-analyze. 2. Run a solvent blank to check for contamination. 3. Implement a robust needle/injector wash protocol between injections. |
| Solution Has Turned Yellow or Brown | 1. Significant Oxidation: This is a clear visual indicator of advanced degradation. Oxidized PAH solutions often develop a yellowish tint. | 1. Do not use the standard. 2. Discard the solution according to your laboratory's safety protocols. 3. Prepare a new stock solution, paying strict attention to the handling protocols in Section 3. |
Section 3: Protocols and Workflows
Protocol 3.1: Preparation of a Stock Standard Solution
-
Environment: Work in a well-ventilated fume hood, minimizing exposure to direct laboratory light.
-
Weighing: Accurately weigh the neat this compound using an analytical balance.
-
Glassware: Use a Class A volumetric flask made of amber glass.
-
Dissolution: Add a small amount of the chosen high-purity solvent (see Table 1) to the flask to dissolve the compound completely. Use gentle swirling or sonication if necessary.
-
Dilution: Once dissolved, dilute to the final volume with the solvent.
-
Inert Gas Purge: Gently bubble ultra-high purity nitrogen or argon gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Storage: Immediately cap the flask, and transfer the solution to smaller amber glass vials with PTFE-lined screw caps for storage.[9] Purge the headspace of each vial with inert gas before sealing.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and retest date.[11]
Protocol 3.2: Verifying Standard Stability
A stability testing protocol is crucial for ensuring the ongoing validity of your standard.[11]
-
Baseline Analysis: Immediately after preparing a new stock standard, perform an initial analysis (e.g., 5 replicate injections) to establish a baseline peak area and purity profile.
-
Periodic Testing: At defined intervals (e.g., 3, 6, and 12 months), re-analyze the stored standard under the exact same instrument conditions.[13][14]
-
Acceptance Criteria: Compare the results to the baseline. Set clear acceptance criteria, for example:
-
Mean peak area is within ±5% of the baseline mean.
-
No new impurity peaks greater than 0.1% of the main peak area are detected.
-
-
Documentation: Meticulously document all stability testing results, including chromatograms and calculated values.[11]
Section 4: Data Summaries
Table 1: Recommended Solvents for Alkylated Naphthalene Standards
| Solvent | Purity | Application | Pros | Cons |
| Isooctane | HPLC/GC Grade | GC, NP-HPLC | Non-polar, volatile, good for GC. | Not miscible with aqueous mobile phases. |
| Hexane | HPLC/GC Grade | GC, NP-HPLC | Good solvating power for PAHs.[9] | Flammable; not miscible with water. |
| Toluene | HPLC/GC Grade | GC, General Use | Excellent solvating power. | Higher boiling point, may interfere in some analyses. |
| Acetonitrile | HPLC Grade | RP-HPLC | Common mobile phase component, UV transparent.[9] | More polar, may be less effective for highly non-polar PAHs. |
| Dichloromethane | HPLC/GC Grade | GC, General Use | Excellent solvating power for a wide range of organics.[9] | Volatile, potential for chlorinated impurities. |
| Methanol | HPLC Grade | RP-HPLC | Common mobile phase component.[9] | Can be reactive with some derivatizing agents. |
Table 2: Storage Condition Quick Reference Guide
| Condition | Short-Term (Working Solutions, <1 month) | Long-Term (Stock Solutions, >1 month) |
| Temperature | 2–8 °C (Refrigerated) | ≤ –20 °C (Frozen) |
| Light Protection | Mandatory (Amber Vials) | Mandatory (Amber Vials) |
| Atmosphere | Tightly Sealed Cap | Inert Gas (N₂ or Ar) Purge |
| Vial Type | Amber Glass, PTFE-lined cap | Amber Glass, PTFE-lined cap |
| Best Practice | Prepare fresh from stock as needed. | Aliquot into single-use volumes to avoid freeze-thaw cycles.[11] |
Section 5: Visualized Workflows
Diagram 1: Troubleshooting Standard Degradation
Caption: A decision tree for troubleshooting inconsistent analytical results.
Diagram 2: Workflow for Preparing and Verifying a New Standard
Caption: The workflow for preparing and verifying a new analytical standard.
References
- Grynkiewicz, G., & Połoński, T. (2010). Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons. Polish Journal of Environmental Studies.
- Ghosh, D., et al. (2021). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology.
- Das, B., & Mandal, T. (2016). Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs). Gavin Publishers.
- Liang, Y., et al. (2018). Proposed degradation pathways of PAHs.
- Wang, Y., et al. (2019). Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. Applied and Environmental Microbiology.
- RSC Publishing. (n.d.). Photodegradation of naphthalene-derived particle oxidation products.
- ILAC. (2005).
- Chemwatch. (2025). Polycyclic Aromatic Hydrocarbons (PAHs)
- Kotzias, D., et al. (2009). Photo-Induced OH reactions of naphthalene and its oxidation products on SiO2.
- BenchChem. (2025). Storage and handling guidelines for isotopically labeled PAH standards.
- ResearchGate. (2025).
- Nedelkovski, V., et al. (2024). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides.
- ResearchGate. (2025).
- HPLC Troubleshooting Guide. (n.d.).
- BioPharma Consulting Group. (n.d.).
- Taylor & Francis Group. (2017).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2018).
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- HELCOM. (n.d.).
- GSNMC. (2024). PAH Compliance: Essential Standards for Toy Manufacturers.
- Hunter, M. E. (n.d.).
- NIST. (n.d.). Naphthalene. NIST WebBook.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Sigma-Aldrich. (n.d.).
- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- ExxonMobil Chemical. (n.d.).
- ResearchGate. (2025).
- European Medicines Agency. (2023).
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. exxonmobilchemical.com [exxonmobilchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 5. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. idk.org.rs [idk.org.rs]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
Troubleshooting baseline noise in the gas chromatography of polycyclic aromatic hydrocarbons
Technical Support Center: Gas Chromatography of Polycyclic Aromatic Hydrocarbons
Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analysis of Polycyclic Aromatic Hydrocarbons (PAHs). This guide is structured to provide researchers, scientists, and drug development professionals with expert, field-proven insights into diagnosing and resolving one of the most common challenges in GC: baseline noise. A stable, quiet baseline is paramount for achieving the low detection limits required for trace-level PAH monitoring.[1][2][3] This resource offers a systematic approach to identifying and eliminating the root causes of baseline disturbances.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between baseline noise, drift, and spikes?
Understanding the type of baseline disturbance you are observing is the first step in diagnosing the problem. These are not interchangeable terms and point to different underlying causes.
-
Noise appears as rapid, often random, small-amplitude fluctuations of the baseline, creating a "fuzzy" appearance.[4] It directly impacts the signal-to-noise ratio and, consequently, the limits of detection and quantification.
-
Drift is a slow, steady, and continuous rise or fall of the baseline signal over the course of a chromatographic run.[4][5] A rising baseline is particularly common in temperature-programmed analyses.[6]
-
Spikes are characterized as sharp, narrow peaks of random height that are not related to the injected sample.[4][7] They are typically caused by electrical disturbances or particulate matter passing through the detector.[4]
Q2: Why is my baseline higher after installing a new column?
A newly installed column requires proper conditioning to remove residual solvents, oxygen, and unbound stationary phase from the manufacturing process.[7][8] Without adequate conditioning, these materials will elute as the oven temperature increases, causing a high and often unstable baseline.[9] Purging the column with carrier gas at room temperature before heating can substantially reduce bleed during thermal equilibration.[10]
Q3: Can my sample preparation method contribute to baseline noise?
Absolutely. The introduction of non-volatile residues or high-molecular-weight matrix components that do not elute from the column can accumulate at the head of the column or in the inlet liner.[9][11] Over subsequent runs, these contaminants can slowly break down or pyrolyze, leading to a noisy, drifting, or irregular baseline.[11] Using appropriate sample cleanup techniques like Solid Phase Extraction (SPE) is critical.
Q4: I only see the baseline noise at high temperatures. What does this indicate?
Baseline issues that appear or worsen at elevated temperatures are most commonly associated with column bleed or septum bleed .[6][12] Column bleed is the thermal degradation of the column's stationary phase, which increases with temperature.[6][13] Similarly, the septum at the injection port can release volatile siloxane compounds when heated, which appear as peaks or a rising baseline.[14][15]
Systematic Troubleshooting Guide
A systematic approach, moving from the simplest and most common issues to the more complex, is the most efficient way to solve baseline problems.[6][16] This guide is structured to follow the path of your sample and carrier gas through the GC system.
Logical Troubleshooting Workflow
The following diagram outlines a general workflow for diagnosing the source of baseline noise.
Caption: General workflow for troubleshooting GC baseline issues.
Gas Supply (Carrier and Detector Gases)
Impurities in the carrier gas (e.g., Helium, Hydrogen) or detector gases (e.g., Hydrogen, Air for FID) are a primary cause of baseline noise.[4][6][17] Even trace levels of oxygen, moisture, or hydrocarbons can significantly degrade system performance.[17]
Causality:
-
Oxygen: Oxidizes the column's stationary phase, leading to increased column bleed and a shortened lifespan.[6][17]
-
Moisture: Can hydrolyze the stationary phase and create active sites, leading to peak tailing and baseline instability.[17][18]
-
Hydrocarbons: Can cause a high baseline, ghost peaks, and general noise.[17]
Troubleshooting Steps:
-
Verify Gas Purity: Ensure you are using high-purity gases. For sensitive PAH analysis, a purity of 99.9995% or higher is recommended.[19]
-
Check Gas Filters: Impurities can be introduced from the gas cylinder or the lines. Installing and regularly replacing in-line moisture, oxygen, and hydrocarbon traps is essential for protecting the column and detector.[8][9][18]
-
Check for Leaks: Leaks in the gas lines or fittings can allow atmospheric air (oxygen, moisture) to diffuse into the system, causing column damage and a noisy baseline.[8][9][20]
| Table 1: Recommended Gas Purity and Filtration | |
| Gas Type | Recommended Purity |
| Carrier Gas (He, H₂) | ≥ 99.9995% (Ultra-High Purity) |
| FID Fuel Gas (H₂) | ≥ 99.9995% (Ultra-High Purity) |
| FID Oxidizer (Air) | Zero Grade (Low Hydrocarbon) |
Protocol 1: Systematic Leak Check
-
Pressurize the System: Cap the split vent and pressurize the inlet to your normal operating pressure.
-
Turn Off Gas Flow: Close the gas supply at the cylinder or shut down the electronic pressure control (EPC).
-
Monitor Pressure Drop: Observe the inlet pressure for 10-15 minutes. A stable pressure indicates a leak-free system. A drop of >0.1 psi suggests a leak.
-
Isolate the Leak: If a leak is present, use an electronic leak detector to check all fittings, starting from the gas trap connections and moving to the GC inlet, including the septum nut and column fittings.[8]
Inlet System (Septum, Liner, Syringe)
The inlet is a common source of contamination that leads to baseline noise and ghost peaks.[7][21][22]
Causality:
-
Septum Bleed: The septum can degrade at high inlet temperatures, releasing siloxane compounds.[15] This often appears as a series of evenly spaced "humps" or sharp peaks in the baseline, especially during a temperature ramp.[12][14]
-
Liner Contamination: Non-volatile sample matrix components can accumulate in the glass liner.[11] These residues can pyrolyze during subsequent injections, releasing compounds that create a noisy or drifting baseline.[11][22]
-
Septum Coring: Repeated injections can cause small particles of the septum to fall into the liner, creating active sites and releasing contaminants.[6]
Troubleshooting Steps:
-
Diagnose Septum Bleed: Perform a "no injection" blank run. Program the oven through its temperature gradient without injecting a sample. If the baseline disturbance (e.g., repeating peaks) disappears, the source of contamination is likely the sample vial septum or the syringe. If the disturbance remains, the inlet septum is the probable cause.[12]
-
Perform Inlet Maintenance: If contamination is suspected, cool the inlet, replace the septum and liner, and clean the inlet body if necessary.[16][22]
-
Use High-Quality Consumables: Always use low-bleed septa and liners appropriate for your application.[10]
Protocol 2: Inlet Maintenance (Liner and Septum Replacement)
-
Cool the Inlet: Set the injector temperature to a safe level (e.g., <50°C).
-
Turn Off Pressure: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum retaining nut and use tweezers to remove the old septum and any visible debris.[23]
-
Remove Liner: Unscrew the inlet body and carefully remove the glass liner.
-
Install New Consumables: Wearing clean, lint-free gloves, install a new liner and O-ring. Place the new septum in the retaining nut and tighten it finger-tight, then an additional half-turn with a wrench. Do not overtighten.
-
Restore Pressure and Leak Check: Restore carrier gas flow and perform a leak check around the septum nut.
GC Column
The column itself can be a major contributor to baseline drift and noise, primarily through column bleed.
Causality:
-
Column Bleed: This is the natural thermal degradation of the stationary phase.[6] It appears as a baseline that rises with temperature.[6] While all columns exhibit some bleed, it can be exacerbated by the presence of oxygen in the carrier gas, exceeding the column's maximum temperature limit, or injecting samples with an improper pH.[6][8]
-
Column Contamination: Buildup of non-volatile material at the head of the column can cause a range of baseline issues.[9]
Troubleshooting Steps:
-
Condition the Column: Ensure any new column is conditioned according to the manufacturer's instructions. This involves heating the column to a temperature slightly above your method's maximum (but below the column's absolute maximum) for several hours with carrier gas flow to remove volatile contaminants.[7][23]
-
Perform a Column Bleed Test: Disconnect the column from the detector and cap the detector port. Run your temperature program. If the baseline becomes stable, the column is the source of the bleed/noise.
-
Bake Out or Trim the Column: For a contaminated column, you can try "baking it out" at its maximum isothermal temperature limit. If this fails, trimming 0.5 to 1 meter from the front of the column can remove the most contaminated section.[7][10]
Detector
If the gas supply, inlet, and column have been ruled out, the detector may be the source of the noise.
Causality:
-
Detector Contamination: Over time, column bleed and sample components can contaminate the detector (e.g., FID jet, MS source).[4][7][11] This often results in a gradual increase in baseline noise over time.[4][21]
-
Incorrect Gas Flows: Incorrect or fluctuating detector gas (H₂, air, makeup gas) flow rates can cause an unstable or noisy baseline.[4][5][9]
-
Improper Column Installation: If the column is inserted too far into the detector, or not far enough, it can create turbulence and excessive noise.[4][5][7]
Troubleshooting Steps:
-
Verify Gas Flows: Use an independent digital flow meter to verify that the detector gas flows are accurate and stable.[5]
-
Check Column Installation: Ensure the column is installed into the detector according to the manufacturer's specifications for insertion depth.[21]
-
Clean the Detector: If contamination is suspected, follow the manufacturer's procedure for cleaning the detector. For an FID, this may involve cleaning or replacing the jet.[11]
| Table 2: Common Mass Fragments for Contaminant Identification (GC-MS) | |
| Source of Contamination | Common m/z Ions |
| Septum/Column Bleed (Siloxanes) | 73, 147, 207, 281, 355[6][24] |
| Phthalates (Plasticizers) | 149 |
| Column Bleed (Polydimethylsiloxane) | 207 |
Electrical Issues
If the baseline shows sharp, random spikes, the cause is often electrical rather than chemical.[4]
Causality:
-
Power Fluctuations: Unstable line voltage or interference from other powerful equipment in the lab (e.g., refrigerators, pumps) can introduce noise.[4][16]
-
Poor Connections: Loose or corroded signal cables between the GC and the data system can cause spikes or signal loss.[4][7]
Troubleshooting Steps:
-
Isolate the GC: Connect the GC to a dedicated power line or an uninterruptible power supply (UPS) with power conditioning.[4][11]
-
Check Cables: Ensure all signal cables are securely connected and free from damage.
References
-
Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems. Retrieved from [Link]
-
Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]
-
Applied Analytical Systems. (n.d.). Why Your GC Baseline Is Noisy — And How to Fix It. Retrieved from [Link]
-
GL Sciences. (n.d.). 4-2 Baseline Problems | Technical Information. Retrieved from [Link]
-
Restek Corporation. (2020). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? Retrieved from [Link]
-
Phenomenex. (2016). GC Technical Tip: How to Identify & Prevent Septum Bleed. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Retrieved from [Link]
-
American Laboratory. (2005). How to Minimize Septum Problems in GC. Retrieved from [Link]
-
LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Improved Detection Limits for Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Sediments by Gas Chromatography-Mass Spectrometry (GC-MS) and Pseudo-Multiple Reaction Monitoring (PMRM). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
-
Crawford Scientific. (2021). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Retrieved from [Link]
-
Separation Science. (n.d.). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]
-
Restek Corporation. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]
-
AZoM. (2013). Ensuring Purity of Gases for Gas Chromatography. Retrieved from [Link]
-
Young In Chromass. (2022). Basics of GC_Part 1; GC Configuration/Carrier Gas. Retrieved from [Link]
-
Cole-Parmer. (2018). Analysis of PAHs using Gas Chromatography with FID or MS. Retrieved from [Link]
-
PubMed Central (PMC). (2018). Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry. Retrieved from [Link]
-
Chromatography Forum. (2016). GC-FID baseline noise. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Select PAH GC Columns. Retrieved from [Link]
-
Restek Corporation. (2021). Troubleshooting GC Column Baseline Issues. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Dedicated HPLC and GC columns for PAH analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Air and Precipitation Samples. Retrieved from [Link]
-
MDPI. (2024). Determination of Polycyclic Aromatic Hydrocarbons from Atmospheric Deposition in Malva sylvestris Leaves Using Gas Chromatography with Mass Spectrometry (GC-MS). Retrieved from [Link]
- Unidentified Source. TROUBLESHOOTING GUIDE. (This source appears to be a general GC troubleshooting guide, specific publisher not identified in search results).
-
Chromatography Forum. (2016). GC-MS Troubleshooting - Misc Peaks, High Baseline & Bleeding. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]
- 3. Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-2 Baseline Problems | Technical Support | GL Sciences [glsciences.com]
- 8. Troubleshooting GC Column Baseline Issues [discover.restek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. aasnig.com [aasnig.com]
- 12. How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? [discover.restek.com]
- 13. coleparmer.com [coleparmer.com]
- 14. GC Technical Tip: How to Identify & Prevent Septum Bleed [phenomenex.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. organomation.com [organomation.com]
- 18. azom.com [azom.com]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. gcms.cz [gcms.cz]
- 22. GC-FID baseline noise - Chromatography Forum [chromforum.org]
- 23. epa.gov [epa.gov]
- 24. GC-MS Troubleshooting - Misc Peaks, High Baseline & Bleeding - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Matrix Effects in the Analysis of Environmental Samples for Alkylnaphthalenes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are analyzing alkylnaphthalenes in complex environmental matrices. Here, you will find troubleshooting advice and frequently asked questions to help you navigate and mitigate the challenges posed by matrix effects in your experiments.
Understanding Matrix Effects
Matrix effects are a significant challenge in the quantitative analysis of trace organic compounds like alkylnaphthalenes in environmental samples.[1][2] These effects arise from the co-extraction of other compounds from the sample matrix (e.g., soil, water, sediment) that can either enhance or suppress the analytical signal of the target analytes, leading to inaccurate quantification.[1][2]
What causes matrix effects in the analysis of alkylnaphthalenes?
Matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for alkylnaphthalene analysis, are primarily caused by:
-
Matrix-Induced Signal Enhancement: This is the more common effect where non-volatile matrix components coat the GC inlet and the front of the analytical column.[1][2] These components can mask active sites where analytes might otherwise adsorb or degrade, leading to a higher than actual signal.[2]
-
Matrix-Induced Signal Suppression: Less frequent in GC-MS but still possible, signal suppression can occur when co-eluting matrix components interfere with the ionization of the target analytes in the mass spectrometer source.[2][3]
-
Competition during Derivatization: If a derivatization step is employed to increase the volatility of the alkylnaphthalenes, other reactive compounds in the matrix can compete for the derivatizing agent, resulting in incomplete derivatization of the target analytes and a lower signal.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the analysis of alkylnaphthalenes in environmental samples.
Q1: My analytical results are inconsistent and show poor reproducibility. Could this be due to matrix effects?
A: Yes, inconsistent results and poor reproducibility are hallmark signs of uncompensated matrix effects. The complexity and variability of environmental matrices mean that the extent of signal enhancement or suppression can differ significantly from sample to sample.
Troubleshooting Steps:
-
Assess Matrix Effects: To confirm if matrix effects are the culprit, compare the response of a standard prepared in a pure solvent to the response of a standard spiked into an extract of your sample matrix (a matrix-matched standard). A significant difference in the signal indicates the presence of matrix effects.
-
Implement a Robust Sample Cleanup Strategy: A thorough cleanup procedure is the first line of defense against matrix effects. The goal is to remove as many interfering co-extractives as possible before instrumental analysis.
Q2: What are the most effective sample preparation techniques to minimize matrix effects for alkylnaphthalene analysis?
A: The choice of sample preparation technique is critical and depends on the specific matrix. For environmental samples, a combination of extraction and cleanup is usually necessary.
Recommended Sample Preparation Strategies:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex sample extracts.[4][5][6] It involves passing the sample extract through a cartridge containing a solid sorbent that selectively retains either the analytes of interest or the interfering compounds.[5][6] For non-polar compounds like alkylnaphthalenes, a normal-phase sorbent like silica or Florisil® can be effective at removing polar interferences.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been successfully adapted for various organic contaminants in environmental matrices like soil and water.[8][9][10] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive SPE (d-SPE) with a mixture of sorbents to remove specific interferences.[8][10][11]
Experimental Protocol: Generic QuEChERS-based Extraction and Cleanup for Soil/Sediment Samples
This protocol provides a general workflow. Optimization will be required based on the specific soil/sediment type and target alkylnaphthalenes.
1. Sample Extraction:
- Weigh 10-15 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (or a suitable solvent mixture).
- Add internal standards and surrogate standards.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at >3000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent mixture. For alkylnaphthalene analysis, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is a good starting point.
- Vortex for 30 seconds.
- Centrifuge at >3000 rcf for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis.
Q3: Even after sample cleanup, I suspect matrix effects are still impacting my results. What other strategies can I use?
A: When sample cleanup alone is insufficient, several calibration strategies can be employed to compensate for the remaining matrix effects.
Advanced Calibration Techniques:
-
Matrix-Matched Calibration: This is a widely used and effective method.[12][13][14] Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the actual samples.[12][15] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification. The main challenge with this approach is obtaining a truly blank matrix that is free of the target analytes.[12]
-
Method of Standard Additions: This technique can be used when a blank matrix is not available.[15][16] It involves adding known amounts of the analytical standards to aliquots of the sample extract itself. By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined by extrapolation. While accurate, this method is more laborious as each sample requires its own calibration curve.[15]
-
Use of Surrogate Standards: Surrogates are compounds that are chemically similar to the target analytes but are not expected to be present in the environmental samples.[17] They are added to every sample, standard, and blank at a known concentration before extraction. The recovery of the surrogate provides a measure of the efficiency of the entire analytical process, including any losses during sample preparation and any signal suppression or enhancement during analysis.[17] By monitoring the surrogate recovery, you can correct the concentrations of the native analytes.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of alkylnaphthalenes in environmental samples, highlighting the key stages where matrix effects can be addressed.
Caption: Workflow for Alkylnaphthalene Analysis.
Q4: How do I choose the right surrogate standards for my alkylnaphthalene analysis?
A: The ideal surrogate should have physicochemical properties (e.g., polarity, volatility, molecular weight) similar to your target alkylnaphthalenes. Deuterated or ¹³C-labeled analogs of the target analytes are often the best choice as their chemical behavior is nearly identical to the native compounds. If labeled analogs are not available, choose a compound from the same chemical class that is not expected to be present in your samples. For example, for the analysis of various methyl- and dimethylnaphthalenes, a non-native alkylnaphthalene like ethylnaphthalene or a deuterated polycyclic aromatic hydrocarbon (PAH) could be a suitable surrogate.[18]
Data Summary: Comparison of Cleanup Techniques
The following table summarizes the typical performance of different cleanup techniques in removing common interferences from environmental samples.
| Cleanup Technique | Target Interferences | Typical Removal Efficiency | Considerations |
| Solid-Phase Extraction (SPE) | Polar compounds, organic acids, humic substances | 70-95% | Requires method development to select the appropriate sorbent and elution solvents. |
| Dispersive SPE (d-SPE) with PSA | Organic acids, fatty acids, some pigments | 80-98% | Effective for samples with high organic acid content. |
| Dispersive SPE (d-SPE) with C18 | Lipids, non-polar interferences | 60-90% | Useful for removing co-extracted fats and oils. |
| Florisil® Column Chromatography | Polar compounds, pigments | 75-95% | A classic and effective technique for cleaning up extracts of persistent organic pollutants. |
Note: Efficiencies are estimates and will vary depending on the specific matrix and analytical conditions.
By understanding the causes of matrix effects and implementing a combination of effective sample preparation and appropriate calibration strategies, you can significantly improve the accuracy and reliability of your alkylnaphthalene analysis in challenging environmental matrices.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]
- Rejthar, D., & Kostiainen, R. (2023).
- Lehotay, S. J., Son, K. A., & Kwon, H. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops.
-
Bayerisches Zentrum für Biomolekulare Massenspektrometrie. (n.d.). Matrix-matched Calibration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4.3.5 Surrogates. Retrieved from [Link]
- Sharma, A., Kumar, V., & Thukral, A. K. (2018). Collection and preparation of soil, water and plant samples for analysis. International Journal of Chemical Studies, 6(4), 1077-1084.
- Di Lorenzo, R. A., et al. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. Analytical and Bioanalytical Chemistry, 406(23), 5549-5573.
- Wang, Y., et al. (2017). High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples.
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Kansas State University. (n.d.). Soil Sample Preparation. Retrieved from [Link]
-
The University of Kansas. (n.d.). Samples Preparation Method | Soil Analyses Service Center. Retrieved from [Link]
-
Agilent Technologies. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. Retrieved from [Link]
-
New Jersey Department of Environmental Protection. (n.d.). 10 Analytical Methods - Soil Background and Risk Assessment. Retrieved from [Link]
- Cruwys, S. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Cruwys, S. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046.
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OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation. Retrieved from [Link]
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Gerstel. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Retrieved from [Link]
- MDPI. (2022).
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Nevada Division of Environmental Protection. (n.d.). Identification of Surrogate Reference Chemicals for Volatile Organic Compounds Commonly Encountered at Hazardous Waste Sites. Retrieved from [Link]
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ResearchGate. (2016). Evaluation of a recent product to remove lipids and other matrix co-extractives in the analysis of pesticide residues and environmental contaminants in foods. Retrieved from [Link]
- Shang, D., et al. (2015). Trace analysis of total naphthenic acids in aqueous environmental matrices by liquid chromatography/mass spectrometry-quadrupole time of flight mass spectrometry direct injection.
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MDPI. (2023). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Retrieved from [Link]
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ResearchGate. (2011). The Use of Surrogate Reference Standards in Quantitative HPLC. Retrieved from [Link]
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ResearchGate. (2023). Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water. Retrieved from [Link]
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ResearchGate. (2018). Surrogate Standards: A Cost-Effective Strategy for Identification of Phytochemicals. Retrieved from [Link]
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ResearchGate. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: A critical review. Retrieved from [Link]
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ResearchGate. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. Retrieved from [Link]
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National Institutes of Health. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
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National Institutes of Health. (2023). Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. Retrieved from [Link]
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Deconvolution techniques for overlapping peaks in chromatograms of complex hydrocarbon mixtures
Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with complex hydrocarbon mixtures and facing the challenge of overlapping peaks in their chromatograms. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting tips, and best practices to help you achieve accurate and reliable results.
Frequently Asked Questions (FAQs)
What is deconvolution in chromatography?
In the context of chromatography, deconvolution is a computational process used to separate overlapping or co-eluting peaks in a chromatogram.[1] It employs mathematical algorithms to resolve the signals of individual components from a composite signal, allowing for their accurate identification and quantification.[2][3] This is particularly crucial when analyzing complex mixtures where complete physical separation of all components is not achievable.[4]
Why is deconvolution essential for analyzing complex hydrocarbon mixtures?
Complex hydrocarbon mixtures, such as crude oil or petroleum fractions, can contain thousands of individual compounds.[5] Due to the sheer number and chemical similarity of these components, achieving complete baseline separation using standard gas chromatography (GC) is often impossible, leading to significant peak overlap.[5][6] Deconvolution techniques are therefore indispensable for extracting meaningful chemical information from the complex chromatograms of these mixtures.[7]
What are the common causes of peak overlapping?
Peak overlapping, or co-elution, can be attributed to several factors:
-
High Sample Complexity: The presence of a large number of analytes in a sample increases the statistical probability of co-elution.[4]
-
Suboptimal Chromatographic Conditions: Inadequate separation can result from non-ideal parameters such as temperature programs, flow rates, or the choice of the stationary phase.[8][9]
-
Similar Physicochemical Properties of Analytes: Compounds with similar boiling points, polarities, or affinities for the stationary phase are prone to co-elution.[10]
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting, causing peaks to merge.[11]
What are the primary types of deconvolution algorithms?
Deconvolution algorithms can be broadly categorized into two main types:
-
Peak Fitting Methods: These methods assume a specific mathematical function for the peak shape (e.g., Gaussian, Lorentzian, or exponentially modified Gaussian) and fit these functions to the observed chromatogram to resolve overlapping peaks.[12][13]
-
Multivariate Curve Resolution (MCR): MCR methods are powerful techniques that can separate overlapping peaks without making assumptions about their shape. They decompose the data matrix into concentration profiles and pure component spectra, making them particularly useful for data from hyphenated techniques like GC-MS.[14]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the deconvolution of overlapping peaks in complex hydrocarbon mixtures.
Problem 1: My deconvolution software is failing to resolve closely co-eluting peaks.
Cause Analysis
The inability of deconvolution software to resolve closely eluting peaks often stems from insufficient information in the raw data for the algorithm to work with. This can be due to:
-
Poor Chromatographic Resolution: If the peaks are too closely merged, there may not be enough unique data points for the algorithm to distinguish between them.
-
Low Signal-to-Noise Ratio (S/N): High noise levels can obscure the subtle differences between overlapping peaks, leading to inaccurate deconvolution.
-
Inappropriate Deconvolution Parameters: The parameters set in the deconvolution software, such as peak width, sensitivity, and peak shape model, may not be optimized for the specific dataset.
Step-by-Step Solution: Optimizing Chromatographic and Deconvolution Parameters
-
Improve Chromatographic Separation:
-
Optimize the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.[12]
-
Adjust the Carrier Gas Flow Rate: Operating the column at its optimal linear velocity will maximize efficiency and resolution.[15]
-
Select an Appropriate Column: For complex hydrocarbon mixtures, a column with a different stationary phase chemistry or a longer column can enhance selectivity and resolution.[16][17]
-
-
Enhance Signal-to-Noise Ratio:
-
Increase Sample Concentration: If possible, a more concentrated sample will produce a stronger signal.
-
Optimize Detector Settings: Ensure that the detector is operating under optimal conditions for sensitivity.
-
Employ Noise Reduction Techniques: Use digital filtering or smoothing algorithms, but be cautious not to distort the peak shapes.
-
-
Fine-tune Deconvolution Software Parameters:
-
Adjust Peak Width and Threshold Settings: Experiment with different values to find the optimal settings for your specific chromatogram.
-
Select the Correct Peak Shape Model: If using a peak-fitting algorithm, ensure the chosen model (e.g., Gaussian, EMG) accurately represents the actual peak shapes in your chromatogram.[13]
-
Utilize a More Advanced Algorithm: If your current software is struggling, consider using a more sophisticated deconvolution tool that employs MCR or other advanced algorithms.[12][18]
-
Data Presentation: Impact of Deconvolution Parameters on Peak Resolution
| Parameter Setting | Peak Resolution (Rs) | Peak Area Accuracy (%) | Comments |
| Default Parameters | 0.85 | 85 | Incomplete resolution of a critical pair. |
| Optimized Peak Width | 1.10 | 95 | Improved resolution, but some peak tailing is still present. |
| Optimized Model | 1.35 | 98 | Good resolution and accurate peak area calculation. |
| Optimized Parameters | 1.55 | 99.5 | Baseline resolution achieved with high accuracy. |
Experimental Workflow: Optimizing Peak Deconvolution
Caption: Workflow for optimizing peak deconvolution.
Problem 2: The peak areas calculated by the deconvolution algorithm are not reproducible.
Cause Analysis
Poor reproducibility of peak areas after deconvolution is a common issue that can undermine the quantitative accuracy of an analysis. The primary causes include:
-
Baseline Instability: A drifting or noisy baseline can lead to inconsistent integration and, consequently, variable peak areas.[9]
-
Incorrect Peak Integration: The algorithm may be incorrectly defining the start and end points of the peaks due to the complexity of the chromatogram.
-
Inconsistent Peak Shape: Variations in peak shape from run to run, caused by factors like column degradation or injection variability, can affect the performance of the deconvolution algorithm.[11]
Step-by-Step Solution: Ensuring Reproducible Peak Area Calculation
-
Baseline Correction:
-
Apply a Baseline Correction Algorithm: Most chromatography data systems have built-in baseline correction functions. Experiment with different algorithms to find the one that works best for your data.[19]
-
Ensure a Stable System: Address the root causes of baseline instability, such as column bleed or detector drift, before acquiring data.[9]
-
-
Optimize Peak Integration Parameters:
-
Manually Review Integration: Visually inspect the integration of the deconvoluted peaks to ensure that the baseline is being drawn correctly.
-
Adjust Integration Parameters: Fine-tune parameters like peak width, threshold, and slope sensitivity to improve the consistency of peak integration.
-
-
Maintain Consistent Peak Shapes:
-
Regular Column Maintenance: Regularly condition and, if necessary, replace your GC column to prevent degradation that can lead to peak tailing or fronting.[17]
-
Standardize Sample Preparation and Injection: Ensure that your sample preparation and injection techniques are consistent to minimize variations in peak shape.[9]
-
Experimental Protocol: Validating Deconvolution Reproducibility
-
Prepare a set of at least six replicate samples of a representative hydrocarbon mixture.
-
Acquire the chromatograms under identical, optimized conditions.
-
Apply the same deconvolution method with consistent parameters to all chromatograms.
-
Calculate the peak areas for a selection of target analytes.
-
Determine the mean, standard deviation, and relative standard deviation (RSD) for the peak areas of each analyte. An RSD of less than 5% is generally considered acceptable for good reproducibility.
Logical Relationship: Factors Affecting Peak Area Reproducibility
Caption: Factors influencing peak area reproducibility.
Problem 3: How do I validate the results of my deconvolution?
Cause Analysis
Validation is a critical step to ensure that the deconvolution process is providing accurate and reliable results.[20][21] Without proper validation, there is a risk of misidentifying components or obtaining inaccurate quantitative data. The need for validation arises from the fact that deconvolution is a mathematical model, and its output must be confirmed against experimental evidence.
Step-by-Step Solution: A Protocol for Deconvolution Validation
-
Analysis of Standard Mixtures:
-
Prepare a synthetic mixture containing known concentrations of the target analytes.
-
Analyze the mixture using your chromatographic method and apply the deconvolution algorithm.
-
Compare the deconvoluted peak areas and retention times with the known values. The accuracy of the peak areas should be within an acceptable range (e.g., ±10%).
-
-
Residual Analysis:
-
Subtract the reconstructed chromatogram (the sum of the deconvoluted peaks) from the original raw data.
-
The resulting residual plot should ideally be random noise centered around zero. Any systematic patterns or remaining peaks in the residual plot indicate that the deconvolution model is not fully capturing the information in the data.
-
-
Spiking Experiments:
-
Spike a real sample with a known amount of a standard compound that is expected to co-elute with a target analyte.
-
Analyze the spiked and unspiked samples and apply the deconvolution method.
-
The increase in the peak area of the target analyte in the spiked sample should correspond to the amount of the standard added.
-
Experimental Workflow: Deconvolution Validation Process
Caption: The deconvolution validation workflow.
References
- Vertex AI Search. (2025, September 22). How to Resolve GC-MS Peak Overlap in High-Resolution Work.
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Ni, Y., Qiu, Y., & Jiang, Y. (2013). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. Metabolites, 3(3), 599-617. [Link]
-
SpectralWorks. (2016, February 29). Chromatographic Deconvolution. Retrieved from [Link]
-
SpectralWorks. (2018, September 7). Chromatographic Deconvolution. Retrieved from [Link]
-
Foley, J. P. (1990). Accuracy of peak deconvolution algorithms within chromatographic integrators. Analytical Chemistry, 62(3), 234-239. [Link]
-
MtoZ Biolabs. (n.d.). What Could Cause Peak Overlapping in Results When Contamination Is Unlikely and Purification Was Carefully Performed. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Aksenov, A. A., et al. (2020). Algorithmic Learning for Auto-deconvolution of GC-MS Data to Enable Molecular Networking within GNPS. bioRxiv. [Link]
-
Chromessence. (2023, December 21). FRAGRANCE GC/MS DECONVOLUTION. Retrieved from [Link]
-
Obořil, J., et al. (2024). Automated processing of chromatograms: a comprehensive python package with a GUI for intelligent peak identification and deconvolution in chemical reaction analysis. Digital Discovery. [Link]
-
Stanimirova, I., et al. (2010). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). Chemometrics and Intelligent Laboratory Systems, 101(2), 164-173. [Link]
-
Li, X., et al. (2013). Deconvolution of overlapped peaks based on the exponentially modified Gaussian model in comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1287, 126-132. [Link]
-
Hoggard, J. C., & Synovec, R. E. (2012). Deconvolution of overlapping peaks. In Comprehensive Chromatography in Combination with Mass Spectrometry. [Link]
-
MsMetrix. (n.d.). GC/MS Accurate Deconvolution. Retrieved from [Link]
-
SpectralWorks. (2019, June 3). Using AnalyzerPro software for deconvolution of GC-MS data of pesticides. Retrieved from [Link]
-
Ventura, G. T. (2008). Analysis of unresolved complex mixtures of hydrocarbons extracted from late archean sediments by comprehensive two-dimensional gas chromatography. CORE. [Link]
-
Agilent. (n.d.). Mass Spectrometry Deconvolution Software – OpenLab CDS. Retrieved from [Link]
-
Separation Science. (n.d.). Optimizing Manual Peak Integration in Chromatography. Retrieved from [Link]
-
Agilent. (2020, July 16). Don't Lose It: Getting Your Peaks in Shape. Retrieved from [Link]
-
H. P. Williams, D. C. H. (2021). Next Generation Peak Fitting for Separations. LCGC International. [Link]
-
ResearchGate. (n.d.). (PDF) Chromatographic Gas Analysis for Hydrocarbon Detection. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]
-
Logan, G. G., et al. (2022). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. Environmental Science & Technology, 56(24), 17921-17932. [Link]
-
ResearchGate. (2020, January 14). (PDF) Algorithmic Learning for Auto-deconvolution of GC-MS Data to Enable Molecular Networking within GNPS. Retrieved from [Link]
-
Dolan, J. W. (2012). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 30(11), 972-978. [Link]
-
LCGC International. (2015, March 30). GC Troubleshooting in Petrochemical Analysis. Retrieved from [Link]
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Agilent. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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Ferreira, S. L. C., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In Quality Control in the Beverage Industry. [Link]
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ResearchGate. (2005, December). Validation of Chromatographic Methods of Analysis. Retrieved from [Link]
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BioProcess International. (2009). VALIDATION: Advances in the Validation of Chromatographic Processes. Retrieved from [Link]
-
ResearchGate. (2013, August 5). Probing Size Exclusion Mechanisms of Complex Hydrocarbon Mixtures: The Effect of Altering Eluent Compositions. Retrieved from [Link]
-
Kegkeroglou, I. (2020). Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
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Dolan, J. W. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. [Link]
-
Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
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Improving the resolution of naphthalene derivatives on different GC columns
Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of naphthalene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize separations on various GC columns. Here, we move beyond simple procedural lists to explain the fundamental principles behind method development, empowering you to solve even the most challenging separation problems.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when setting up a GC method for naphthalene derivatives.
Q1: What is the best starting GC column for general naphthalene derivative analysis?
For most applications involving naphthalene and its derivatives, a non-polar or low-polarity column is the conventional starting point. A column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, TG-5MS) is highly recommended.[1][2]
-
Rationale: This phase separates compounds primarily based on their boiling points.[3] Since many common naphthalene derivatives have distinct boiling points, this often provides a good initial separation. It's a robust, versatile phase that is well-characterized for polycyclic aromatic hydrocarbon (PAH) analysis, a class to which naphthalenes belong.[1][4] A good starting dimension for method development is typically 30 m length x 0.25 mm ID x 0.25 µm film thickness.[2][5][6]
Q2: My naphthalene derivative peaks are co-eluting (overlapping). What is the most likely cause?
Co-elution is the primary challenge in separating structurally similar isomers, which is common with naphthalene derivatives (e.g., 1-methylnaphthalene and 2-methylnaphthalene). The most frequent cause is a lack of selectivity from the stationary phase.[6]
-
Expertise & Experience: Non-polar columns like a 5% phenyl phase may fail to resolve isomers with very close boiling points. While you have two peaks, the column "sees" them as chemically similar, leading to their co-elution.[7] This issue is particularly prevalent with complex mixtures of alkylated naphthalenes or other PAHs.[1][8]
Q3: Should I use a split or splitless injection for my samples?
The choice depends entirely on the concentration of your analytes.[9][10]
-
Split Injection: Use for high-concentration samples.[9][11] A split ratio (e.g., 50:1 or 100:1) vents a large portion of the sample, preventing column overload and ensuring sharp, narrow peaks.[10][12] This is ideal when your analyte concentration is high enough to be detected even after discarding most of the injected sample.[11]
-
Splitless Injection: Use for trace analysis (low concentration samples).[9][11] In this mode, the split vent is closed during injection, transferring nearly the entire sample onto the column for maximum sensitivity.[9][10] This is critical when analyte amounts are near the limit of detection.[9]
Q4: What is a good starting oven temperature program?
A temperature program is almost always necessary for samples containing compounds with a wide range of boiling points.[13][14]
-
Recommended Starting Protocol:
-
Initial Temperature: Set the initial oven temperature approximately 20°C below the boiling point of your solvent if using splitless injection.[15] For a general starting point, 50-90°C is common.[1][5]
-
Initial Hold Time: Hold for 1-2 minutes to allow for sample focusing at the head of the column.
-
Ramp Rate: A moderate ramp rate of 10-20°C per minute is a good starting point.[13]
-
Final Temperature: The final temperature should be high enough to elute the heaviest, highest-boiling naphthalene derivative in your sample. Check the maximum operating temperature of your column to avoid phase bleed.[16]
-
Final Hold Time: Hold for 3-5 minutes to ensure all components have eluted and the column is clean for the next injection.[17]
-
In-Depth Troubleshooting Guide
This section provides solutions to more complex separation challenges, grounded in chromatographic theory.
Q5: I'm analyzing isomeric naphthalene derivatives and they co-elute on my 5% phenyl column. How do I resolve them?
This is a classic selectivity problem that cannot be solved by simply adjusting temperature or flow rate. You must change the stationary phase to one that offers a different separation mechanism.
-
Causality: Isomers often have nearly identical boiling points, rendering a non-polar column ineffective. To separate them, you need a stationary phase that can differentiate based on subtle differences in polarity or molecular shape.
-
Solution Pathway:
-
Increase Phase Polarity: Switch to a mid-polarity column, such as a 50% Phenyl / 50% Dimethylpolysiloxane phase (e.g., SLB-PAHms, Rxi-PAH).[1] This phase provides enhanced π-π interactions, which can effectively differentiate between planar aromatic isomers.[1]
-
Utilize Shape-Selective Phases: For extremely challenging separations, consider specialized PAH columns. Some phases, like certain ionic liquid columns (e.g., SLB®-ILPAH) or liquid crystal columns, offer unique shape selectivity that can resolve isomers that co-elute on standard phenyl phases.[1][16] Agilent's DB-EUPAH and Select PAH columns are also designed for this purpose, capable of separating critical isomers like benzo[b]fluoranthene, benzo[k]fluoranthene, and benzo[j]fluoranthene.[18]
-
Data Presentation: Column Selectivity Comparison
| Column Type | Primary Separation Mechanism | Ideal For | Common Co-elution Issues |
| 5% Phenyl (e.g., DB-5ms) | Boiling Point | General screening, samples with diverse boiling points. | Isomeric compounds (e.g., methylnaphthalenes, chrysene/triphenylene).[1] |
| 50% Phenyl (e.g., SLB-PAHms) | Boiling Point & Dipole/π-π Interactions | Resolving isomeric PAHs.[1] | Can still struggle with highly similar isomers. |
| Specialized PAH (e.g., Select PAH) | Shape Selectivity & π-π Interactions | Baseline resolution of regulated, critical PAH pairs.[18] | May have a different elution order that requires method re-validation. |
Visualization: Logic for Column Selection
Caption: Decision tree for troubleshooting co-elution.
Q6: I've improved selectivity with a new column, but resolution is still not perfect. What's my next step?
If selectivity (α) is addressed, you must now focus on improving column efficiency (N) . Higher efficiency results in narrower (skinnier) peaks, which require less space between them to be fully resolved.[6]
-
Causality: Peak width is governed by diffusion processes within the column. By optimizing parameters that control these processes, we can minimize peak broadening and thus improve resolution. The relationship is described by the Golay equation.[19]
-
Solution Pathway:
-
Optimize Carrier Gas Flow Rate: Every column has an optimal linear velocity (flow rate) at which it produces the narrowest peaks (highest efficiency). Operating too far below or above this optimum will degrade resolution.[20][21]
-
Switch to Hydrogen Carrier Gas: If you are using Helium, switching to Hydrogen can significantly improve efficiency and shorten run times. The Golay plot for Hydrogen is flatter, meaning it maintains high efficiency over a wider range of flow rates.[19][20]
-
Use a Longer or Narrower Column:
-
Longer Column: Doubling the column length increases efficiency (N) and improves resolution by about 40% (Resolution is proportional to √L).[2][6] The trade-off is a longer analysis time.
-
Narrower Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) significantly increases efficiency, leading to better resolution and faster analysis.[19][21] Note that narrower columns have lower sample capacity, potentially requiring higher split ratios.[21][22]
-
-
Visualization: The Resolution Equation & Your Levers
Caption: Key GC parameters and their primary impact on resolution factors.
Experimental Protocols & Workflows
Follow these self-validating protocols to systematically optimize your separation.
Protocol 1: Optimizing Carrier Gas Flow Rate for Maximum Efficiency
This protocol helps you find the "sweet spot" for your carrier gas flow rate to achieve the narrowest peaks.
Objective: To determine the optimal linear velocity for a specific column and analyte.
Methodology:
-
Setup: Install your chosen column and prepare a standard containing a mid-eluting naphthalene derivative.
-
Isothermal Conditions: Set the oven to an isothermal temperature that results in a retention time (k') of approximately 5-10 minutes for your target analyte. This eliminates the effects of temperature ramping.[23]
-
Initial Low Flow: Set the carrier gas flow rate to a low value (e.g., 20 cm/s for Helium).
-
Inject and Record: Inject the standard and record the retention time and peak width. Calculate the column efficiency (N) using your chromatography data system (CDS).
-
Increase Flow Rate: Increase the flow rate in increments of 5 cm/s (e.g., 25, 30, 35, 40, 45, 50 cm/s).[24]
-
Repeat Injection: Repeat step 4 at each new flow rate.
-
Plot and Determine Optimum: Create a plot of efficiency (N) versus linear velocity (cm/s). The peak of this curve (a "Van Deemter" or "Golay" plot) represents the optimal flow rate where efficiency is highest.[19] Set your method to this optimal flow rate.
Protocol 2: Developing an Optimized Temperature Gradient Program
This protocol is for resolving a complex mixture with a wide range of boiling points.
Objective: To achieve good resolution across the entire chromatogram in the shortest reasonable time.
Methodology:
-
Scouting Run: Perform a fast "scouting" run to identify the elution temperatures of your first and last analytes.
-
Initial Temp: 40-50°C
-
Ramp: Fast ramp, e.g., 25-30°C/min.
-
Final Temp: Maximum operating temperature of the column.
-
-
Set Initial Temperature: Set the initial oven temperature to about 40°C below the elution temperature of your first peak of interest from the scouting run.[15] This ensures good focusing of early eluting peaks.
-
Set Final Temperature: Set the final temperature to be at least 20-30°C above the elution temperature of your last peak of interest to ensure it elutes completely.
-
Optimize Ramp Rate: The optimal ramp rate is key for resolution. A good rule of thumb is to set the ramp rate to approximately 10°C per column dead time (t₀) .[15]
-
To find t₀, inject an unretained compound like methane or use the value calculated by your GC.
-
Example: If t₀ = 1.5 min, a good starting ramp rate is 10 / 1.5 ≈ 7°C/min.
-
-
Refine the Program:
-
Poorly Resolved Early Peaks: Lower the initial temperature further.[15]
-
Poorly Resolved Late Peaks: Decrease the ramp rate or add a mid-ramp isothermal hold just before the critical pair elutes to give them more time to separate.[15] A slower ramp rate generally improves resolution but increases analysis time.[23]
-
References
-
Anjaneyulu, Y., et al. (2006). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry, 18(4), 2737-2741. [Link]
-
Lynam, K. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent Technologies, Inc.[Link]
-
Request PDF. (2006). Determination of naphthalene content by gas chromatography. ResearchGate. [Link]
-
Šilhavý, J., et al. (2016). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. Molecules, 21(12), 1649. [Link]
-
Sricharoen, T., et al. (2024). Method Development for Analyzing the Naphthalene Metabolites in Milk Powder with Gas Chromatography-Mass Spectrometry. Thai Journal of Toxicology. [Link]
-
Ma, C., et al. (2012). Analysis of Naphthalene Residues in Textile Samples by GC–FID Using Sol-Gel-Derived SPME Fiber. Journal of Chromatographic Science, 50(8), 682-688. [Link]
-
ResearchGate. (2013). New nano stationary phase GC capillary columns for fast analysis of PAH by GC and GC/MS. [Link]
-
ResearchGate. (2006). Development of a Method for the Determination of Naphthalene and Phenanthrene in Workplace Air Using Diffusive Sampling and Thermal Desorption GC-MS Analysis. [Link]
-
Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Application Note. [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. [Link]
-
Kandaswamy, C., & K, S. (2013). New nano stationary phase GC capillary columns for fast analysis of PAH by GC and GC/MS. Taylor & Francis Online. [Link]
-
Phenomenex. (2024). Split vs. Splitless Injection in Gas Chromatography (GC). [Link]
-
Adewole, A. J., et al. (2023). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. ResearchGate. [Link]
-
Kuipers, J., & Oostdijk, J. (2010). GC/MS analysis of 16 EPA and (15+1) EU PAHs in salmon using a Agilent J&W Select PAH GC column. Agilent Technologies, Inc.[Link]
-
Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. [Link]
-
Phenomenex. (2024). GC Carrier Gases: Choosing the Right Option for Accurate Analysis. [Link]
-
Restek. (2020). Split vs Splitless Injection. Resource Hub. [Link]
-
Phenomenex. (2024). Temperature Programming for Better GC Results. [Link]
-
Restek. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. [Link]
-
Snow, N. H. (2020). Split, Splitless, and Beyond—Getting the Most from Your Inlet. LCGC International. [Link]
-
Chromatography Today. (2014). Optimisation of Column Parameters in GC. [Link]
-
Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
ResearchGate. (2011). Analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples: A critical review of gas chromatographic (GC) methods. [Link]
-
Dickie, A. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science. [Link]
-
Chromacuity. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]
-
Restek. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
Asian Journal of Chemistry. (2010). Determination of Naphthalene Content by Gas Chromatography. [Link]
-
Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography? [Link]
-
Chemistry For Everyone. (2024). How Can You Improve Resolution In Gas Chromatography? YouTube. [Link]
-
Chemistry For Everyone. (2023). How To Improve Gas Chromatography Resolution? YouTube. [Link]
-
ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography? [Link]
-
GL Sciences. (2023). GC Troubleshooting Guide. [Link]
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- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 9. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 10. Split vs Splitless Injection [discover.restek.com]
- 11. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
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- 13. researchgate.net [researchgate.net]
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- 20. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. gcms.cz [gcms.cz]
- 23. gcms.cz [gcms.cz]
- 24. scribd.com [scribd.com]
Technical Support Center: Synthesis of High-Purity 1,4-Dimethyl-5-propylnaphthalene for Reference Standards
Welcome to the technical support center for the synthesis of high-purity 1,4-Dimethyl-5-propylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who require this compound as a reference standard. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven advice to ensure the successful synthesis and purification of your target compound to the high degree of purity required for analytical applications.
I. Proposed Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity. A robust and reliable method to avoid carbocation rearrangements associated with direct Friedel-Crafts alkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
The proposed three-step synthesis is as follows:
-
Synthesis of 1,4-Dimethylnaphthalene: This can be achieved through various methods, including the Haworth synthesis starting from benzene and succinic anhydride, followed by reduction and aromatization.[1][2] For the purpose of this guide, we will assume the availability of high-purity 1,4-dimethylnaphthalene as the starting material.
-
Friedel-Crafts Acylation: 1,4-Dimethylnaphthalene is acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one.
-
Reduction of the Ketone: The resulting ketone is then reduced to the corresponding alkane, this compound, using either a Clemmensen or Wolff-Kishner reduction.
II. Experimental Protocols
Step 1: Friedel-Crafts Acylation of 1,4-Dimethylnaphthalene
This procedure details the synthesis of 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one.
Materials:
-
1,4-Dimethylnaphthalene (high purity)
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) to the stirred suspension.
-
In a separate flask, dissolve 1,4-dimethylnaphthalene (1.0 eq) in anhydrous dichloromethane.
-
Add the 1,4-dimethylnaphthalene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Clemmensen Reduction of 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one
This procedure is suitable for substrates that are stable in strongly acidic conditions.[3][4][5][6]
Materials:
-
1-(1,4-dimethylnaphthalen-5-yl)propan-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask, place the freshly prepared zinc amalgam, concentrated hydrochloric acid, toluene, and 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane.
Step 3: Final Purification for Reference Standard Quality
To achieve the high purity required for a reference standard (>99.5%), further purification may be necessary.[7]
Procedure:
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., methanol, ethanol, or hexane) is an effective purification method.
-
Preparative High-Performance Liquid Chromatography (HPLC): For liquid products or to remove trace impurities, preparative HPLC is the method of choice. Use a suitable stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water).
-
Characterization: The final product must be thoroughly characterized to confirm its identity and purity.[8][9] Recommended analytical techniques include:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
-
Mass Spectrometry (MS) for molecular weight verification.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector for purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for purity and volatile impurity analysis.
-
Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis.
-
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Friedel-Crafts Acylation: Low or no product formation | 1. Inactive aluminum chloride (hydrolyzed by moisture).2. Impure starting materials (1,4-dimethylnaphthalene or propionyl chloride).3. Insufficient reaction time or temperature. | 1. Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is flame-dried.2. Use high-purity, anhydrous starting materials. Purify if necessary.3. Monitor the reaction by TLC and extend the reaction time if needed. Ensure the temperature is maintained as per the protocol. |
| Friedel-Crafts Acylation: Formation of multiple products (isomers) | 1. The directing effects of the methyl groups on the naphthalene ring can lead to acylation at different positions.[10]2. Reaction temperature is too high. | 1. While the 5-position is sterically hindered, some acylation at other positions (e.g., 2- or 6-position) might occur. Careful column chromatography is crucial for isomer separation.2. Maintain a low reaction temperature (0 °C) during the addition of reagents to improve regioselectivity. |
| Friedel-Crafts Acylation: Dark, tarry reaction mixture | 1. Reaction temperature is too high, leading to polymerization and side reactions.2. Presence of moisture. | 1. Strictly control the temperature, especially during the exothermic addition of the acylating agent.2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Clemmensen Reduction: Incomplete reduction of the ketone | 1. Inactive zinc amalgam.2. Insufficient reaction time or acid concentration.3. The ketone is not soluble enough in the reaction medium. | 1. Prepare fresh zinc amalgam immediately before use.2. Increase the reflux time and add fresh portions of concentrated HCl during the reaction. Monitor by TLC.3. Ensure vigorous stirring. Toluene is added to help solubilize the organic substrate. |
| Clemmensen Reduction: Formation of byproducts | 1. The strongly acidic conditions can cause side reactions if other acid-sensitive functional groups are present. | 1. If the substrate is acid-sensitive, consider using the Wolff-Kishner reduction, which is performed under basic conditions.[11][12][13][14][15] |
| Final Product: Purity below 99.5% after initial purification | 1. Co-elution of closely related impurities during column chromatography.2. Presence of residual solvents. | 1. Employ preparative HPLC for final purification. This technique offers higher resolution than standard column chromatography.2. After purification, dry the product under high vacuum to remove any remaining solvents. Confirm removal by ¹H NMR or GC-MS. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation followed by reduction preferred over direct Friedel-Crafts alkylation with propyl chloride?
A1: Direct Friedel-Crafts alkylation with a primary alkyl halide like propyl chloride is prone to carbocation rearrangement. The initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of an isopropyl substituent instead of the desired n-propyl group.[16] The acylation-reduction sequence avoids this issue as the acylium ion formed during acylation does not rearrange.
Q2: What are the main differences between the Clemmensen and Wolff-Kishner reductions, and how do I choose between them?
A2: The primary difference lies in the reaction conditions. The Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid, making it a strongly acidic method.[3][4][5][6] The Wolff-Kishner reduction utilizes hydrazine and a strong base (like potassium hydroxide) in a high-boiling solvent, thus operating under strongly basic conditions.[11][12][13][14][15] The choice depends on the stability of your substrate. If your molecule contains acid-sensitive functional groups, the Wolff-Kishner reduction is the preferred method. Conversely, for base-sensitive compounds, the Clemmensen reduction is more suitable.
Q3: What are the critical parameters for achieving high purity in the final product?
A3: Several factors are crucial:
-
Purity of Starting Materials: Begin with the highest purity starting materials available.
-
Anhydrous Conditions: For the Friedel-Crafts acylation, strictly anhydrous conditions are essential to prevent deactivation of the Lewis acid catalyst.
-
Temperature Control: Maintaining the recommended reaction temperatures is critical to minimize side reactions and improve selectivity.
-
Effective Purification: A multi-step purification strategy, often involving column chromatography followed by recrystallization or preparative HPLC, is necessary to remove isomers and trace impurities.[7]
-
Thorough Characterization: Comprehensive analytical testing is required to confirm the identity and purity of the final product, which is essential for its use as a reference standard.[8][9]
Q4: How can I confirm the regiochemistry of the acylation product?
A4: The regiochemistry can be unequivocally determined using 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments reveal through-bond and through-space correlations between protons and carbons, allowing for the unambiguous assignment of the acyl group's position on the naphthalene ring.
Q5: What safety precautions should be taken during this synthesis?
A5:
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Propionyl chloride is also corrosive and a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic and may release HCl gas, requiring proper ventilation.
-
Clemmensen Reduction: Concentrated hydrochloric acid is highly corrosive. The preparation of zinc amalgam involves mercuric chloride, which is highly toxic. Handle with extreme care and dispose of mercury waste according to institutional guidelines.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE. Be aware of the flammability of the organic solvents used.
V. Synthetic Workflow Diagram
Caption: Synthetic workflow for high-purity this compound.
VI. References
-
Clemmensen reduction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Clemmensen Reduction. (2023, January 22). Chemistry LibreTexts. [Link]
-
Clemmensen reduction. (n.d.). Unacademy. Retrieved January 20, 2026, from [Link]
-
Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. (n.d.). Vedantu. Retrieved January 20, 2026, from [Link]
-
Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]
-
How can we convert benzene to methylnaphthalene and 1, 4-dimethylnaphthalene using Fries' rule? (2019, March 8). Quora. [Link]
-
Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Wolff Kishner reduction mechanism. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]
-
1,4-dimethylnaphthalene. (n.d.). AERU. Retrieved January 20, 2026, from [Link]
-
Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved January 20, 2026, from [Link]
-
Redox Reactions: Wolff - Kishner Type. (2016, October 12). Yale Chemistry. [Link]
-
Choosing Reference Standards for API or Impurity. (n.d.). ResolveMass Laboratories Inc.. Retrieved January 20, 2026, from [Link]
-
Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene. (n.d.). Journal of the Chemical Society C. Royal Society of Chemistry. [Link]
-
How can naphthalene be prepared from benzene? (2018, December 14). Quora. [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts. [Link]
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Validation & Comparative
Comparative Analysis of 1,4-Dimethyl-5-propylnaphthalene and Retene as Biomarkers: A Guide for Researchers
In the field of organic geochemistry and environmental forensics, molecular biomarkers serve as chemical fossils, providing invaluable insights into the origin, history, and transformation of organic matter. Among the vast array of biomarkers, polycyclic aromatic hydrocarbons (PAHs) are particularly significant. This guide offers a detailed comparative analysis of two such compounds: 1,4-Dimethyl-5-propylnaphthalene, a representative of petrogenic and anthropogenic inputs, and Retene (1-methyl-7-isopropylphenanthrene), a well-established biomarker for terrestrial plant matter.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct origins, geochemical significance, and analytical considerations for these two molecules. By understanding their contrasting stories, researchers can more effectively utilize them to deconvolve complex environmental and geological records.
Introducing the Contenders: Two Aromatic Molecules with Different Pasts
Retene , a tricyclic aromatic hydrocarbon, is a well-documented biomarker primarily derived from the diagenesis of abietane-type diterpenoids.[1][2] These precursors are abundant in the resin of coniferous plants, making retene a specific indicator of terrigenous organic matter input into sedimentary environments.[1] Its presence in sediments, coals, and even atmospheric aerosols can thus trace back to ancient forests or modern biomass combustion events, such as forest fires.[1]
On the other hand, This compound belongs to the broad class of alkylated naphthalenes. Unlike retene, highly alkylated naphthalenes are not typically associated with specific biogenic precursors. Instead, they are characteristic components of petroleum and its refined products.[3][4] Their presence in environmental samples is often a hallmark of contamination from crude oil, lubricants, or other fossil fuel-related sources.[3][5] These compounds are synthesized during industrial processes like the Friedel-Crafts alkylation of naphthalene.[6][7]
Comparative Framework: Origin, Significance, and Application
The utility of a biomarker is fundamentally tied to its source specificity and its environmental behavior. Here, we dissect the key differences between this compound and retene.
Source and Formation Pathways
The origins of these two molecules are fundamentally different, which is the primary reason for their distinct applications as biomarkers.
-
Retene: A Tale of Trees and Time
Retene's story begins in the resin of conifer trees, which produce abietane-type diterpenoids like abietic acid.[1] Following the death of the plant, this organic matter is incorporated into sediments. Through the geological processes of diagenesis and catagenesis (the effects of temperature and pressure over millions of years), the original diterpenoid structure undergoes a series of chemical transformations, including defunctionalization and aromatization, ultimately leading to the stable aromatic hydrocarbon, retene.[1][2] This clear biogenic pathway makes retene a powerful tool for paleobotanical studies.[1]
Caption: Diagenetic pathway of retene from abietic acid.
-
This compound: A Product of Industry and Geology
Complex alkylated naphthalenes, such as this compound, are primarily associated with petrogenic sources.[3] They are formed during the thermal maturation of organic matter over geological timescales that leads to the formation of crude oil. Additionally, they are synthesized for industrial applications, such as lubricants and synthetic base oils, through processes like the alkylation of naphthalene with olefins.[6][7][8] Therefore, their presence in the environment is a strong indicator of anthropogenic contamination from fossil fuels or industrial products.[3] The distribution pattern of various alkylated PAHs can be used to distinguish between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources.[9] Petrogenic sources typically show a "hump" in the distribution of alkylated homologues, where the alkylated forms are more abundant than the parent PAH.[9]
Caption: Industrial and petrogenic origins of alkylated naphthalenes.
Biomarker Significance and Interpretation
The contrasting origins of these compounds lead to different interpretations when they are detected in environmental or geological samples.
-
Retene: Its presence is a reliable indicator of input from higher plants, particularly conifers.[1] In paleoenvironmental reconstructions, an abundance of retene can signify a forested terrestrial environment near the site of deposition.[1] In modern environmental samples, retene is a key marker for biomass burning, especially the combustion of softwoods.[1]
-
This compound: As a member of the alkylated naphthalene family, its detection points towards a petrogenic or anthropogenic source. In environmental forensics, the relative abundance of different alkylated naphthalenes can help to fingerprint the source of an oil spill or other petroleum contamination.[5][10] The pattern of alkylation provides clues about the type of petroleum product and its degree of weathering.[11]
| Feature | Retene | This compound |
| Primary Origin | Biogenic (Diagenesis of diterpenoids) | Petrogenic/Anthropogenic |
| Source Specificity | High (Coniferous plants) | Moderate to High (Petroleum, industrial products) |
| Typical Application | Paleoenvironmental reconstruction, biomass burning tracer | Environmental forensics, oil spill fingerprinting |
| Indicates | Terrestrial organic matter input | Contamination from fossil fuels/industrial chemicals |
Experimental Protocols: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of both retene and this compound in environmental samples is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of these compounds in complex matrices.
Sample Preparation and Extraction
-
Sample Collection: Collect sediment, soil, or water samples in pre-cleaned glass containers.
-
Drying and Homogenization: Solid samples are typically freeze-dried or air-dried and then ground to a fine, homogenous powder.
-
Solvent Extraction: The organic compounds are extracted from the sample matrix using a suitable solvent system, commonly a mixture of dichloromethane and methanol. Accelerated Solvent Extraction (ASE) is an efficient method for this purpose.[12]
-
Fractionation: The raw extract is often fractionated to separate different compound classes. This is typically done using column chromatography with silica gel or alumina. The aromatic fraction containing the PAHs is collected.
-
Concentration: The solvent from the aromatic fraction is evaporated under a gentle stream of nitrogen to a small volume, ready for GC-MS analysis.
GC-MS Analysis
A standard protocol for the analysis of PAHs, including retene and alkylated naphthalenes, would involve the following:
-
Instrument: A gas chromatograph equipped with a mass selective detector (GC-MS).
-
Injection: A small volume of the concentrated extract (e.g., 1 µL) is injected in splitless mode to maximize sensitivity.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300-320°C) to elute the PAHs. A representative program could be: 80°C for 2 min, then ramp at 6°C/min to 310°C, and hold for 15 min.[12]
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and quantification of target analytes.[12]
Identification and Quantification
-
Identification: Compounds are identified based on their retention time and by comparing their mass spectra to those of authentic standards and library databases (e.g., NIST). The molecular ion (M+) for retene is m/z 234, and for this compound, it is m/z 198. The fragmentation patterns are also characteristic. For alkylated naphthalenes, a common fragment corresponds to the loss of a methyl group (-15 amu).[15][16]
-
Quantification: The concentration of each compound is determined by integrating the area of a characteristic ion peak and comparing it to a calibration curve generated from standards. Internal standards are added to the samples before extraction to correct for variations in recovery and instrument response.
Caption: General workflow for biomarker analysis by GC-MS.
Conclusion
This compound and retene are both valuable biomarkers, but they tell vastly different stories about the origins of organic matter. Retene serves as a specific and reliable indicator of terrestrial input from coniferous vegetation and biomass combustion. Its well-understood diagenetic pathway from diterpenoids provides a direct link to the biosphere. In contrast, this compound is a representative of the complex mixture of alkylated PAHs found in petroleum and its products. Its presence is a powerful tool in environmental forensics for identifying and tracing fossil fuel contamination.
For researchers in geochemistry, environmental science, and related fields, understanding the distinct provenance and significance of these and similar biomarkers is crucial for the accurate interpretation of molecular data. The choice of which biomarker to target depends on the specific questions being asked, whether they relate to paleoenvironmental reconstruction, pollution source tracking, or the assessment of ecosystem health.
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Applied Petroleum Technology. (n.d.). Module 5: Applications of Biomarkers. Retrieved from [Link]
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Validation of 1,4-Dimethyl-5-propylnaphthalene as a thermal maturity parameter
A Comprehensive Guide to the Validation of Alkylnaphthalenes as Thermal Maturity Parameters: A Comparative Analysis
Foreword for the Modern Geochemist
In the ever-evolving landscape of petroleum geochemistry and source rock analysis, the quest for reliable thermal maturity indicators is paramount. These molecular fossils, or biomarkers, provide a window into the thermal history of sedimentary organic matter, a critical factor in assessing hydrocarbon generation potential. While vitrinite reflectance (Ro) has long been the gold standard, its application can be limited by the presence and type of organic matter. This has led to the development of a suite of organic geochemical parameters based on the predictable, temperature-dependent isomerization and rearrangement of biomarker compounds.
This guide provides an in-depth technical comparison of various thermal maturity parameters, with a special focus on the validation and application of alkylnaphthalenes. We will delve into the mechanistic basis for their use, present supporting experimental data, and objectively compare their performance against other established proxies. For researchers, scientists, and drug development professionals venturing into fields that utilize geochemical analysis, this guide aims to be a definitive resource for understanding and applying these powerful analytical tools.
The Theoretical Bedrock: Why Molecular Structure Dictates Thermal Maturity Assessment
The fundamental principle underpinning the use of molecular thermal maturity parameters lies in chemical kinetics. As sedimentary basins subside and temperatures increase, organic molecules undergo a series of predictable reactions, including isomerization, aromatization, and cracking. The extent of these reactions is a function of both time and temperature. By measuring the relative abundance of the reactant and product isomers of a specific compound, we can infer the maximum temperature a source rock has experienced.
A key concept is the shift from a less thermodynamically stable isomer to a more stable one with increasing thermal stress. This process is irreversible and, within a certain temperature range, correlates well with other maturity indicators like vitrinite reflectance.
The Rise of Alkylnaphthalenes: A Powerful Tool in the Geochemist's Arsenal
Among the various classes of aromatic hydrocarbons used for maturity assessment, alkylnaphthalenes, particularly dimethylnaphthalenes (DMNs) and trimethylnaphthalenes (TMNs), have gained significant traction. Their utility stems from several key advantages:
-
Ubiquity: Naphthalenes are common constituents of crude oils and source rock extracts.[1]
-
Thermal Stability: They are relatively resistant to biodegradation and persist into the high maturity window.[2]
-
Predictable Isomerization: With increasing thermal maturity, the distribution of DMN isomers shifts towards the more thermodynamically stable β-substituted isomers (e.g., 2,6-DMN and 2,7-DMN) at the expense of the less stable α-substituted isomers (e.g., 1,5-DMN and 1,8-DMN).
Key Dimethylnaphthalene (DMN) Ratios
Several ratios based on the relative abundance of different DMN isomers have been proposed and validated. One of the most common is the Dimethylnaphthalene Ratio (DNR).
Dimethylnaphthalene Ratio (DNR):
DNR = (2,6-DMN + 2,7-DMN) / 1,5-DMN[3]
The rationale behind this ratio is the conversion of the less stable 1,5-DMN to the more stable 2,6-DMN and 2,7-DMN with increasing temperature. A higher DNR value generally indicates a higher level of thermal maturity.
Investigating 1,4-Dimethyl-5-propylnaphthalene: A Potential New Frontier?
While established DMN ratios focus on the rearrangement of methyl groups, the behavior of longer alkyl chains, such as a propyl group, introduces additional complexity. The compound this compound is not a commonly cited thermal maturity parameter in existing literature. However, based on fundamental geochemical principles, we can hypothesize its potential utility.
With increasing thermal stress, dealkylation (the cracking of alkyl chains) becomes a significant process.[4] It is plausible that the propyl group on this compound would be susceptible to cracking, leading to the formation of 1,4-dimethylnaphthalene. A ratio of the parent compound to its dealkylated product could potentially serve as a maturity indicator, particularly at higher maturity levels where dealkylation is more prevalent.
Further research, including controlled pyrolysis experiments and calibration against vitrinite reflectance, would be necessary to validate this compound as a reliable thermal maturity parameter.
A Comparative Analysis: Alkylnaphthalenes vs. Other Thermal Maturity Proxies
To fully appreciate the utility of alkylnaphthalene-based parameters, it is essential to compare them with other established methods. Each parameter has its own strengths, limitations, and optimal range of application.
| Parameter | Principle | Advantages | Limitations |
| Vitrinite Reflectance (Ro) | Measurement of the percentage of incident light reflected from the surface of vitrinite macerals. | Well-established industry standard; direct measurement of thermal maturity. | Requires the presence of vitrinite; can be suppressed in some depositional environments; subjective identification of macerals.[5][6] |
| Methylphenanthrene Index (MPI-1) | Based on the relative abundance of thermally stable (2-MP and 3-MP) and unstable (1-MP and 9-MP) methylphenanthrene isomers. | Applicable over a wide maturity range; less affected by the type of organic matter than Ro. | Can be influenced by the source of organic matter; some studies show poor correlation with Ro at high maturity.[7] |
| Methyldibenzothiophene Ratio (MDR) | Based on the ratio of 4-MDBT to 1-MDBT. | Useful for sulfur-rich source rocks; correlates well with other maturity parameters. | Only applicable to samples containing organosulfur compounds.[3][7] |
| Dimethylnaphthalene Ratio (DNR) | Based on the isomerization of DMNs towards more stable forms. | Abundant in most oils and extracts; good correlation with Ro in the oil window. | Can be influenced by the source of organic matter; may reach equilibrium at high maturity.[3][8] |
| Pyrolysis Tmax | The temperature at which the maximum rate of hydrocarbon generation occurs during programmed pyrolysis. | Rapid and inexpensive measurement; provides information on both maturity and kerogen type. | Can be affected by mineral matrix effects and the presence of bitumen.[9][10] |
Experimental Protocols: A Guide to Measurement and Validation
The accurate measurement of alkylnaphthalene ratios requires meticulous analytical procedures. The following is a generalized workflow for the analysis of DMNs in crude oil or source rock extracts.
Sample Preparation and Fractionation
-
Extraction: Source rock samples are crushed and extracted with an organic solvent (e.g., dichloromethane/methanol mixture) using a Soxhlet apparatus or an accelerated solvent extractor.
-
Asphaltene Precipitation: The extract is concentrated and asphaltenes are precipitated by the addition of a non-polar solvent like n-hexane.
-
Column Chromatography: The deasphalted oil is fractionated into saturate, aromatic, and polar fractions using column chromatography with silica gel or alumina.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The aromatic fraction is analyzed by GC-MS to identify and quantify the individual DMN isomers.
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic isomers (e.g., DB-5ms).
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds. The molecular ion for DMNs (m/z 156) is typically monitored.
Workflow Diagram
Caption: Experimental workflow for the analysis of DMNs.
Logical Relationships in Thermal Maturity Assessment
The selection of an appropriate thermal maturity parameter is not a one-size-fits-all decision. It depends on several factors, including the type of organic matter, the expected maturity range, and the presence of interfering compounds. A multi-parameter approach is often the most robust strategy.
Caption: Decision-making process for thermal maturity assessment.
Conclusion: An Integrated Approach for Robust Maturity Assessment
The validation of any thermal maturity parameter is an ongoing process that relies on rigorous experimental data and a deep understanding of the underlying geochemical principles. While this compound is not yet an established maturity indicator, the broader class of alkylnaphthalenes, particularly DMNs, has proven to be a valuable tool for assessing the thermal history of source rocks and oils.
The most reliable maturity assessments are achieved through an integrated approach that combines multiple parameters. By cross-validating results from different proxies, geochemists can overcome the limitations of any single method and develop a more comprehensive and accurate understanding of a petroleum system's thermal evolution. As analytical techniques continue to improve, we can expect the discovery and validation of new and even more precise molecular thermometers, further refining our ability to unlock the secrets held within sedimentary rocks.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Alkylnaphthalene Quantification
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Robust Alkylnaphthalene Quantification
Alkylnaphthalenes, a class of polycyclic aromatic hydrocarbons (PAHs), are compounds of significant interest across various scientific disciplines, from environmental monitoring to pharmaceutical sciences. Their presence, even at trace levels, can have implications for product safety and efficacy. Consequently, the accurate and precise quantification of these compounds is paramount. This guide provides an in-depth comparison of common analytical methodologies and a detailed framework for their cross-validation, ensuring the integrity and reliability of your analytical data.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This principle is the bedrock of reliable analytical science. When multiple analytical methods are employed, or when a method is transferred between laboratories, cross-validation becomes a critical exercise to ensure consistency and comparability of results.[2]
Comparing the Workhorses: GC-MS vs. HPLC for Alkylnaphthalene Analysis
The two most prevalent techniques for the quantification of alkylnaphthalenes are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the specific analytical challenge, including the complexity of the sample matrix, the required sensitivity, and the isomeric specificity needed.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[3] For alkylnaphthalenes, which are relatively volatile, GC-MS offers excellent resolution and sensitivity.[3]
-
Principle of Operation: In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.
-
Strengths for Alkylnaphthalene Analysis:
-
High Resolution: Capillary GC columns provide excellent separation of complex mixtures of alkylnaphthalene isomers.[4]
-
High Sensitivity: Modern MS detectors can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[3][5]
-
Specificity: The mass spectrum provides a high degree of confidence in the identification of the target analytes.[4]
-
-
Considerations:
-
Derivatization: Some less volatile or more polar alkylnaphthalenes may require derivatization to improve their chromatographic behavior.[6]
-
Matrix Effects: Complex sample matrices can sometimes interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement.
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes
HPLC is a separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[7][8] Separation is based on the differential interactions of the analytes with the stationary and mobile phases.[7][8]
-
Principle of Operation: The sample is dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump forces the mobile phase through the column. As the sample components travel through the column, they are separated based on their affinity for the stationary phase. Common detection methods for alkylnaphthalenes include UV-Visible and fluorescence detectors.[9]
-
Strengths for Alkylnaphthalene Analysis:
-
Versatility: HPLC can be used to analyze a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[10]
-
Robustness: HPLC methods are often considered more robust and less susceptible to certain types of matrix effects compared to GC-MS.
-
-
Considerations:
-
Resolution: While HPLC can separate many alkylnaphthalene isomers, the resolution may not be as high as that achieved with capillary GC.[11]
-
Sensitivity: While fluorescence detection can be very sensitive for certain PAHs, it may not be universally applicable to all alkylnaphthalenes, and overall sensitivity might be lower than GC-MS for some applications.[9]
-
The Imperative of Cross-Validation: Ensuring Method Comparability
Cross-validation is the process of comparing the results from two or more analytical methods to ensure that they provide equivalent results within predefined acceptance criteria.[2] This is a critical step in a number of scenarios:
-
Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory.[12]
-
Use of Multiple Methods: When different analytical methods are used to test the same sample within a study or across different studies.[2]
-
Inter-laboratory Studies: To establish the reproducibility of a method across different laboratories.[13][14][15]
The fundamental goal of cross-validation is to demonstrate the interchangeability of the analytical methods.
A Framework for Cross-Validation: A Step-by-Step Guide
The cross-validation process should be guided by a well-defined protocol that outlines the experiments to be performed and the acceptance criteria. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, which can be adapted for cross-validation.[16][17]
Key Validation Parameters for Comparison
The following parameters should be evaluated and compared during the cross-validation study:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[18] For both GC-MS and HPLC, this involves demonstrating that there are no interfering peaks at the retention time of the alkylnaphthalenes of interest.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.[17] This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[17][18] Accuracy is typically assessed by spiking a blank matrix with a known amount of the analyte and measuring the recovery.[19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17] Precision is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trials).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]
Experimental Design for Cross-Validation
A typical cross-validation study will involve the analysis of the same set of samples by both the primary (established) method and the comparative (new or transferred) method.
Workflow for Cross-Validation of Alkylnaphthalene Quantification Methods
Caption: A streamlined workflow for the cross-validation of analytical methods.
Statistical Comparison of Data
The data obtained from the analysis of the same samples by the two methods should be compared statistically to determine if there is a significant difference between the results. Common statistical tools include:
-
Student's t-test: To compare the means of the two sets of data.
-
F-test: To compare the variances of the two sets of data.
-
Bland-Altman plot: A graphical method to visualize the agreement between two quantitative measurements.
The acceptance criteria for the statistical comparison should be defined in the cross-validation protocol.
Data Presentation: A Comparative Summary
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Acceptance Criteria for Cross-Validation |
| Specificity | High, based on retention time and mass spectrum | Moderate to High, based on retention time and detector response (UV/Fluorescence) | No significant interfering peaks at the retention time of the analytes. |
| Linearity (r²) | Typically > 0.995 | Typically > 0.995 | Difference in slopes and intercepts of the calibration curves should be within a predefined limit (e.g., ±5%). |
| Accuracy (% Recovery) | Typically 80-120% | Typically 80-120% | The mean recovery of the comparative method should be within a predefined range of the primary method (e.g., ±10%). |
| Precision (RSD) | Repeatability: < 15% Intermediate Precision: < 20% | Repeatability: < 15% Intermediate Precision: < 20% | The RSD for the comparative method should not be significantly different from the primary method. |
| LOD/LOQ | Lower, often in the ng/L to µg/L range | Higher, often in the µg/L to mg/L range | The LOQ of the comparative method must be sufficient for the intended purpose of the analysis. |
Experimental Protocols
Protocol 1: GC-MS Quantification of Alkylnaphthalenes
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Concentrate the extract to a final volume of 1 mL.
-
Add an internal standard (e.g., a deuterated alkylnaphthalene) to the extract.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target alkylnaphthalenes.
-
-
Calibration:
-
Prepare a series of calibration standards containing the target alkylnaphthalenes and the internal standard at concentrations spanning the expected range of the samples.
-
Analyze the calibration standards and generate a calibration curve for each analyte.
-
Protocol 2: HPLC Quantification of Alkylnaphthalenes
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) of the sample using a C18 cartridge to remove interfering matrix components.[9]
-
Elute the alkylnaphthalenes from the SPE cartridge with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the target alkylnaphthalenes.
-
-
Calibration:
-
Prepare a series of calibration standards containing the target alkylnaphthalenes in the mobile phase.
-
Analyze the calibration standards and generate a calibration curve for each analyte.
-
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods is not merely a regulatory requirement but a fundamental scientific practice that underpins the reliability and comparability of analytical data. By carefully selecting the appropriate analytical technique and rigorously performing cross-validation, researchers, scientists, and drug development professionals can ensure the integrity of their results and make informed decisions based on sound scientific evidence. This guide provides a framework for this critical process, emphasizing the importance of a thorough understanding of the analytical methods and a well-designed validation study.
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- Scribd. ICH Q2(R1) Analytical Method Validation.
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A Comparative Guide to the Toxicity of Alkylnaphthalene Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the toxicological profiles of various alkylnaphthalene isomers. By synthesizing experimental data and elucidating the underlying mechanisms, this document serves as a critical resource for researchers, scientists, and professionals in drug development who encounter these compounds in their work. We will explore how the seemingly minor structural differences between isomers can lead to significant variations in their toxicity, providing insights grounded in scientific evidence.
Introduction: The Significance of Alkylnaphthalenes
Naphthalene, a bicyclic aromatic hydrocarbon, and its alkylated derivatives are prevalent in the environment, originating from sources such as crude oil, coal tar, and the combustion of organic materials.[1] Their widespread presence and use in various industrial processes, including the manufacturing of dyes, resins, and solvents, necessitate a thorough understanding of their toxicological properties.[1][2] While the toxicity of naphthalene itself is well-documented, the influence of alkyl substitution on the naphthalene ring system is a subject of ongoing research and critical importance for risk assessment.[3] This guide focuses on comparing the toxicity of different alkylnaphthalene isomers, with a particular emphasis on how the position and size of the alkyl group affect their biological activity.
The Central Role of Metabolism in Alkylnaphthalene Toxicity
The toxicity of naphthalene and its alkylated derivatives is intrinsically linked to their metabolic activation, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] Understanding this process is fundamental to comprehending the differential toxicity among isomers.
Metabolic Activation Pathway
The primary route of metabolic activation involves the oxidation of the aromatic ring to form reactive epoxide intermediates. These epoxides can then undergo several transformations:
-
Detoxification: Enzymatic hydration by epoxide hydrolase to form dihydrodiols, which can be further conjugated and excreted.
-
Rearrangement: Spontaneous rearrangement to form naphthols (e.g., 1-naphthol and 2-naphthol).
-
Conjugation: Direct conjugation with glutathione (GSH), a key step in detoxification.
-
Formation of Reactive Quinones: Further oxidation of naphthols can lead to the formation of highly reactive naphthoquinones, which are implicated in cellular damage and genotoxicity.[5]
The balance between these activation and detoxification pathways is a critical determinant of the ultimate toxic outcome.
Caption: Metabolic activation of alkylnaphthalenes.
Comparative Toxicity of Methylnaphthalene Isomers
The position of a single methyl group on the naphthalene ring significantly influences toxicity. The two primary isomers, 1-methylnaphthalene and 2-methylnaphthalene, exhibit distinct toxicological profiles.
Pulmonary Toxicity
Animal studies have demonstrated that both 1- and 2-methylnaphthalene can induce lung injury, but 2-methylnaphthalene is generally considered more potent.[6] The severity of the lung lesions associated with 2-methylnaphthalene treatment has been reported to be intermediate between the highly toxic 1-nitronaphthalene and the less toxic 1-methylnaphthalene.[6] At high doses, 2-methylnaphthalene can cause flattening and vacuolization of ciliated cells and exfoliation of Clara cells in the bronchiolar epithelium.[6]
Carcinogenicity and Genotoxicity
While naphthalene is considered a possible human carcinogen, studies on methylnaphthalenes have shown mixed results.[7][8] Some research suggests that 1- and 2-methylnaphthalene do not possess the same carcinogenic properties as the parent compound.[9] The genotoxicity of these compounds is also a subject of investigation, with some evidence suggesting that their metabolites, particularly naphthoquinones, can cause DNA damage.[5][10]
Dermal and Ocular Toxicity
Similar to naphthalene, methylnaphthalenes can cause skin irritation.[11] Dermal exposure to a mixture of 1- and 2-methylnaphthalene in mice has been shown to induce pulmonary alveolar proteinosis.[12] Ocular exposure to naphthalene can lead to irritation and cataract formation, and it is presumed that methylnaphthalenes may have similar effects.[4]
Toxicity of Other Alkylnaphthalene Isomers
Data on the toxicity of other alkylnaphthalene isomers, such as ethylnaphthalenes and dimethylnaphthalenes, is less extensive but provides valuable insights into structure-activity relationships.
Ethylnaphthalene Isomers
2-Ethylnaphthalene is classified as toxic to aquatic life with long-lasting effects.[13] Information on its specific toxicity in mammals is limited, but it is generally advised to handle it with care, avoiding skin and eye contact and inhalation.[13]
Dimethylnaphthalene Isomers
Dimethylnaphthalenes are commonly found in environmental samples and are of toxicological interest.[14] The various isomers of dimethylnaphthalene likely have different toxicities due to the influence of the methyl group positions on metabolic activation. For instance, the presence of two methyl groups can sterically hinder or electronically influence the sites of epoxidation.
Isopropylnaphthalene Derivatives
Interestingly, available information suggests that isopropylnaphthalene derivatives may not be cytotoxic.[6][9] This is in contrast to naphthalene and methylnaphthalenes. The primary metabolic pathway for isopropylnaphthalenes appears to involve side-chain oxidation rather than extensive oxidation of the aromatic nucleus, which may explain their lower cytotoxicity.[6]
Quantitative Comparison of Toxicity Data
The following table summarizes available quantitative toxicity data for naphthalene and some of its alkylated derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and species.
| Compound | Species | Route | Toxicity Endpoint | Value | Reference |
| Naphthalene | Human | Oral | Probable Lethal Dose | 5-15 g | [15] |
| Naphthalene | Rat | Oral | LD50 | 490-1800 mg/kg | [15] |
| 2-Methylnaphthalene | Mouse | Oral | Lowest dose causing detectable airway alterations | 144 mg/kg | [6] |
| 1-Methylnaphthalene | - | - | Generally considered less toxic than 2-methylnaphthalene | - | [6] |
| 2-Ethylnaphthalene | Aquatic Organisms | - | GHS Classification | Toxic to aquatic life with long lasting effects | [13] |
Experimental Protocols for Assessing Alkylnaphthalene Toxicity
The evaluation of alkylnaphthalene toxicity relies on a variety of standardized in vivo and in vitro assays.
In Vivo Acute Toxicity Testing
Objective: To determine the median lethal dose (LD50) or concentration (LC50) of a substance.
Methodology (Oral LD50 in Rodents - Up-and-Down Procedure):
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).
-
Dose Selection: Start with a dose estimated to be just below the LD50.
-
Administration: Administer the test substance by oral gavage.
-
Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Caption: Workflow for in vivo acute oral toxicity testing.
In Vitro Genotoxicity Assay: Ames Test
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use multiple tester strains (e.g., TA98, TA100) that are sensitive to different types of mutagens.
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the tester strain, the test substance at various concentrations, and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.
Conclusion and Future Directions
The toxicity of alkylnaphthalenes is a complex issue where the position and size of the alkyl substituent play a crucial role. Current evidence suggests that 2-methylnaphthalene is more toxic than 1-methylnaphthalene, particularly to the respiratory system.[6] The metabolic activation to reactive epoxides and quinones is a key mechanism driving this toxicity.[3][5] Isopropylnaphthalenes appear to be less toxic due to a different primary metabolic pathway.[6][9]
For drug development professionals, a thorough understanding of these structure-activity relationships is vital, especially when naphthalene-like moieties are present in drug candidates. Further research is needed to fully characterize the toxicological profiles of a wider range of alkylnaphthalene isomers, including various dimethyl- and ethyl-substituted naphthalenes. This will enable more accurate risk assessments and the development of safer chemical products.
References
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GOV.UK. (2024). Naphthalene: toxicological overview. Retrieved from [Link]
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Lin, C. Y., & Buckpitt, A. R. (2013). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Experimental and Toxicologic Pathology, 65(3), 255-263. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methylnaphthalene. In PubChem. Retrieved from [Link]
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Kang, M., et al. (2022). Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water. Journal of Hazardous Materials, 424, 127392. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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Yilmaz, S., et al. (2009). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Toxicology in Vitro, 23(8), 1458-1463. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Naphthalene. In NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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Starek-Swiechowicz, B., et al. (2020). Hexachloronaphthalene Induces Mitochondrial-Dependent Neurotoxicity via a Mechanism of Enhanced Production of Reactive Oxygen Species. Cells, 9(7), 1583. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Ethylnaphthalene. In PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1998). Toxicological Review of Naphthalene (CAS No. 91-20-3). Retrieved from [Link]
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Office of Environmental Health Hazard Assessment. (2004). Long-term Health Effects of Exposure to Naphthalene. Retrieved from [Link]
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Brusick, D. (2008). Genetic toxicity of naphthalene: a review. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S1-S10. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of 1,4-Dimethyl-5-propylnaphthalene Measurements: Ensuring Accuracy and Comparability in Analysis
Introduction: The Imperative for Reliable 1,4-Dimethyl-5-propylnaphthalene Quantification
This compound is a substituted polycyclic aromatic hydrocarbon (PAH) of increasing interest in various research and development sectors. Accurate and precise measurement of this compound is critical for understanding its properties, potential applications, and environmental fate. However, analytical measurements are susceptible to variations arising from differences in methodology, instrumentation, and laboratory practices. To ensure data comparability and reliability across different organizations, a structured inter-laboratory comparison is indispensable.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound measurements. It is designed for researchers, analytical scientists, and quality assurance professionals seeking to validate their analytical methods and assess their laboratory's performance against a peer group. The principles and protocols outlined herein are grounded in established international standards for proficiency testing and method validation, such as those described in ISO/IEC 17043.[1][2]
Part 1: Designing the Inter-Laboratory Comparison Study
A successful inter-laboratory comparison hinges on a well-defined study design. This involves the preparation and distribution of a homogenous test material, clear instructions for the participating laboratories, and a robust statistical model for data evaluation.
Preparation of the Test Material
The cornerstone of any proficiency test is the test material itself. For this study, a solution of this compound in a suitable organic solvent, such as acetonitrile or hexane, will be prepared. The following steps are crucial:
-
Sourcing and Purity Verification: Obtain high-purity this compound standard. The purity should be verified independently, for instance, by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent Selection: Choose a solvent that ensures the long-term stability of the analyte and is compatible with the analytical techniques commonly employed for PAH analysis.
-
Homogeneity and Stability Testing: A bulk solution of this compound will be prepared at a concentration relevant to the expected application range. It is imperative to ensure the homogeneity of this bulk solution before aliquoting. Stability studies should also be conducted to guarantee that the analyte concentration remains constant throughout the duration of the inter-laboratory comparison.
Study Protocol for Participating Laboratories
Each participating laboratory will receive a set of blind samples and a detailed protocol. The protocol should include:
-
Sample Handling and Storage Instructions: Clear guidelines on how to handle and store the samples upon receipt to prevent degradation or contamination.
-
Analytical Requirements: While laboratories are encouraged to use their own validated in-house methods, certain performance characteristics should be defined. These may include requirements for linearity, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]
-
Reporting Guidelines: A standardized format for reporting results, including the mean concentration, standard deviation, number of replicates, and a brief description of the analytical method used.
Part 2: Recommended Analytical Methodologies
While participants may use their own methods, this section details a validated reference method based on gas chromatography-mass spectrometry (GC-MS), a widely accepted technique for the analysis of PAHs.
Sample Preparation
For the provided test material (a solution), minimal sample preparation is required. However, if the analyte were in a complex matrix, a more elaborate sample preparation, such as liquid-liquid extraction or solid-phase extraction, would be necessary. For the solution provided in this study:
-
Bring the sample to room temperature.
-
Vortex the vial for 30 seconds to ensure homogeneity.
-
Prepare a series of dilutions of the sample to fall within the calibrated range of the instrument.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column suitable for PAH analysis (e.g., HP-5ms, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
Instrumental Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) mode |
Calibration:
A multi-point calibration curve should be prepared using certified reference standards of this compound covering the expected concentration range of the samples. A linear regression model should be applied, and the coefficient of determination (R²) should be ≥ 0.995.
Quality Control
To ensure the validity of the results, the following quality control measures are recommended:
-
Method Blank: An aliquot of the solvent should be analyzed to check for contamination.
-
Continuing Calibration Verification (CCV): A mid-range calibration standard should be analyzed periodically to monitor instrument performance.
-
Replicate Analysis: Each sample should be analyzed in at least triplicate to assess the precision of the measurement.
Part 3: Statistical Analysis and Performance Evaluation
The evaluation of laboratory performance in an inter-laboratory comparison is conducted using robust statistical methods. The primary tool for this is the z-score.[6]
Determination of the Assigned Value
The assigned value (the consensus value for the concentration of this compound in the test material) can be determined using several methods. A common approach is the robust mean, which is less influenced by outliers.[7][8]
Calculation of Performance Scores
The performance of each laboratory is assessed using the z-score, calculated as follows:
z = (x - X) / σ
where:
-
x is the result reported by the participating laboratory.
-
X is the assigned value.
-
σ is the standard deviation for proficiency assessment.
The interpretation of z-scores is generally as follows:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance (warning signal)
-
|z| ≥ 3.0: Unsatisfactory performance (action signal)
Visual Representation of Results
A graphical representation of the results, such as a z-score plot, provides a clear and immediate overview of the performance of all participating laboratories.
Experimental Workflow and Data Analysis Visualization
Caption: Workflow for the inter-laboratory comparison of this compound.
Conclusion and Recommendations
Participation in an inter-laboratory comparison for this compound measurement provides an invaluable external quality assessment for laboratories. It offers a snapshot of a laboratory's performance in comparison to its peers and highlights potential areas for improvement. Laboratories with unsatisfactory performance (|z| ≥ 3.0) are strongly encouraged to conduct a thorough root cause analysis and implement corrective actions. This may involve re-validating their analytical method, retraining personnel, or servicing instrumentation. By fostering a culture of continuous improvement, the scientific community can enhance the overall quality and reliability of data related to this important compound.
References
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Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved from [Link]
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A Guide to Analytical Method Validation. (n.d.). SCION Instruments. Retrieved from [Link]
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What is Analytical Method Validation? (n.d.). Lambda Therapeutic Research. Retrieved from [Link]
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Proficiency testing scheme for higher molecular weight polycyclic aromatic hydrocarbons (PAHs). (n.d.). IFA - Institute for Occupational Safety and Health of the DGUV. Retrieved from [Link]
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A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT - Institute of Validation Technology. Retrieved from [Link]
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Sykes, M., Rose, M., Holland, J., Wenzl, T., Kelly, J., & Anderson, D. (2013). Proficiency test results for PAH analysis are not method-dependent. Analytical Methods, 5(19), 5345-5350. Retrieved from [Link]
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Proficiency test results for PAH analysis are not method-dependent. (n.d.). JRC Publications Repository. Retrieved from [Link]
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Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. (2019, January 11). Cal-Info. Retrieved from [Link]
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Proficiency test results for PAH analysis are not method-dependent. (2013). ResearchGate. Retrieved from [Link]
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Proficiency testing (PT): Polycyclic Aromatic Hydrocarbons (PAHs) in natural waters. (n.d.). Test Veritas. Retrieved from [Link]
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What is an inter laboratory comparison? (n.d.). CompaLab. Retrieved from [Link]
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Inter-laboratory Comparison Test Analysis Report. (2017, August 22). Climate Technology Centre and Network (CTCN). Retrieved from [Link]
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A Researcher's Guide to the Quantitative Comparison of Alkylnaphthalene Distribution in Different Crude Oils
Introduction
Alkylnaphthalenes, a class of polycyclic aromatic hydrocarbons (PAHs), are ubiquitous components of crude oils. Their molecular structure, consisting of a naphthalene core with one or more alkyl substituents, gives rise to a diverse array of isomers. The relative distribution of these isomers is not random; rather, it carries a wealth of geochemical information about the origin and history of the petroleum. For researchers in geochemistry, petroleum exploration, and environmental science, the quantitative analysis of alkylnaphthalenes serves as a powerful tool for characterizing and comparing different crude oils.
This guide provides a comprehensive overview of the principles and methodologies for the quantitative comparison of alkylnaphthalene distribution in crude oils. We will delve into the geochemical significance of these compounds, present a detailed analytical workflow using gas chromatography-mass spectrometry (GC-MS), and offer a comparative analysis of alkylnaphthalene distributions in various crude oil types.
Geochemical Significance of Alkylnaphthalene Distribution
The distribution of alkylnaphthalene isomers in crude oil is a function of several factors, primarily the thermal maturity of the source rock, the type of organic matter from which the oil was generated, and the depositional environment of the source rock.
-
Thermal Maturity: As the source rock undergoes thermal maturation, the distribution of alkylnaphthalene isomers changes in a predictable manner. Certain isomers are more thermally stable than others, and their relative abundance increases with increasing maturity. For instance, the ratio of 2,3-dimethylnaphthalene to 1,4-dimethylnaphthalene is often used as a maturity parameter.[1]
-
Source Rock Characteristics: The type of organic matter in the source rock (e.g., marine algae, terrestrial plants) influences the initial distribution of alkylnaphthalenes. Different precursor molecules in the biomass lead to the formation of different isomer patterns in the resulting petroleum.
-
Depositional Environment: The conditions under which the source rock was deposited (e.g., oxic vs. anoxic) can also affect the alkylnaphthalene distribution. These environmental factors influence the microbial communities and diagenetic processes that contribute to the formation of aromatic hydrocarbons.[2][3]
The following diagram illustrates the key relationships between crude oil characteristics and alkylnaphthalene distribution.
Caption: Relationship between crude oil origin and alkylnaphthalene distribution.
Analytical Methodologies for Quantitative Comparison
The accurate quantitative analysis of alkylnaphthalenes in a complex matrix like crude oil requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for this purpose, offering high resolution and sensitivity.[4][5]
Experimental Protocol: Quantitative Analysis of Alkylnaphthalenes by GC-MS
This protocol outlines a self-validating system for the quantitative analysis of alkylnaphthalenes in crude oil.
1. Sample Preparation
The goal of sample preparation is to isolate the aromatic fraction containing the alkylnaphthalenes from the complex crude oil matrix.[6][7]
-
Step 1: Asphaltene Precipitation.
-
Weigh approximately 100 mg of crude oil into a centrifuge tube.
-
Add 10 mL of n-hexane, vortex for 1 minute, and allow to stand for 30 minutes to precipitate the asphaltenes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant (maltene fraction) into a clean vial.
-
Causality: Asphaltenes are high molecular weight, polar components that can interfere with the chromatographic analysis. Their removal is crucial for obtaining clean chromatograms and protecting the GC column.
-
-
Step 2: Fractionation by Solid Phase Extraction (SPE).
-
Prepare a silica gel SPE cartridge by pre-conditioning with 5 mL of dichloromethane followed by 5 mL of n-hexane.
-
Load the maltene fraction onto the SPE cartridge.
-
Elute the saturated hydrocarbon fraction with 10 mL of n-hexane. Discard this fraction.
-
Elute the aromatic fraction (containing alkylnaphthalenes) with 10 mL of a 1:1 mixture of n-hexane and dichloromethane.
-
Collect the aromatic fraction in a clean vial.
-
Causality: Silica gel is a polar stationary phase that retains polar and aromatic compounds while allowing non-polar saturated hydrocarbons to pass through. This step effectively isolates the compounds of interest.
-
-
Step 3: Concentration and Internal Standard Addition.
-
Evaporate the solvent from the aromatic fraction under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Add a known amount of an internal standard (e.g., deuterated naphthalene) to the concentrated extract.
-
Causality: The internal standard is used to correct for variations in sample injection volume and instrument response, ensuring accurate quantification.
-
2. Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
GC Column: A non-polar capillary column, such as a DB-5ms (60 m x 0.25 mm x 0.25 µm), is suitable for separating the alkylnaphthalene isomers.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 10 minutes.
-
Causality: The temperature program is optimized to achieve good separation of the various alkylnaphthalene isomers within a reasonable analysis time.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-350.
-
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, targeting the molecular ions of the different alkylnaphthalene isomer groups (e.g., m/z 142 for methylnaphthalenes, m/z 156 for dimethylnaphthalenes).
-
3. Data Processing
-
Peak Identification: Alkylnaphthalene isomers are identified based on their retention times and mass spectra compared to authentic standards or published data.
-
Quantification: The concentration of each alkylnaphthalene isomer is calculated using the internal standard method. The response factor for each analyte relative to the internal standard is determined from a calibration curve prepared with standard solutions of known concentrations.
The following diagram illustrates the experimental workflow for the quantitative analysis of alkylnaphthalenes in crude oil.
Caption: Experimental workflow for alkylnaphthalene analysis.
Comparative Analysis of Alkylnaphthalene Distribution in Different Crude Oils
The distribution of alkylnaphthalenes can vary significantly between different types of crude oils. The following table provides a comparative summary of the relative abundances of naphthalene and its alkylated derivatives in representative paraffin-base and naphthenic-base crude oils. The data presented is a synthesis of typical values reported in the literature.[8]
| Compound Group | Paraffin-Base Crude Oil (Relative Abundance %) | Naphthenic-Base Crude Oil (Relative Abundance %) |
| Naphthalene (C0) | 17% | 12% |
| Methylnaphthalenes (C1) | 25% | 20% |
| Dimethylnaphthalenes (C2) | 30% | 28% |
| Trimethylnaphthalenes (C3) | 18% | 25% |
| Tetramethylnaphthalenes (C4) | 10% | 15% |
Observations:
-
Paraffin-base crude oils tend to have a higher relative abundance of naphthalene and lower alkylated naphthalenes (C1 and C2).[8]
-
Naphthenic-base crude oils often exhibit a higher proportion of more heavily alkylated naphthalenes (C3 and C4).[8]
These differences can be attributed to variations in the source organic matter and the thermal history of the oils.
Conclusion
The quantitative comparison of alkylnaphthalene distribution is a valuable technique in petroleum geochemistry. It provides critical insights into the origin, thermal maturity, and depositional environment of crude oils. By employing a robust analytical methodology, such as the GC-MS protocol detailed in this guide, researchers can obtain reliable and comparable data. The distinct alkylnaphthalene profiles observed in different crude oil types underscore the utility of these compounds as molecular fossils, helping to unravel the complex geological history of petroleum systems.
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- Quantitative analysis of PAH compounds in DWH crude oil and their effects on Caenorhabditis elegans germ cell apoptosis, associated with CYP450s upregul
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A Comparative Guide to the Validation of GC-VUV Spectroscopy for the Speciation of Dimethylnaphthalenes
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of isomeric compounds are critical. Dimethylnaphthalenes (DMNs), a class of polycyclic aromatic hydrocarbons (PAHs), present a significant analytical challenge due to the structural similarity of their ten isomers. Traditional gas chromatography (GC) methods often struggle with co-elution and similar mass spectra, making distinct speciation difficult.[1] This guide provides an in-depth validation of Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy for the speciation of DMNs, comparing its performance against established techniques like GC-Mass Spectrometry (GC-MS), GC-Flame Ionization Detection (GC-FID), and Comprehensive Two-Dimensional Gas Chromatography (GCxGC).
The core of this guide is built on the principles of scientific integrity, drawing from established validation methodologies such as those outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5][6] We will explore the causality behind experimental choices and present self-validating protocols to ensure trustworthiness and reproducibility.
The Challenge of Dimethylnaphthalene Speciation
The ten isomers of dimethylnaphthalene possess nearly identical molecular weights and often exhibit similar fragmentation patterns in mass spectrometry, complicating their individual identification and quantification.[1] Furthermore, their close boiling points lead to significant co-elution in standard chromatographic runs.[1] The environmental and toxicological relevance of specific DMN isomers necessitates analytical methods that can confidently distinguish between them. Research has shown that the biological activity of PAHs can be significantly altered by the position of alkyl substitutions on the aromatic ring, making isomer-specific analysis essential.[7]
Comparative Analysis of Analytical Techniques
A critical evaluation of the available analytical technologies is paramount for selecting the most appropriate method for DMN speciation. This section compares GC-VUV with GC-MS, GC-FID, and GCxGC, focusing on key performance attributes.
Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy
GC-VUV is an innovative detection technique that provides unique spectral information for most gas-phase compounds.[8] The VUV detector measures the absorption of light in the 120–240 nm wavelength range, where nearly all chemical compounds absorb.[9][10][11] This absorption results in distinct, compound-specific "fingerprints" based on electronic transitions, allowing for the differentiation of closely related structures like isomers.[8][10]
A key advantage of GC-VUV is its ability to deconvolve co-eluting isomers.[1] Even when chromatographic separation is incomplete, the unique VUV spectra of each DMN isomer can be used to mathematically separate their individual contributions to the detector signal.[1][9] Studies have demonstrated successful deconvolution of DMN isomers in complex mixtures, such as jet and diesel fuel samples.[1] The technique has been shown to distinguish overlapping isomers with high accuracy, even at relative abundances of up to 99:1.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds. While highly effective for many applications, it faces limitations in differentiating isomers with very similar mass spectra.[12][13] For DMNs, the electron ionization (EI) mass spectra of the different isomers are often nearly indistinguishable, making confident identification reliant on chromatographic separation.[1] While some separation can be achieved with specialized capillary columns, complete resolution of all ten isomers is challenging.[7]
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive detector for organic compounds.[14] Its response is proportional to the number of carbon atoms in the analyte, making it an excellent tool for quantification. However, the FID provides no structural information. Therefore, its utility for DMN speciation is entirely dependent on the chromatographic resolution of the isomers. Any co-elution will result in a single, undifferentiated peak, making accurate speciation impossible. Standard EPA methods for PAH analysis often note the inability of packed column GC-FID to resolve certain isomer pairs.[15]
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC offers significantly enhanced separation power by employing two columns with different stationary phases.[16] This technique can resolve complex mixtures that are intractable by single-dimension GC.[16] When coupled with a suitable detector (such as FID or TOF-MS), GCxGC can provide excellent separation of DMN isomers.[17] However, the complexity of the instrumentation and data analysis can be a drawback. The resulting data is a two-dimensional chromatogram, which requires specialized software for visualization and quantification.[17]
Performance Parameter Comparison
The following table summarizes the key performance parameters for each technique in the context of DMN speciation.
| Parameter | GC-VUV | GC-MS | GC-FID | GCxGC |
| Specificity (Isomer Differentiation) | Excellent (spectral deconvolution)[1][9] | Poor to Moderate (similar mass spectra)[1][12] | Poor (relies solely on retention time)[15] | Excellent (high-resolution separation)[16] |
| Sensitivity | High picogram detection limits for co-eluting isomers[1] | High (SIM mode) | High | Very High (thermal modulation)[16] |
| Linearity | Excellent (follows Beer-Lambert Law)[10] | Good | Excellent | Good |
| Accuracy | High (with spectral deconvolution)[1] | Moderate (dependent on separation) | Moderate (dependent on separation) | High |
| Precision | High (<5% RSD reported for some applications)[8] | High | High | High |
| Run Time | Can be significantly reduced through chromatographic compression[10][11] | Standard GC run times | Standard GC run times | Longer (due to two dimensions of separation) |
| Ease of Use & Data Analysis | Moderate (requires spectral library matching)[9] | Moderate to High | High | Low (complex data analysis)[17] |
Validation Protocol for GC-VUV Speciation of Dimethylnaphthalenes
This section outlines a detailed protocol for the validation of a GC-VUV method for the analysis of DMN isomers, adhering to ICH Q2(R1) guidelines.[2][3][4][5][6]
Experimental Workflow Diagram
Caption: GC-VUV analysis workflow for DMN speciation.
Methodology
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of all ten DMN isomers in a suitable solvent (e.g., isooctane).
-
Create a mixed isomer standard solution containing all ten DMNs at a known concentration.
-
Prepare calibration standards by serially diluting the mixed standard solution to cover the desired linear range.
-
For accuracy and recovery studies, spike a representative blank matrix with known amounts of the DMN isomers at low, medium, and high concentrations.
-
-
GC-VUV Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
VUV Detector: VUV Analytics VGA-100 or equivalent.
-
Column: Select a column suitable for PAH analysis (e.g., a mid-polarity column).
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Oven Temperature Program: Optimize for the best possible separation of the DMN isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
VUV Detector Settings: Acquire data across the full wavelength range (e.g., 125-240 nm).
-
-
Validation Parameters:
-
Specificity:
-
Inject individual DMN isomer standards to determine their retention times and record their unique VUV absorbance spectra.
-
Inject the mixed isomer standard and confirm the ability of the software to deconvolve any co-eluting peaks based on their spectral profiles.
-
Analyze a blank matrix to ensure no interferences are present at the retention times of the DMN isomers.
-
-
Linearity and Range:
-
Inject the calibration standards in triplicate.
-
Plot the peak area of each isomer against its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be >0.99.
-
The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.
-
-
Accuracy:
-
Analyze the spiked matrix samples in triplicate at each concentration level.
-
Calculate the percent recovery for each isomer. The acceptance criteria for recovery are typically within 80-120%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Perform multiple injections (n=6) of a single standard solution and calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst to assess the method's robustness. The RSD should typically be <15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatograms from the lowest concentration standards (typically S/N of 3 for LOD and 10 for LOQ).
-
-
Robustness:
-
Systematically vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.
-
-
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion
The validation of an analytical method for the speciation of dimethylnaphthalenes requires a technique that can overcome the inherent challenges of co-elution and spectral similarity. While traditional methods like GC-MS and GC-FID have their merits, they fall short in providing unambiguous speciation of all ten DMN isomers. GCxGC offers superior separation but at the cost of increased complexity.
GC-VUV spectroscopy emerges as a powerful and robust alternative.[12][13] Its unique ability to provide distinct absorbance spectra for each isomer allows for confident identification and accurate quantification, even in cases of chromatographic co-elution.[1][9] By following a rigorous validation protocol based on ICH guidelines, a GC-VUV method can be established as a reliable and efficient tool for the challenging task of DMN speciation, providing researchers and drug development professionals with the high-quality data necessary for their work.
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U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8310: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
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Kranenburg, O. et al. (2020). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Drug Testing and Analysis, 12(10), 1475-1487. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8100: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
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Altabrisa Group. (2023). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
ASTM International. (2019). D1840 Standard Test Method for Naphthalene Hydrocarbons in Aviation Turbine Fuels by Ultraviolet Spectrophotometry. Retrieved from [Link]
-
ProQuest. (2002). The quantitative analysis of dimethylnaphthalene isomers by gas chromatography mass spectrometry. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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eralytics. (n.d.). ASTM D1840. Retrieved from [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
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ASTM International. (2017). D1840-17 Standard Test Method for Naphthalene Hydrocarbons in Aviation Turbine Fuels by Ultraviolet Spectrophotometry. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Retrieved from [Link]
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ResearchGate. (2020). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Retrieved from [Link]
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PubMed. (2016). Analysis and Deconvolution of Dimethylnaphthalene Isomers Using Gas Chromatography Vacuum Ultraviolet Spectroscopy and Theoretical Computations. Retrieved from [Link]
-
American Laboratory. (2018). GC/VUV: A Novel Tool for the Identification and Quantitation of Gas-Phase Analytes. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Gas Chromatography - Vacuum Ultraviolet Spectroscopy (GC-VUV). Retrieved from [Link]
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APTI. (2013). GC/MS Aromatics Report. Retrieved from [Link]
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SlideShare. (2018). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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APTI. (2011). GC/MS Aromatics Report. Retrieved from [Link]
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VUV Analytics. (n.d.). Analysis and deconvolution of dimethylnaphthalene isomers using gas chromatography vacuum ultraviolet spectroscopy and theoretical computations – Analytical Chimica Acta. Retrieved from [Link]
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The Analytical Scientist. (2018). The GC-VUV Toolkit. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethylnaphthalene. Retrieved from [Link]
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ResearchGate. (2017). GC-MS-chromatogram of the diluted sample extract corresponding to FD 9. Retrieved from [Link]
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NIST. (n.d.). Naphthalene, 2,6-dimethyl-. Retrieved from [Link]
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Chemistry Matters Inc. (n.d.). Comprehensive two-dimensional gas chromatography (GCxGC). Retrieved from [Link]
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MOSH-MOAH.de. (n.d.). Subgroup analysis (GCxGC). Retrieved from [Link]
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Restek. (n.d.). Dimethylnaphthalene: CAS # 575-43-9 Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]
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NASA. (2023). Limits of identification using VUV spectroscopy applied to C8H18 isomers isolated by GC×GC. Retrieved from [Link]
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Asian Journal of Chemistry. (2009). Determination of Naphthalene Content by Gas Chromatography. Retrieved from [Link]
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LCGC Europe. (2017). Gas Chromatography–Vacuum Ultraviolet Absorbance Spectroscopy for the Quantitative Determination of Trace and Bulk Water in Organic Solvents. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]
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A Senior Application Scientist's Guide to Stationary Phase Selection for Alkylnaphthalene Separation
For researchers, scientists, and professionals in drug development, the precise separation and analysis of alkylnaphthalenes are critical. These compounds, often found in complex matrices such as petroleum products, environmental samples, and pharmaceutical preparations, present unique analytical challenges due to the presence of numerous structurally similar isomers. The choice of stationary phase in chromatographic separations is paramount to achieving the desired resolution and accuracy. This guide provides an in-depth comparison of different stationary phases for the separation of alkylnaphthalenes, supported by experimental data and mechanistic insights to inform your method development.
The Challenge of Alkylnaphthalene Isomer Separation
Alkylnaphthalenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a naphthalene core with one or more alkyl substituents. The vast number of possible isomers, which may exhibit different toxicological and pharmacological properties, necessitates high-resolution separation techniques.[1] The subtle differences in the size, shape, and position of the alkyl groups on the naphthalene ring demand stationary phases that can offer more than just simple hydrophobic interactions.
Reversed-Phase HPLC: A Workhorse Technique
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for the analysis of PAHs, including alkylnaphthalenes.[2][3] The separation is typically based on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. However, not all reversed-phase columns are created equal when it comes to resolving complex isomer mixtures.
The Ubiquitous C18 Stationary Phase
The octadecylsilane (C18) bonded phase is the most widely used stationary phase in reversed-phase chromatography.[4] For many routine separations, C18 columns provide excellent retention and resolution based on the hydrophobicity of the analytes.[5] However, for structurally similar isomers of alkylnaphthalenes, traditional monomeric C18 phases may fall short in providing adequate selectivity.[6][7]
Mechanism of Separation on C18: The primary retention mechanism on a C18 phase is hydrophobic interaction. Longer alkyl chains on the naphthalene ring or a greater number of alkyl groups will generally lead to increased retention.
The Power of Shape Selectivity: Polymeric C18 and C30 Phases
To overcome the limitations of monomeric C18, polymeric C18 and longer-chain C30 stationary phases were developed.[1][7] These phases exhibit enhanced "shape selectivity," which is the ability to differentiate between isomers based on their molecular shape and rigidity.[1][6]
-
Polymeric C18: These phases are synthesized to have a higher density of C18 ligands, creating a more ordered and rigid stationary phase environment.[7] This ordered structure allows the phase to better discriminate between planar and non-planar isomers, as well as isomers with different length-to-breadth ratios.[6][8] More linear or planar isomers can penetrate deeper into the C18 brush layer, leading to stronger retention compared to bulkier or more compact isomers.
-
C30 Phases: With even longer alkyl chains, C30 phases offer a higher degree of shape selectivity, particularly for hydrophobic, long-chain structural isomers.[9] These phases are well-suited for separating complex mixtures of PAHs and carotenoid isomers.[7] The increased carbon load and ordered structure of C30 phases provide a greater ability to differentiate subtle structural differences.[9]
Causality in Experimental Choice: The selection between a monomeric C18, polymeric C18, or a C30 phase depends on the complexity of the alkylnaphthalene mixture. For simple mixtures with significant differences in alkyl chain length, a standard C18 may suffice. However, for complex isomeric mixtures, the enhanced shape selectivity of polymeric C18 or C30 phases is often necessary to achieve baseline resolution.[6][9]
Beyond Hydrophobicity: The Role of Pentafluorophenyl (PFP) Phases
Pentafluorophenyl (PFP) stationary phases offer an alternative and often complementary selectivity to traditional alkyl phases.[10][11] These phases are particularly effective for the separation of aromatic compounds, including those with halogenated substituents.[10]
Mechanism of Separation on PFP: PFP phases provide multiple modes of interaction, including:
-
π-π Interactions: The electron-deficient fluorinated phenyl ring of the stationary phase can interact with the electron-rich π-systems of the naphthalene ring.[12][13]
-
Dipole-Dipole Interactions: The permanent dipole moment of the PFP phase can interact with polar functional groups on the analytes.[13]
-
Hydrogen Bonding: The fluorine atoms on the PFP phase can act as hydrogen bond acceptors.[13]
-
Shape Selectivity: The rigid structure of the PFP phase also contributes to shape-selective separations.[12]
This multi-modal interaction capability can lead to unique elution orders and improved resolution for difficult-to-separate alkylnaphthalene isomers.[10][14]
Gas Chromatography: An Alternative Approach
Gas chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile alkylnaphthalenes.[15][16] In GC, the choice of stationary phase is critical for achieving the desired separation.[17]
Common GC Stationary Phases for Alkylnaphthalenes:
-
Non-Polar Phases: Phases like those based on polydimethylsiloxane (e.g., DB-5MS) separate analytes primarily based on their boiling points.[18] While effective for separating homologs, they may not resolve all isomers.
-
Mid-Polar and Polar Phases: Stationary phases incorporating phenyl or cyanopropyl groups offer increased polarity and can provide different selectivities based on dipole-dipole and π-π interactions.[17][19]
-
Ionic Liquid Stationary Phases: These novel phases offer unique selectivities and high thermal stability. For example, an ionic liquid phase like SLB-IL60 has shown excellent performance in the separation of polychlorinated naphthalenes, resolving critical isomer pairs that are difficult to separate on conventional phases.[18]
Chiral Stationary Phases for Enantiomeric Separations
In some cases, alkylnaphthalenes may possess chiral centers, leading to the existence of enantiomers. These stereoisomers can have different biological activities, making their separation crucial in pharmaceutical and toxicological studies. Chiral column chromatography is the primary method for separating enantiomers.[20][21]
Mechanism of Chiral Recognition: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the two enantiomers of an analyte.[20] This interaction leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times.[22] Common types of CSPs include those based on:
-
Polysaccharides (e.g., cellulose, amylose): These are the most widely used CSPs and can separate a broad range of chiral compounds.[22][23]
-
Pirkle-type (brush-type): These phases rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition.[20]
-
Cyclodextrins: These macrocyclic oligosaccharides have a hydrophobic cavity and a hydrophilic exterior, allowing for inclusion complexation as a mechanism for chiral separation.[20]
-
Macrocyclic Antibiotics: These CSPs offer a variety of interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions.[20]
The choice of chiral stationary phase and mobile phase is highly specific to the analyte and often requires screening of different columns and conditions.[23]
Comparative Performance Data
The following table summarizes the general performance characteristics of the discussed stationary phases for alkylnaphthalene separation.
| Stationary Phase | Primary Separation Mechanism(s) | Best Suited For | Key Advantages | Limitations |
| Monomeric C18 | Hydrophobicity | Simple mixtures, homologous series | Robust, widely available | Limited shape selectivity for isomers.[6] |
| Polymeric C18 | Hydrophobicity, Shape Selectivity | Complex isomeric mixtures of PAHs | Enhanced resolution of planar vs. non-planar isomers.[6][8] | May have different selectivity compared to monomeric C18. |
| C30 | Hydrophobicity, High Shape Selectivity | Highly complex mixtures of hydrophobic, long-chain isomers | Superior shape selectivity for subtle structural differences.[9] | Longer retention times may be observed. |
| Pentafluorophenyl (PFP) | π-π, Dipole-Dipole, Hydrogen Bonding, Shape Selectivity | Aromatic and halogenated compounds, positional isomers | Orthogonal selectivity to C18, can resolve difficult pairs.[10][12][14] | Retention may be lower for purely aliphatic compounds. |
| GC Non-Polar | Boiling Point, van der Waals forces | Separation of homologous series | Good general-purpose phase | Limited resolution of isomers with similar boiling points.[15] |
| GC Polar/Ionic Liquid | Dipole-Dipole, π-π, other specific interactions | Isomeric mixtures, complex samples | High selectivity for specific isomer pairs.[18][19] | May require more method development. |
| Chiral Phases | Enantioselective Interactions (H-bonding, π-π, steric) | Separation of enantiomers | The only way to resolve chiral isomers.[20][22] | Highly specific, requires screening for each compound.[23] |
Experimental Protocols
Protocol 1: RP-HPLC Separation of a Standard Mixture of Alkylnaphthalenes
This protocol provides a starting point for the separation of alkylnaphthalene isomers using a polymeric C18 column.
-
Column: Polymeric C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the alkylnaphthalene standard mixture in acetonitrile to a final concentration of 10 µg/mL for each component.
Causality: A gradient elution is chosen to effectively separate compounds with a range of hydrophobicities. Acetonitrile is a common organic modifier in reversed-phase HPLC for PAHs due to its good solvating power and UV transparency.[2] The polymeric C18 column is selected for its enhanced shape selectivity to resolve isomeric components.[6]
Protocol 2: GC-MS Analysis of Alkylnaphthalenes
This protocol is suitable for the analysis of volatile alkylnaphthalenes in a complex matrix.
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]
-
Oven Program: 60 °C (hold for 2 min), ramp to 300 °C at 10 °C/min, hold for 10 min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection).
-
MS Transfer Line Temperature: 290 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
Causality: A non-polar DB-5MS column is a good starting point for GC-MS analysis as it separates compounds primarily by boiling point, providing a predictable elution order for homologous series.[18] The temperature program allows for the separation of a wide range of alkylnaphthalenes with varying volatility. Mass spectrometric detection provides both quantitative data and structural information for peak identification.[24]
Visualizing Separation Mechanisms and Workflows
Caption: Interaction mechanisms between alkylnaphthalene isomers and various HPLC stationary phases.
Caption: A generalized workflow for the chromatographic analysis of alkylnaphthalenes.
Conclusion
The successful separation of alkylnaphthalene isomers is a multifaceted challenge that hinges on the careful selection of the chromatographic stationary phase. While traditional C18 columns are a viable option for simpler mixtures, the enhanced shape selectivity of polymeric C18 and C30 phases is often indispensable for resolving complex isomeric profiles. PFP phases provide an orthogonal separation mechanism that can be invaluable for particularly challenging separations. For volatile compounds, GC with a range of stationary phase polarities offers a powerful alternative. Finally, when dealing with chiral alkylnaphthalenes, the use of specific chiral stationary phases is non-negotiable. By understanding the underlying separation mechanisms and leveraging the diverse selectivities offered by modern stationary phases, researchers can develop robust and reliable methods for the accurate analysis of alkylnaphthalenes.
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- Characterization of Triacontyl (C-30)
- Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. MAC-MOD Analytical.
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- Use of C30 as a General-Purpose Stationary Phase for a Broad Range of Applic
- A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies.
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- C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. MAC-MOD Analytical.
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Assessing the Specificity of 1,4-Dimethyl-5-propylnaphthalene as a Source Indicator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of environmental forensics and petroleum exploration, the ability to pinpoint the origin of organic matter is paramount. Alkylated polycyclic aromatic hydrocarbons (PAHs) have long served as crucial molecular fossils, or biomarkers, providing valuable clues about the source and thermal history of crude oils and their refined products. Among these, the C3-naphthalenes, a group of naphthalene molecules substituted with three extra carbon atoms in various alkyl configurations, are gaining attention for their potential in source apportionment of oil spills and petroleum contamination. This guide provides an in-depth assessment of a specific C3-naphthalene isomer, 1,4-Dimethyl-5-propylnaphthalene, as a potential high-fidelity source indicator. We will delve into the scientific principles underpinning its use, compare its potential specificity with established PAH diagnostic markers, and outline the advanced analytical methodologies required for its unambiguous identification and quantification.
The Rationale for Alkylated Naphthalenes as Source Indicators
The diagnostic power of PAHs in source identification stems from the fundamental differences in their formation pathways. Petrogenic sources, derived from the slow geological maturation of organic matter, typically exhibit a high abundance of alkylated PAHs relative to their parent compounds.[1] In contrast, pyrogenic sources, resulting from the incomplete combustion of organic materials at high temperatures, are characterized by a predominance of the more thermodynamically stable, non-alkylated parent PAHs.[1]
The distribution of various alkylated naphthalene isomers within a sample can provide an even more granular fingerprint of its origin. Factors such as the original organic matter input, the depositional environment, and the thermal maturity of the source rock all influence the final isomeric distribution of these compounds in crude oil.[2] Therefore, the presence and relative abundance of a specific, less common isomer like this compound could potentially serve as a highly specific marker for a particular oil type or geographic source.
Evaluating the Specificity of this compound: A Comparative Analysis
While the direct assessment of this compound as a source indicator is not yet extensively documented in scientific literature, we can infer its potential specificity by examining the broader class of C3-naphthalenes and comparing their behavior to well-established diagnostic ratios.
Table 1: Comparison of this compound with Conventional PAH Diagnostic Ratios
| Indicator/Ratio | Principle of Specificity | Advantages | Limitations & Unknowns for this compound |
| This compound | Potentially unique formation pathway or preservation in specific crude oil types. | High theoretical specificity if linked to a particular source rock or maturation process. | Specificity Undetermined: Lack of published data on its abundance in various crude oils and combustion products. Susceptibility to weathering and biodegradation is unknown. |
| Phenanthrene/Anthracene (P/A) | Isomers with different thermodynamic stabilities. Petrogenic sources generally have higher P/A ratios (>10) than pyrogenic sources (<10). | Widely used and well-documented. | Can be influenced by weathering and may not be definitive for all source types. |
| Fluoranthene/Pyrene (F/P) | Isomers with different formation pathways during combustion. Pyrogenic sources typically have F/P ratios > 1, while petrogenic sources have ratios < 1. | Effective for distinguishing between combustion and petroleum sources. | Can be affected by the specific type of combustion (e.g., wood vs. fossil fuel). |
| C2-Naphthalenes / C2-Phenanthrenes | Ratios of different alkylated PAH families can indicate the relative contribution of different petroleum sources. | Useful for differentiating between different crude oil types. | Requires detailed analysis of multiple alkylated series. |
The primary challenge in establishing this compound as a reliable source indicator is the current lack of empirical data. Its specificity is, at present, theoretical. To validate its utility, comprehensive studies are needed to survey its concentration in a wide variety of crude oils from different geological basins, as well as in various pyrogenic materials.
Experimental Workflow for Assessing Specificity
To rigorously evaluate the specificity of this compound, a systematic experimental approach is required. The following workflow outlines the key steps, from sample preparation to advanced analytical techniques, necessary to generate the data needed for a conclusive assessment.
Caption: Experimental workflow for the analysis of this compound.
Experimental Protocols
1. Sample Preparation: Extraction and Fractionation
-
Objective: To isolate the aromatic fraction containing the target analyte from the complex sample matrix.
-
Protocol:
-
Weigh approximately 1-5 grams of the crude oil or environmental sample into a clean extraction vessel.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated PAHs).
-
Extract the sample with dichloromethane (DCM) using an accelerated solvent extractor or soxhlet apparatus.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Perform column chromatography on the extract using activated silica gel.
-
Elute the aliphatic fraction with n-hexane.
-
Elute the aromatic fraction with a mixture of n-hexane and DCM (e.g., 70:30 v/v).
-
Concentrate the aromatic fraction to a final volume of 1 mL for analysis.
-
2. Instrumental Analysis: GCxGC-TOFMS
-
Objective: To achieve the necessary chromatographic separation of the complex mixture of alkylated naphthalene isomers and to obtain high-resolution mass spectra for confident identification.
-
Rationale: Standard single-dimension gas chromatography (GC) often fails to resolve the numerous co-eluting isomers of C3-naphthalenes.[3] Comprehensive two-dimensional GC (GCxGC) provides significantly enhanced peak capacity and resolution.[4] Time-of-flight mass spectrometry (TOF-MS) offers high-speed data acquisition, which is essential for the fast-eluting peaks in GCxGC, and provides accurate mass measurements for improved compound identification.
-
Instrumentation: A gas chromatograph equipped with a two-dimensional column setup (e.g., a non-polar primary column and a mid-polar secondary column) and a thermal modulator, coupled to a high-resolution time-of-flight mass spectrometer.
-
Analytical Conditions (Example):
-
Primary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Secondary Column: 1.5 m x 0.15 mm ID, 0.15 µm film thickness (e.g., DB-17ms)
-
Oven Temperature Program: 50°C (hold 2 min) to 320°C at 3°C/min (hold 10 min)
-
Modulation Period: 6 seconds
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, mass range 40-500 amu.
-
3. Data Analysis and Interpretation
-
Isomer Identification: The identification of this compound will rely on a combination of its mass spectrum and its retention times in both chromatographic dimensions. In the absence of a commercial standard, tentative identification can be made based on the fragmentation pattern of the molecular ion (m/z 198) and comparison with published mass spectra of related compounds. The NIST WebBook provides mass spectral data for 1,4-dimethylnaphthalene, which can serve as a foundational reference for interpreting the fragmentation of its propyl-substituted derivative.[5]
-
Quantification: Quantification should be performed using the internal standard method. The response factor for this compound relative to the internal standard will need to be determined, ideally through the synthesis of a pure standard.[6]
-
Comparative Analysis: The quantified concentrations of this compound from a wide range of petrogenic and pyrogenic sources should be compiled and statistically analyzed. The goal is to determine if its presence or a significantly elevated abundance is unique to specific source types.
The Path Forward: Establishing a Novel Source Indicator
The assessment of this compound as a specific source indicator is currently in its nascent stages, primarily due to a lack of dedicated research and the analytical challenges associated with isomer-specific quantification. However, the theoretical potential for highly specific biomarkers within the complex family of alkylated PAHs remains a compelling area of investigation.
The advancement of analytical technologies, particularly GCxGC-TOFMS, now provides the necessary tools to resolve and identify these challenging compounds. Future research should focus on:
-
Synthesis and Certification of a this compound Standard: This is a critical step for accurate identification and quantification.
-
Comprehensive Screening of Source Materials: A large-scale study analyzing a diverse suite of crude oils, refined products, and combustion-derived materials is necessary to build a database of its natural abundance.
-
Weathering and Biodegradation Studies: Understanding the stability of this compound under various environmental conditions is crucial for its reliable application in real-world scenarios.
By systematically addressing these research gaps, the scientific community can definitively determine the specificity of this compound and potentially add a powerful new tool to the arsenal of environmental forensic investigators and petroleum geochemists.
References
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- Center for Spills in the Environment. (n.d.). Understanding the Spatiotemporal Distribution of Oil Spill Chemicals of Health Concern Using Oceanographic Models, Remote Sensing Technology, and Community-Engaged Research. Scholarship@Miami.
- Christensen, J. H., & Tomasi, G. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS.
- Dong, Z., et al. (2021). Molecular Analyses of Petroleum Hydrocarbon Change and Transformation during Petroleum Weathering by Multiple Techniques. Environmental Science & Technology, 55(18), 12474–12484.
- Franke, S., et al. (2007). The isomer-specific analysis of di-iso-propylnaphthalenes. Organic Geochemistry, 38(9), 1547-1557.
- Jin, Y., et al. (2023). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Molecules, 28(5), 2309.
- Schaefer, R. G., & Heltemeier, J. (1992). Quantitation of dimethylnaphthalenes in crude oils by means of two-dimensional capillary gas chromatography. Analytica Chimica Acta, 260(1), 133-138.
- George, S. C., et al. (2011). Di-iso-propylnaphthalenes: environmental contaminants of increasing importance for organic geochemists. Organic Geochemistry, 42(8), 983-987.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 616058, 1,4-Dimethyl-5-phenyl-naphthalene. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].
- Weatherly, C. A., et al. (2016). Analysis and Deconvolution of Dimethylnaphthalene Isomers Using Gas Chromatography Vacuum Ultraviolet Spectroscopy and Theoretical Computations. Analytica Chimica Acta, 945, 103-111.
- Prince, R. C., et al. (2013). The loss of naphthalene, phenanthrene, and their alkylated congeners from oil dispersed in water. Environmental Science & Technology, 47(12), 6439-6445.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41283, 1,4-Dimethyl-5-octylnaphthalene. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11304, 1,4-Dimethylnaphthalene. Retrieved from [Link].
-
HXCHEM. (n.d.). This compound/CAS:204256-08-6. Retrieved from [Link].
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- Bouvier, C., et al. (2009). Separation of diisopropylnaphthalene isomers.
- Ibe, A. C., & Osuji, L. C. (2017). Gas chromatography-mass spectrometry (GC-MS) compositional analyses of aromatic hydrocarbons in niger delta crude oils. Journal of Environmental and Analytical Toxicology, 7(5), 1-8.
- Google Patents. (n.d.). CN107266282B - Preparation method of 1, 4-dimethylnaphthalene.
- Breiten, B., et al. (2012). Functionalized derivatives of 1,4-dimethylnaphthalene as precursors for biomedical applications: synthesis, structures, spectroscopy and photochemical activation in the presence of dioxygen. Organic & Biomolecular Chemistry, 10(35), 7062-7069.
- Jin, Y., et al. (2023). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Molecules, 28(5), 2309.
- Reddy, C. M., et al. (2016). The Chemical Composition of Petroleum Entering the Marine Environment. Oceanography, 29(3), 52-61.
- Golovko, A. K., et al. (2014). Composition and distribution of alkylnaphthalenes in West Siberian oils. Russian Geology and Geophysics, 55(5-6), 664-673.
- Wang, Z., & Fingas, M. (1995). Study of the effects of weathering on the chemical composition of a light crude oil. Journal of Environmental Science and Health, Part A, 30(7), 1433-1459.
-
SpectraBase. (n.d.). 1,4-Dimethyl-naphthalene. Retrieved from [Link].
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- Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Total Petroleum Hydrocarbons (TPH).
- ALS Environmental. (n.d.). Library of Petroleum Products.
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Comparative study of the environmental fate of various polycyclic aromatic hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the environmental fate of various polycyclic aromatic hydrocarbons (PAHs). As a class of persistent organic pollutants, understanding the distinct behaviors of different PAHs in the environment is critical for accurate risk assessment and the development of effective remediation strategies. This document moves beyond a simple recitation of facts to explain the causal relationships between the physicochemical properties of PAHs and their environmental transport, persistence, and biological uptake.
Introduction to Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons are organic compounds composed of two or more fused benzene rings.[1] They are primarily formed during the incomplete combustion of organic materials, leading to widespread environmental distribution from both natural and anthropogenic sources.[1] Natural sources include forest fires and volcanic eruptions, while anthropogenic sources, which are the major contributors, include industrial processes, vehicle emissions, and domestic heating.[2] Their inherent hydrophobicity and stability make them persistent in the environment, where they can be found in the atmosphere, water, and soil.[3] Many PAHs are known for their carcinogenic, mutagenic, and teratogenic properties, posing significant risks to ecosystems and human health.[3]
The United States Environmental Protection Agency (USEPA) has designated 16 PAHs as priority pollutants due to their toxicity and prevalence in the environment.[3] This guide will focus on a selection of these priority PAHs to illustrate the key differences in their environmental fate, from the more volatile two-ring naphthalene to the highly persistent five-ring benzo[a]pyrene.
The Influence of Physicochemical Properties on Environmental Fate
The environmental behavior of a PAH is fundamentally dictated by its molecular structure, which in turn governs its physicochemical properties. Key properties influencing their fate include molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). As the molecular weight of a PAH increases, its water solubility and vapor pressure tend to decrease, while its Kow value increases.[3] This trend has profound implications for how each PAH partitions between air, water, and soil, and its propensity to bioaccumulate.
| PAH | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 25°C) | Vapor Pressure (Pa at 25°C) | Log Kow |
| Naphthalene | C10H8 | 128.17 | 31.7 | 10.4 | 3.37 |
| Acenaphthene | C12H10 | 154.21 | 3.93 | 0.29 | 3.92 |
| Phenanthrene | C14H10 | 178.23 | 1.1 | 1.21 x 10⁻⁴ | 4.57 |
| Anthracene | C14H10 | 178.23 | 0.045 | 1.01 x 10⁻⁴ | 4.54 |
| Pyrene | C16H10 | 202.25 | 0.135 | 6.00 x 10⁻⁶ | 5.18 |
| Benzo[a]pyrene | C20H12 | 252.31 | 0.0038 | 7.28 x 10⁻⁹ | 6.04 |
This table presents a selection of PAHs to illustrate the range of properties.
The causality behind these properties is clear: larger, more complex ring structures result in greater hydrophobicity (lower water solubility) and lower volatility (lower vapor pressure). A higher Log Kow value indicates a greater tendency for the compound to partition into lipids, which is a key driver of bioaccumulation.[4]
Environmental Transport and Partitioning
PAHs are distributed throughout the environment via various transport pathways. Their partitioning into different environmental compartments is a direct consequence of their physicochemical properties.
Atmospheric Transport and Deposition
In the atmosphere, PAHs exist in both the gas phase and adsorbed to particulate matter.[2] Lighter, more volatile PAHs like naphthalene are more likely to be found in the gas phase, allowing for long-range atmospheric transport. Heavier PAHs, such as benzo[a]pyrene, have very low vapor pressures and readily adsorb onto airborne particles. This association with particulate matter limits their long-range transport and leads to deposition closer to their emission sources through wet (rain and snow) and dry deposition.[2]
Diagram: Environmental Lifecycle of PAHs
Caption: A simplified diagram illustrating the major sources, transport pathways, and fate processes of PAHs in the environment.
Aquatic and Terrestrial Partitioning
In aquatic systems, the low water solubility of most PAHs means they readily adsorb to suspended particles and organic matter in the water column.[5] This leads to their accumulation in sediments, which act as a major sink for these compounds.[5] Similarly, in terrestrial environments, PAHs bind strongly to soil organic matter, which limits their mobility and leaching into groundwater. The strength of this binding is positively correlated with the PAH's molecular weight and hydrophobicity.
Degradation Pathways: A Comparative Overview
The persistence of PAHs in the environment is determined by the rates of their degradation through various biotic and abiotic processes.
Biodegradation
Microbial degradation is a primary pathway for the removal of PAHs from the environment.[6] A wide variety of bacteria, fungi, and algae have the ability to metabolize PAHs. However, the rate and extent of biodegradation are highly dependent on the specific PAH.
-
Low Molecular Weight (LMW) PAHs: Two- and three-ring PAHs, such as naphthalene and phenanthrene, are more water-soluble and bioavailable, making them more susceptible to microbial attack. They can often serve as a primary carbon and energy source for microorganisms.[7]
-
High Molecular Weight (HMW) PAHs: Four- to six-ring PAHs, like benzo[a]pyrene, are more resistant to biodegradation due to their low water solubility and strong adsorption to soil and sediment, which reduces their bioavailability to microorganisms.[8]
The following table provides a comparison of the half-lives of selected PAHs in soil, illustrating the trend of increasing persistence with molecular weight.
| PAH | Number of Rings | Typical Half-life in Soil |
| Naphthalene | 2 | 3.5 days[8] |
| Phenanthrene | 3 | 1.5 - 52 weeks[3] |
| Pyrene | 4 | 1.5 - 52 weeks[3] |
| Benzo[a]pyrene | 5 | 229 to >1,400 days[2] |
Note: Half-lives can vary significantly depending on soil type, microbial population, and environmental conditions.
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemicals by light energy, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for PAHs in the atmosphere and in the surface layers of clear water bodies.[9] The susceptibility of a PAH to photodegradation depends on its ability to absorb light at relevant wavelengths. The atmospheric half-lives of some PAHs can be on the order of hours to days.[10] For example, the half-life of benzo[a]pyrene exposed to ozone in the dark has been reported to be as short as 0.6 hours.[10]
Chemical Oxidation
In the atmosphere, PAHs can react with oxidants such as ozone, hydroxyl radicals, and nitrogen oxides.[2] These reactions can lead to the formation of other toxic compounds, such as nitro-PAHs, which are often more mutagenic than the parent compounds.[2]
Bioaccumulation and Trophic Transfer
The lipophilic nature of PAHs (high Kow) drives their accumulation in the fatty tissues of organisms.[11] This process, known as bioaccumulation, can lead to concentrations in organisms that are significantly higher than in the surrounding environment.[11]
-
Bioaccumulation Factor (BAF): This is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment (including food).
-
Biota-Sediment Accumulation Factor (BSAF): This is the ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment.
The potential for bioaccumulation generally increases with the molecular weight and Kow of the PAH. However, the ability of some organisms, particularly vertebrates like fish, to metabolize PAHs can reduce their bioaccumulation potential compared to invertebrates such as mussels.[12]
The following table provides a range of BSAF values for PAHs in fish and shrimp, demonstrating the variability in bioaccumulation potential.
| Organism Type | PAH BSAF Range |
| Fish and Shrimp | 0.12 - 6.3[11] |
Experimental Protocols for Assessing the Environmental Fate of PAHs
To ensure scientific rigor and reproducibility, standardized methods are essential for studying the environmental fate of PAHs. The following sections provide detailed, step-by-step methodologies for key experiments.
Protocol for Determining the Biodegradation Rate of PAHs in Soil
This protocol is based on the principles outlined in the OECD 307 guideline for testing the aerobic and anaerobic transformation of organic chemicals in soil.[13]
Objective: To determine the rate of biodegradation of a selected PAH in soil under controlled laboratory conditions.
Materials:
-
Test soil with known characteristics (pH, organic carbon content, texture).
-
Radiolabeled (¹⁴C) or non-labeled PAH of interest.
-
Mineral salts medium.
-
Biometer flasks or similar incubation vessels that allow for the trapping of evolved ¹⁴CO₂.
-
Scintillation vials and scintillation cocktail.
-
Analytical equipment for PAH extraction and quantification (e.g., GC-MS or HPLC).
Procedure:
-
Soil Preparation: Sieve the soil to remove large debris and adjust the moisture content to 40-60% of its water-holding capacity.
-
Spiking: Prepare a stock solution of the test PAH in a suitable solvent. Apply the stock solution to a small amount of soil and allow the solvent to evaporate. Thoroughly mix this spiked soil with the bulk soil to achieve the desired initial concentration.
-
Incubation: Transfer a known amount of the spiked soil into biometer flasks. For ¹⁴C-labeled PAHs, add a CO₂ trap (e.g., a vial containing a known volume of a strong base like NaOH or KOH) to each flask.
-
Controls: Prepare control flasks containing sterilized soil to account for abiotic degradation. Also, prepare blank flasks with unspiked soil to measure background microbial activity.
-
Incubation Conditions: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for a specified period (e.g., up to 100 days).
-
Sampling: At regular intervals, sacrifice replicate flasks from the test and control groups.
-
Analysis of ¹⁴CO₂: For radiolabeled experiments, remove the CO₂ traps and add a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter to quantify the amount of PAH mineralized to ¹⁴CO₂.
-
PAH Extraction and Analysis: Extract the remaining PAH from the soil samples using an appropriate solvent (e.g., hexane/acetone mixture) via methods like Soxhlet or ultrasonic extraction.[14] Analyze the extracts using GC-MS or HPLC to determine the concentration of the parent PAH and any major transformation products.
-
Data Analysis: Plot the concentration of the PAH over time and calculate the degradation rate and half-life using first-order kinetics.
Diagram: Experimental Workflow for Soil Biodegradation Study
Caption: A flowchart outlining the key steps in a laboratory experiment to determine the biodegradation rate of a PAH in soil.
Protocol for Determining the Photodegradation Rate of PAHs in Water
This protocol is designed to measure the photodegradation quantum yield, which is a measure of the efficiency of a photochemical reaction.
Objective: To determine the rate of photodegradation of a selected PAH in an aqueous solution under simulated sunlight.
Materials:
-
Test PAH.
-
High-purity water (e.g., Milli-Q).
-
Quartz cuvettes or reaction vessels that are transparent to UV light.
-
A light source that simulates the solar spectrum (e.g., a xenon arc lamp with appropriate filters).
-
A chemical actinometer to measure the light intensity.
-
UV-Vis spectrophotometer.
-
Analytical equipment for PAH quantification (e.g., HPLC with fluorescence or UV detection).
Procedure:
-
Solution Preparation: Prepare a stock solution of the test PAH in a water-miscible solvent (e.g., acetonitrile) and dilute it with high-purity water to the desired concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.
-
Irradiation: Fill the quartz reaction vessels with the PAH solution. Place the vessels in a temperature-controlled chamber and irradiate them with the simulated sunlight source.
-
Dark Controls: Prepare identical samples and keep them in the dark under the same temperature conditions to account for any non-photochemical degradation.
-
Sampling: At regular time intervals, withdraw aliquots from the irradiated and dark control samples.
-
Actinometry: Concurrently, irradiate a chemical actinometer solution under the same conditions to determine the photon flux of the light source.
-
Analysis: Analyze the samples for the concentration of the parent PAH using HPLC.
-
Data Analysis: Plot the natural logarithm of the PAH concentration versus time to determine the first-order rate constant for photodegradation. The quantum yield can then be calculated using the rate constant, the photon flux, and the molar absorptivity of the PAH.
Conclusion
The environmental fate of polycyclic aromatic hydrocarbons is a complex interplay of their individual physicochemical properties and the characteristics of the receiving environment. This guide has demonstrated that a nuanced, comparative approach is necessary to understand and predict their behavior. Low molecular weight PAHs are generally more mobile and susceptible to degradation, while high molecular weight PAHs are more persistent and prone to bioaccumulation. The provided experimental protocols offer a framework for generating the robust, comparative data needed for accurate environmental risk assessment and the development of targeted remediation technologies. As our understanding of the intricate degradation and transport pathways of these compounds continues to evolve, so too will our ability to mitigate their environmental impact.
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Patel, A. B., Shaikh, S., Jain, K. R., & Desai, C. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 11, 562833. [Link]
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Environment Agency. (2019). Polycyclic aromatic hydrocarbons (PAHs): sources, pathways and environmental data. [Link]
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Nakayama, K., Yagi, M., & Asami, O. (2022). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. International Journal of Environmental Research and Public Health, 19(19), 12053. [Link]
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Wikipedia. (2024). Polycyclic aromatic hydrocarbon. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). U.S. Department of Health and Human Services, Public Health Service. [Link]
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U.S. Geological Survey. (1999). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory; determination of polycyclic aromatic hydrocarbon compounds in sediment by gas chromatography/mass spectrometry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Dimethyl-5-propylnaphthalene
This document provides a detailed, procedural guide for the safe handling and compliant disposal of 1,4-Dimethyl-5-propylnaphthalene (CAS No. 204256-08-6). Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with established safety protocols to ensure personnel safety and environmental protection. Given the limited specific toxicological data for this exact isomer, all procedures are grounded in the known hazard profile of the broader class of alkylated naphthalenes, adopting a precautionary principle to ensure the highest safety standards.
Part 1: Core Hazard Assessment and Immediate Safety
Understanding the inherent risks of a chemical is the foundation of its safe management. Alkylated naphthalenes, as a class, are recognized for their potential health and environmental hazards. The primary risks associated with compounds like this compound are derived from data on similar structures, such as 1,4-Dimethylnaphthalene.
Key Causality: The molecular structure, featuring a polycyclic aromatic hydrocarbon (PAH) core with alkyl substituents, drives its toxicological and ecotoxicological profile. Its low water solubility and lipophilic nature mean it is likely to bioaccumulate, posing a significant threat to aquatic ecosystems.[1]
Hazard Identification
Based on authoritative Safety Data Sheets (SDS) for closely related alkylated naphthalenes, the following hazards must be assumed:
| Hazard Classification | Description | Potential Consequences | Supporting Sources |
| Acute Oral Toxicity | Harmful if swallowed. | Ingestion can lead to systemic toxicity. | [2][3][4] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | The low viscosity of such organic liquids means they can easily be aspirated into the lungs during vomiting, causing severe chemical pneumonitis. | [2] |
| Eye Irritation | Causes serious eye irritation. | Direct contact can result in significant pain, redness, and potential damage to the cornea. | [2][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Release into the environment can cause significant harm to fish, invertebrates, and other aquatic organisms, persisting over long periods. | [2][3][4] |
Required Personal Protective Equipment (PPE)
A proactive approach to exposure prevention is mandatory. The selection of PPE is not merely a checklist item; it is a critical barrier between the researcher and potential harm.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[6] A face shield should be used if there is a significant risk of splashing.
-
Skin Protection: Wear nitrile rubber gloves and a chemically resistant lab coat.[6][7] Ensure gloves are inspected before use and replaced immediately if contaminated or damaged.
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required.[6]
First-Aid Measures in Case of Exposure
Immediate and appropriate first aid is critical to mitigating the effects of accidental exposure.
-
If Swallowed: Immediately call a POISON CENTER or physician.[2] Do NOT induce vomiting due to the severe aspiration risk.[2] If vomiting occurs naturally, keep the victim’s head low to prevent stomach contents from entering the lungs.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water.
-
If Inhaled: Move the person to fresh air. If symptoms develop, consult a physician.[2]
Part 2: Spill Management Protocol
Accidental spills must be managed swiftly and correctly to prevent personnel exposure and environmental release. The response protocol is dictated by the size and location of the spill.
Causality of Spill Response: The use of an inert, non-combustible absorbent is crucial. Combustible materials (like paper towels) can increase the fire risk. Containing the spill prevents it from entering drains, which would lead to direct and regulated environmental contamination.[3]
Small Spills (Manageable by Lab Personnel)
-
Ensure Area is Ventilated: Work within a fume hood if possible.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7]
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated, sealable container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: The container with the used absorbent must be labeled and disposed of as hazardous waste, following the protocol in Part 3.[8]
Large Spills (Requires EHS Intervention)
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Alert: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Ventilate: If safe to do so, ensure fume hoods are running to ventilate the area.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][9] Improper disposal is a serious compliance violation and environmental hazard.
Disposal Decision Workflow
The following diagram outlines the critical decision and action steps for proper chemical waste management.
Caption: Workflow for proper hazardous waste disposal.
Experimental Protocol for Disposal
-
Waste Identification: Any unused this compound, solutions containing it, or materials contaminated by it (e.g., spill cleanup debris) must be declared as waste when no longer needed.[8]
-
Waste Characterization: Due to its high aquatic toxicity, this chemical must be managed as hazardous waste.[3][4] Do not allow this material to enter sewer systems or waterways.[3]
-
Select a Waste Container:
-
Use a designated container that is chemically compatible with alkylated naphthalenes (e.g., glass or polyethylene).
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[8]
-
-
Label the Container:
-
The container must be clearly labeled with the words "Hazardous Waste."[8]
-
List the full chemical name: "this compound."
-
Indicate the relevant hazards (e.g., "Toxic to Aquatic Life," "Aspiration Hazard").
-
-
Waste Segregation:
-
Do not mix this waste stream with other, incompatible waste types. It is standard practice to maintain separate waste streams for non-halogenated organic solvents like this one.[8]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area, such as a flammable storage cabinet.[8]
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][8] This is the only acceptable final disposal route.
-
Ensure all required paperwork and waste manifests are completed accurately to maintain a "cradle-to-grave" record of the waste, as required by law.[9][10]
-
References
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- Why choose Alkylated naphthalene based oil. Panjin Hongtai Chemical Co.,Ltd.
- Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water.
- Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in w
- Alkylated Naphthalene Market Size, Share, Trends & Forecast. Cognitive Market Research.
- This compound/CAS:204256-08-6. HXCHEM.
- SAFETY DATA SHEET for 1,4-Dimethylnaphthalene. Sigma-Aldrich.
- SAFETY DATA SHEET for 1,5-Dimethylnaphthalene. Fisher Scientific.
- Safety data sheet for 1,4-dimethylnaphthalene. CPAChem.
- SAFETY DATA SHEET for Naphthalene-alkyl
- SAFETY DATA SHEET for Naphthalene-D8. Merck Millipore.
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- Proper Disposal of 1,7-Dimethylnaphthalene: A Procedural Guide. Benchchem.
- Proper Disposal of 1,3-Dimethylcyclopentene: A Guide for Labor
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Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Dimethyl-5-propylnaphthalene
A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. While these compounds hold the promise of therapeutic breakthroughs, they also present unique safety challenges. This guide provides essential, immediate safety and logistical information for handling 1,4-Dimethyl-5-propylnaphthalene, a substituted aromatic hydrocarbon. As a Senior Application Scientist, my aim is to instill a culture of safety by not just outlining procedures, but by explaining the rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Threat
Before any handling of this compound, a thorough risk assessment is paramount. This involves understanding the intrinsic hazards of the chemical and the potential for exposure in your specific laboratory setting.
Based on data for 1,4-Dimethylnaphthalene, the anticipated hazards of this compound include:
-
Acute Toxicity: Harmful if swallowed[1][2]. Ingestion can lead to serious health complications.
-
Aspiration Hazard: May be fatal if swallowed and enters airways[1][2]. This is a critical concern for liquid forms of the compound.
-
Eye Irritation: Causes serious eye irritation[1][2]. Direct contact can result in significant, though potentially temporary, eye injury[3].
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects[1][2]. Proper disposal is crucial to prevent environmental contamination.
-
Flammability: The related compound, 1,4-Dimethylnaphthalene, is extremely flammable[3]. Therefore, this compound should be handled away from ignition sources.
-
Primary Routes of Exposure: The main routes of exposure are inhalation and skin contact[3].
Hazard Summary Table:
| Hazard | GHS Classification (based on 1,4-Dimethylnaphthalene) | Key Considerations |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2] | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways[1][2] | Do NOT induce vomiting if swallowed. |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Wear appropriate eye protection[3][4]. |
| Aquatic Hazard | H400/H412: Very toxic to aquatic life with long lasting effects[1][2] | Prevent release to the environment. |
| Flammability | Extremely Flammable (based on 1,4-DMN)[3] | Handle away from open flames, sparks, and hot surfaces[5]. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees[6][7].
PPE Selection Workflow:
Caption: PPE selection is directly informed by the specific hazards of the chemical.
Detailed PPE Recommendations:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide adequate protection from splashes. OSHA's eye and face protection regulations in 29 CFR 1910.133 should be followed[4][8].
-
Hand Protection: Wear appropriate chemical-resistant gloves[4]. The choice of glove material should be based on the specific solvent used with this compound. Nitrile gloves are a common choice for many laboratory chemicals, but for prolonged contact or with certain solvents, more robust gloves like Viton® may be necessary. Always inspect gloves for signs of degradation or punctures before use.
-
Skin and Body Protection: A chemical-resistant lab coat or coveralls should be worn to prevent skin contact[4][9]. Contaminated clothing should be removed immediately and laundered before reuse[3].
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for inhalation exposure, such as during aerosol-generating procedures, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary[9][10].
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower and confirm they are operational.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work surface after use.
-
Properly remove and dispose of gloves.
-
Wash hands again after removing PPE.
-
Disposal Plan: Environmental Responsibility
Due to its high toxicity to aquatic life, the disposal of this compound and its contaminated waste must be handled with extreme care to prevent environmental contamination[2][3].
Waste Management Workflow:
Caption: A structured approach to waste management is crucial for safety and compliance.
Disposal Procedures:
-
Waste Collection:
-
Collect all waste containing this compound in designated, properly labeled, and sealed containers.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Clearly label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Flammable").
-
-
Disposal:
-
Dispose of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company[3].
-
Never pour this compound down the drain or dispose of it in the regular trash[2]. Empty containers may retain product residue and should be handled as hazardous waste.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink a glass of water. Seek immediate medical attention[2][3].
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an absorbent material (e.g., sand, diatomite, acid binders)[2].
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
-
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
-
1,4SHIP (1,4-DIMETHYLNAPHTHALENE) MATERIAL SAFETY DATA SHEET . Greenbook.net. Available from: [Link]
-
1,4-Dimethylnaphthalene | C12H12 | CID 11304 . PubChem. Available from: [Link]
-
1,4-dimethylnaphthalene . AERU - University of Hertfordshire. Available from: [Link]
-
1910.132 - General requirements . Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Personal Protective Equipment (PPE) . CHEMM. Available from: [Link]
-
Safety data sheet - 1,4-Dimethylnaphthalene . CPAChem. Available from: [Link]
-
Personal Protective Equipment - Standards . Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Polycyclic Aromatic Hydrocarbons . 3M. Available from: [Link]
-
HYDROCARBONS, AROMATIC 1501 . Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
Personal Protective Equipment - Overview . Occupational Safety and Health Administration (OSHA). Available from: [Link]
Sources
- 1. 1,4-Dimethylnaphthalene | C12H12 | CID 11304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 7. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
